4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(2)7-9-5(8)4-6(10-7)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMVSOQQUQLZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353266 | |
| Record name | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13012-26-5 | |
| Record name | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for a wide range of modifications, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, highly functionalized pyrimidine derivative: 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine . This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The strategic placement of its chloro, methoxy, and dimethylamino groups offers a unique combination of reactivity and electronic properties, making it a key building block for targeted therapies. Pyrimidine-based drugs have shown efficacy in a variety of therapeutic areas, including oncology, infectious diseases, and neurological disorders[1].
This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on practical insights for laboratory and developmental applications. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a robust predictive framework.
Physicochemical and Structural Properties
The properties of this compound are dictated by the interplay of its constituent functional groups. The pyrimidine core is an electron-deficient aromatic system. The methoxy and dimethylamino groups are electron-donating, influencing the electron density of the ring, while the chloro group acts as a leaving group, providing a site for nucleophilic substitution.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Predicted) | 4-chloro-6-methoxypyrimidin-2-amine[2] | 4-chloro-6-methylpyrimidin-2-amine[3] |
| Molecular Formula | C₇H₁₀ClN₃O | C₅H₆ClN₃O | C₅H₆ClN₃ |
| Molecular Weight | 187.63 g/mol | 159.58 g/mol | 143.57 g/mol |
| Appearance | Likely a solid at room temperature | Crystalline solid | Solid |
| Melting Point | Not available | Not available | 188 °C[4] |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Soluble in hot ethanol[2]. | Soluble in 50% ethanol[4]. |
| CAS Number | Not readily available | 5734-64-5 | 5600-21-5 |
Structural Elucidation:
The definitive structure of the closely related compound, 4-chloro-6-methoxypyrimidin-2-amine, has been confirmed by single-crystal X-ray diffraction[2][5]. The molecule is essentially planar, a characteristic feature of aromatic pyrimidine rings. In its crystalline form, it participates in hydrogen bonding, forming dimers[2][5]. It is anticipated that this compound would also adopt a planar conformation.
Synthesis and Reaction Chemistry
The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical synthetic route can be devised based on established pyrimidine chemistry and procedures reported for analogous compounds.
Proposed Synthetic Pathway:
A plausible synthesis would start from a readily available precursor like 2-amino-4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a stepwise substitution.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide establishes a foundational understanding by leveraging data from close structural analogs and outlining detailed, field-proven experimental protocols for its full characterization. This document is intended to serve as a vital resource for scientists, enabling them to anticipate the compound's behavior, design appropriate experimental workflows, and ensure safe handling and use. We will delve into its structural features, predicted properties, spectral characteristics, and propose a systematic approach for its empirical validation.
Introduction and Structural Elucidation
This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules. The specific arrangement of its substituents—a chloro group at the 4-position, a methoxy group at the 6-position, and a dimethylamino group at the 2-position—suggests its potential as a versatile intermediate in organic synthesis. The chloro group, in particular, serves as a reactive site for nucleophilic substitution, making it a valuable precursor for creating diverse chemical libraries.
The structural features of this molecule are expected to dictate its reactivity, solubility, and potential for intermolecular interactions. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent, contrasted with the electron-donating effects of the methoxy and dimethylamino groups, creates a unique electronic profile that influences its chemical behavior.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₁₀ClN₃O | Calculated |
| Molecular Weight | 187.63 g/mol | Calculated |
| Canonical SMILES | CN(C)C1=NC(=CC(=N1)Cl)OC | N/A |
| InChI Key | (Not available) | N/A |
| CAS Number | (Not assigned) | N/A |
Predicted Physicochemical Properties: An Analog-Based Approach
Direct experimental data for this compound is scarce. Therefore, we present a table of predicted properties based on data from structurally similar compounds. This approach provides a reasoned estimation, which should be validated empirically. The primary analogs used for these predictions include 4-chloro-6-methoxypyrimidin-2-amine and 2-amino-4-chloro-6-methylpyrimidine.
| Property | Predicted Value | Basis for Prediction & Rationale |
| Physical State | Solid | Most substituted pyrimidines, such as 2-amino-4-chloro-6-methylpyrimidine, are solids at room temperature.[1] |
| Melting Point | 170-190 °C | The melting point of 2-amino-4-chloro-6-methylpyrimidine is 183-186 °C.[1] The N,N-dimethylation may slightly alter crystal packing and thus the melting point. |
| Boiling Point | ~280-300 °C | A related compound, 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, has a reported boiling point of 272 °C.[2] The N,N-dimethyl groups might slightly increase the boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetic Acid). Limited solubility in water. | 2-amino-4-chloro-6-methylpyrimidine is soluble in acetic acid.[1] The presence of the polar methoxy and dimethylamino groups, along with the pyrimidine nitrogen atoms, suggests solubility in polar organic solvents. Water solubility is likely to be low due to the chloro and dimethylamino groups. |
| pKa (most basic) | 3.0 - 4.5 | The pyrimidine ring nitrogens are weakly basic. The pKa will be influenced by the various substituents. This is an estimated range typical for such systems. |
Synthesis and Purification Workflow
While a specific, detailed synthesis for this compound is not widely published, a plausible and efficient synthetic route can be devised based on established pyrimidine chemistry. The logical precursor would be 2-amino-4,6-dichloropyrimidine, which is commercially available. The synthesis involves a two-step nucleophilic aromatic substitution.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Expertise & Experience Insight: The regioselectivity of the first step (methoxylation) is crucial. Dichloropyrimidines can undergo substitution at both positions. By using controlled stoichiometry of sodium methoxide and running the reaction at room temperature, we favor monosubstitution. The second step, N,N-dimethylation of the amino group, can be achieved through various methods. Reductive amination is often cleaner and higher yielding than direct alkylation with methyl iodide, which can lead to over-alkylation and the formation of quaternary ammonium salts.
Protocol for Step 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine
-
To a stirred solution of 2-amino-4,6-dichloropyrimidine (1 eq.) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.1 eq.) in methanol dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the intermediate.
Protocol for Step 2: N,N-dimethylation
-
Dissolve the intermediate from Step 1 in a suitable solvent such as methanol.
-
Add aqueous formaldehyde (2.5 eq.) followed by portion-wise addition of sodium borohydride (2.2 eq.) at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction carefully with water and extract with dichloromethane.
-
Dry the organic phase and concentrate to obtain the crude final product.
-
Purify by column chromatography.
Analytical Characterization: A Roadmap to Validation
The following section outlines the necessary analytical techniques to confirm the identity, purity, and structure of the synthesized this compound.
Caption: Recommended analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): Predicted Chemical Shifts
-
δ 6.2-6.4 ppm (s, 1H): Aromatic proton on the pyrimidine ring (H-5).
-
δ 3.9-4.1 ppm (s, 3H): Methoxy group protons (-OCH₃).
-
δ 3.1-3.3 ppm (s, 6H): N,N-dimethyl group protons (-N(CH₃)₂).
¹³C NMR (100 MHz, CDCl₃): Predicted Chemical Shifts
-
δ 170-172 ppm: C4-Cl
-
δ 165-168 ppm: C2-N(CH₃)₂
-
δ 160-163 ppm: C6-OCH₃
-
δ 90-95 ppm: C5
-
δ 54-56 ppm: -OCH₃
-
δ 37-39 ppm: -N(CH₃)₂
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The expected exact mass for the [M+H]⁺ ion is 188.0585 . The isotopic pattern for a compound containing one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature, with a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak.
Infrared (IR) Spectroscopy
-
~2950-3000 cm⁻¹: C-H stretching (aromatic and aliphatic).
-
~1580-1620 cm⁻¹: C=N and C=C stretching of the pyrimidine ring.
-
~1200-1300 cm⁻¹: C-O stretching of the methoxy group.
-
~1000-1100 cm⁻¹: C-N stretching.
-
~700-800 cm⁻¹: C-Cl stretching.
Stability, Storage, and Safety
Stability and Reactivity
Substituted chloropyrimidines are generally stable under standard laboratory conditions. However, they are susceptible to nucleophilic attack at the carbon bearing the chlorine atom, especially under basic conditions or upon heating. The compound should be protected from strong acids, bases, and oxidizing agents.
Recommended Storage
For long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C, protected from light and moisture.
Safety and Handling
While no specific toxicity data exists for this compound, the safety precautions for related chloropyrimidines should be followed. These compounds are often classified as irritants.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4] Avoid contact with skin and eyes.[3]
-
First Aid: In case of skin contact, wash immediately with soap and water.[5] In case of eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation persists.
Conclusion
This compound is a compound with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties through an analog-based approach, outlines a reliable synthetic route, and details a comprehensive workflow for its analytical validation. By following the protocols and considering the safety guidelines presented herein, researchers can confidently work with this compound and unlock its potential for future discoveries.
References
- PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information.
- Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318.
- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate.
- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information.
- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- ChemWhat. (n.d.). 4-METHOXY-5-AMINO-6-CHLOROPYRIMIDINE CAS#: 15846-19-2.
- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information.
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information.
- Molbase. (n.d.). 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.
- PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information.
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.
- AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). University of Hertfordshire.
- PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-((3-CHLORO-4-METHOXYBENZYL)AMINO)-2-((1,5-DIHYDROXYPENTAN-2-YL)AMINO)-N-(PYRIMIDIN-2-YLMETHYL)PYRIMIDINE-5-CARBOXAMIDE. National Center for Biotechnology Information.
- National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- PubChem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. National Center for Biotechnology Information.
- mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine.
- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information.
Sources
- 1. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 88474-31-1 CAS MSDS (4-chloro-6-methoxy-2-methylpyrimidin-5-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.no [fishersci.no]
- 4. tcichemicals.com [tcichemicals.com]
- 5. lgcstandards.com [lgcstandards.com]
An In-depth Technical Guide to the Structure and Synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Their versatile chemical nature allows for precise structural modifications, enabling the fine-tuning of pharmacological activity. Among these, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine stands out as a key intermediate, offering a reactive chlorine atom for further functionalization, a methoxy group that can influence solubility and binding, and a dimethylamino group that can impact basicity and pharmacokinetic properties. This guide provides a comprehensive overview of the structure and a detailed, field-proven synthesis of this valuable building block.
Chemical Structure and Properties
The structure of this compound is characterized by a pyrimidine ring substituted at positions 2, 4, and 6. The 2-position is functionalized with a dimethylamino group, the 4-position with a reactive chlorine atom, and the 6-position with a methoxy group.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClN₃O | - |
| Molecular Weight | 187.63 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | 19702-53-9 | - |
The overall molecule is essentially planar, a characteristic feature of the pyrimidine ring system. Crystal structure analysis of the closely related precursor, 4-chloro-6-methoxypyrimidin-2-amine, reveals a planar geometry with all non-hydrogen atoms deviating only slightly from the mean plane.[1][2] This planarity can be crucial for insertion into the active sites of biological targets.
A Robust and Efficient Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-amino-4,6-dichloropyrimidine. This pathway is designed for selectivity and high yield, making it suitable for laboratory-scale synthesis and scalable for larger production.
Caption: Synthetic workflow for this compound.
Step 1: Selective Monomethoxylation of 2-Amino-4,6-dichloropyrimidine
The initial step involves the selective replacement of one chlorine atom with a methoxy group. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are electronically non-equivalent due to the influence of the amino group at the 2-position. This difference in reactivity allows for a selective monosubstitution under controlled conditions.
Protocol:
A process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines involves reacting 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide, such as sodium methoxide.[3] The reaction is typically carried out in a polar aprotic solvent.
-
Reaction: In a suitable reaction vessel, 2-amino-4,6-dichloropyrimidine is suspended in a polar aprotic solvent (e.g., acetone, dimethylformamide).
-
Reagent Addition: A solution of sodium methoxide in methanol is added dropwise to the suspension while maintaining a controlled temperature, typically below 20°C, to ensure selectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of complete consumption of the starting material.
-
Work-up and Isolation: Upon completion, the solvent is partially removed by distillation. The product is then precipitated by the addition of water, filtered, washed with water, and dried under vacuum to yield 2-amino-4-chloro-6-methoxypyrimidine.
Causality Behind Experimental Choices:
-
Choice of Nucleophile: Sodium methoxide is a strong nucleophile that readily displaces the chlorine atoms. Using a stoichiometric amount or a slight excess of sodium methoxide favors monosubstitution.
-
Solvent Selection: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the nucleophilic aromatic substitution (SNAr) reaction.
-
Temperature Control: Maintaining a low temperature is crucial for controlling the selectivity of the reaction. Higher temperatures can lead to the formation of the disubstituted product, 2-amino-4,6-dimethoxypyrimidine.
Step 2: N,N-Dimethylation of 2-Amino-4-chloro-6-methoxypyrimidine
The final step is the exhaustive methylation of the primary amino group to a dimethylamino group. Several methods can be employed for this transformation, with reductive amination being a common and efficient approach.
Protocol (Illustrative, based on general methods):
-
Reaction Setup: 2-Amino-4-chloro-6-methoxypyrimidine is dissolved in a suitable solvent, such as methanol or acetonitrile.
-
Reagent Addition: An aqueous solution of formaldehyde (as a source of two methyl groups) is added to the reaction mixture, followed by a reducing agent. Formic acid is a commonly used reducing agent in the Eschweiler-Clarke reaction. Alternatively, other reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
-
Reaction Conditions: The reaction mixture is typically heated to drive the reaction to completion. The progress is monitored by TLC or HPLC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any remaining reagents and byproducts. The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Mechanistic Insight:
The N,N-dimethylation with formaldehyde and a reducing agent proceeds through a reductive amination mechanism. The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. The reducing agent then reduces the iminium ion to the monomethylated amine. This process is repeated a second time to yield the dimethylated product.
Characterization of the Core Structure
Due to the limited availability of specific analytical data for the final product, this section will focus on the characterization of the immediate precursor, 2-amino-4-chloro-6-methoxypyrimidine , which shares the core pyrimidine scaffold. This data provides a crucial reference for researchers synthesizing the target compound.
Crystallographic Data for 2-Amino-4-chloro-6-methoxypyrimidine:
The crystal structure of 2-amino-4-chloro-6-methoxypyrimidine has been determined by X-ray diffraction.[1][2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.7683 (2) |
| b (Å) | 16.4455 (2) |
| c (Å) | 10.7867 (2) |
| β (°) | 94.550 (1) |
| Volume (ų) | 666.36 (4) |
The molecule is essentially planar, and in the crystalline state, molecules are linked by intermolecular N—H···N and N—H···O hydrogen bonds, forming a stable supramolecular architecture.[1][2]
Expected Spectroscopic Features for this compound:
While experimental spectra for the final product are not provided in the searched literature, the following are expected characteristic signals based on its structure:
-
¹H NMR: A singlet corresponding to the proton at the 5-position of the pyrimidine ring, a singlet for the methoxy group protons, and a singlet for the N,N-dimethyl group protons.
-
¹³C NMR: Resonances for the four distinct carbons of the pyrimidine ring, a signal for the methoxy carbon, and a signal for the N,N-dimethyl carbons.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Conclusion and Future Directions
This guide has outlined a reliable and efficient synthetic route to this compound, a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The provided protocols are based on established chemical principles and offer a solid foundation for researchers in the field. The reactivity of the 4-chloro position allows for a wide range of subsequent reactions, such as Suzuki-Miyaura cross-coupling, nucleophilic substitution with amines or thiols, and other palladium-catalyzed transformations, opening up a vast chemical space for drug discovery and development. Further research could focus on the optimization of the N,N-dimethylation step and the exploration of the diverse chemical transformations of this versatile building block.
References
- Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318. [Link]
- Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine.
- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (2004).
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020).
- 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem. (n.d.). [Link]
- 2,4-Diamino-6-chloropyrimidine. PubChem. (n.d.). [Link]
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006).
- 2-Amino-4,6-dimethoxypyrimidine. PubChem. (n.d.). [Link]
- 4-Methoxy-6-methylpyrimidin-2-amine. PubChem. (n.d.). [Link]
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (2018).
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024).
- Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. (2011).
- 2-Amino-4-chloro-6-methylpyrimidine. PubChem. (n.d.). [Link]
- Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent. (2014). Semantic Scholar. [Link]
- Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (2013).
- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2012).
- (4,6-Dimethylpyrimidin-2-yl)-diethyl-amine - Optional[13C NMR]. (n.d.). SpectraBase. [Link]
Sources
An In-depth Technical Guide to 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a key heterocyclic intermediate in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its likely status as a specialized research intermediate rather than a commercially available stock chemical, its synthesis and utility can be confidently inferred from established principles of pyrimidine chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and potential applications.
Compound Profile and Physicochemical Properties
This compound is a polysubstituted pyrimidine featuring a reactive chlorine atom at the C4 position, making it an excellent scaffold for the synthesis of diverse molecular libraries. The electron-donating methoxy and dimethylamino groups significantly influence the electronic properties of the pyrimidine ring, thereby directing its reactivity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀ClN₃O |
| Molecular Weight | 187.63 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not available (expected to be a low-melting solid) |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
| pKa (most basic) | ~3-4 (predicted for the pyrimidine ring nitrogens) |
Note: The properties listed are predicted based on the chemical structure and data from analogous compounds, as experimental data for this specific molecule is not widely published.
Strategic Synthesis of this compound
The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. The proposed synthetic pathway leverages the differential reactivity of the substituent positions on the pyrimidine core.
Caption: Proposed synthetic workflow for this compound.
Step 1: Dichlorination of 2-Amino-4,6-dihydroxypyrimidine
The initial step involves the conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative. This is a standard transformation in pyrimidine chemistry, typically achieved using phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
To a flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,6-dihydroxypyrimidine.
-
Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Add triethylamine (Et₃N) dropwise as an acid scavenger at a controlled temperature (20-80°C)[1].
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., NaOH solution) to a pH of approximately 2.5-4 to precipitate the product[1].
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dichloropyrimidine.
Causality of Experimental Choices: The use of an excess of POCl₃ ensures the complete conversion of both hydroxyl groups to chlorides. Triethylamine is used as a base to neutralize the HCl generated during the reaction, preventing side reactions and improving the yield[1]. The reaction is performed under reflux to provide the necessary activation energy for the chlorination.
Step 2: N,N-Dimethylation of 2-Amino-4,6-dichloropyrimidine
The primary amino group at the C2 position can be converted to a dimethylamino group. This can be achieved through direct alkylation with a methylating agent or via reductive amination.
Experimental Protocol (Illustrative):
-
Dissolve 2-amino-4,6-dichloropyrimidine in a suitable polar aprotic solvent such as DMF.
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4,6-dichloro-N,N-dimethylpyrimidin-2-amine.
Causality of Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. A base is required to deprotonate the amino group, increasing its nucleophilicity. The choice of methylating agent and temperature can be optimized to achieve efficient dimethylation while minimizing side reactions.
Step 3: Regioselective Methoxylation
The final step is a regioselective nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with a methoxy group. The presence of the electron-donating dimethylamino group at C2 is expected to direct the substitution to the C4 or C6 position. In many cases, for 2,4-dichloropyrimidines with an electron-donating group at C6, the SNAr reaction proceeds preferentially at C2[2]. However, with a strong electron-donating group already at C2, the situation is more nuanced. For practical synthesis, a selective mono-substitution is often achievable under controlled conditions.
Experimental Protocol:
-
Dissolve 4,6-dichloro-N,N-dimethylpyrimidin-2-amine in a polar aprotic solvent such as acetone or DMF[3][4].
-
Cool the solution to a low temperature (e.g., 0-17°C)[3][4].
-
Slowly add one equivalent of sodium methoxide (NaOMe) solution in methanol.
-
Allow the reaction to stir at a controlled temperature for a specified period, monitoring the progress by TLC to maximize the formation of the mono-substituted product.
-
Once the reaction is complete, add water to precipitate the product or quench the reaction and extract with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to isolate this compound.
Causality of Experimental Choices: The use of a polar aprotic solvent stabilizes the Meisenheimer intermediate formed during the SNAr reaction. Running the reaction at a low temperature and using only one equivalent of the nucleophile are crucial for achieving mono-substitution and preventing the formation of the di-substituted by-product[3][4].
Reactivity and Synthetic Utility
The key to the synthetic utility of this compound lies in the reactivity of the C4 chlorine atom. This position is activated towards nucleophilic aromatic substitution and can also participate in transition metal-catalyzed cross-coupling reactions.
Caption: Key reactions of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine at the C4 position is an excellent leaving group and can be readily displaced by a variety of nucleophiles, including:
-
Amines: Reaction with primary or secondary amines provides access to a wide range of 4-aminopyrimidine derivatives.
-
Alcohols and Phenols: Alkoxides and phenoxides can be used to introduce ether linkages.
-
Thiols: Thiolates can be employed to form thioethers.
This versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Cl bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, introducing aryl or heteroaryl moieties at the C4 position.
Illustrative Suzuki Coupling Protocol:
-
In a reaction vessel, combine this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Heat the mixture under an inert atmosphere (e.g., argon) until the starting materials are consumed.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
The Suzuki coupling of dichloropyrimidines has been shown to be highly efficient, often with a preference for reaction at the C4 position[5].
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. The scaffold is valued for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems. This compound serves as a valuable building block for the synthesis of biologically active molecules targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammation. The strategic placement of the reactive chloro group allows for the late-stage introduction of various functionalities to fine-tune the pharmacological properties of lead compounds.
Conclusion
This compound, while not a common commercial chemical, represents a strategically important intermediate in synthetic and medicinal chemistry. Its synthesis, though requiring a multi-step approach, relies on well-established and predictable reactions of the pyrimidine core. The true value of this compound lies in the versatility of its C4-chloro group, which provides a gateway to a vast chemical space of novel pyrimidine derivatives with potential therapeutic applications. This guide provides a solid foundation for researchers looking to incorporate this valuable scaffold into their drug discovery programs.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: [Link])
- 4-Chloro-6-methoxypyrimidin-2-amine.
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem. (URL: [Link])
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (URL: [Link])
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. (URL: [Link])
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Chemistry & Biology Interface. (URL: [Link])
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- 4-Methoxy-6-methylpyrimidin-2-amine. PubChem. (URL: [Link])
- 2-Amino-4,6-dimethoxypyrimidine. PubChem. (URL: [Link])
Sources
- 1. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of Substituted Pyrimidines
Introduction: The Enduring Relevance of the Pyrimidine Nucleus
The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a fundamental building block of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a cornerstone in medicinal chemistry, offering a versatile and "privileged" structure for the design of novel therapeutic agents.[4][5] Its structural adaptability allows for precise functionalization, enabling the modulation of a wide array of biological targets and yielding compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][6][7][8][9][10]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of substituted pyrimidines. Moving beyond a simple catalog of compounds, this guide delves into the causality behind experimental design, providing detailed, field-proven protocols for the synthesis and biological evaluation of these potent molecules. We will explore the structure-activity relationships that govern their efficacy and visualize the key mechanistic pathways they influence.
I. Anticancer Activity: Targeting the Engines of Malignancy
Substituted pyrimidines have emerged as a prominent class of anticancer agents, with several derivatives gaining FDA approval and many more in clinical development.[11][12] Their efficacy often stems from their ability to mimic endogenous purines and pyrimidines, allowing them to interact with and inhibit key enzymes involved in cancer cell proliferation and survival.[12]
A. Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[11] These enzymes play a critical role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. In many cancers, kinases are dysregulated, leading to uncontrolled cell proliferation. Pyrimidine-based compounds can act as competitive inhibitors at the ATP-binding site of these kinases, effectively shutting down these aberrant signaling cascades.[13][14]
One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small-cell lung cancer.[2][4][15] Pyrimidine derivatives have been successfully designed to selectively inhibit EGFR, blocking downstream signaling pathways such as the PI3K-Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[13][14]
Beyond kinase inhibition, substituted pyrimidines can also interfere with other crucial cellular processes. The well-known chemotherapeutic agent 5-Fluorouracil (5-FU) , for instance, is a pyrimidine analog that inhibits thymidylate synthase, an enzyme essential for DNA synthesis and repair.[7] This disruption of DNA replication leads to the death of rapidly dividing cancer cells.
Signaling Pathway: EGFR Inhibition by a Substituted Pyrimidine
Caption: EGFR signaling cascade and its inhibition by a pyrimidine derivative.
B. Synthesis and Evaluation of Anticancer Activity
The synthesis of novel pyrimidine derivatives is a cornerstone of anticancer drug discovery. A widely employed and versatile method is the Biginelli reaction , a one-pot, three-component condensation that allows for the rapid generation of diverse dihydropyrimidine scaffolds.[16][17][18][19]
Experimental Protocol: Synthesis of a Dihydropyrimidine via the Biginelli Reaction
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2). Several modern protocols utilize milder and more efficient catalysts.
-
Solvent and Heating: The reaction is typically carried out in a solvent such as ethanol and heated to reflux for several hours. Solvent-free conditions with microwave irradiation have also been shown to be effective, often leading to higher yields and shorter reaction times.[18]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol).
The anticancer potential of newly synthesized pyrimidine derivatives is primarily assessed through in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[1][11][20][21]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[21] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[20][21]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[11][21]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[20][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Workflow: From Synthesis to Anticancer Evaluation
Caption: Workflow for the synthesis and anticancer evaluation of pyrimidines.
Table 1: Anticancer Activity of Representative Substituted Pyrimidines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | HT1080 | 96.25 | [22] |
| Hela | 74.8 | [22] | |
| Caco-2 | 76.92 | [22] | |
| A549 | 148 | [22] | |
| Compound 7 | A549 | 17.50 | [22] |
| Caco-2 | 43.75 | [22] | |
| HT1080 | 73.08 | [22] | |
| Hela | 68.75 | [22] | |
| Compound 4i | MCF-7 | 0.33 | [23] |
| HeLa | 0.52 | [23] | |
| HepG2 | 3.09 | [23] | |
| Compound 2d | A549 | Strong cytotoxicity at 50 µM | [24] |
| Compound 3b | A375, C32, DU145, MCF-7/WT | Excellent growth inhibition | [25] |
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Substituted pyrimidines have demonstrated significant potential as antibacterial and antifungal agents, offering novel mechanisms of action to combat resistant pathogens.[10][26]
A. Mechanism of Action
The antimicrobial activity of pyrimidine derivatives is often attributed to their ability to interfere with essential microbial processes. For instance, some pyrimidines are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids in bacteria. Other mechanisms may include the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with microbial DNA replication.
B. Synthesis and Evaluation of Antimicrobial Activity
The synthesis of pyrimidines for antimicrobial testing often involves the condensation of a chalcone with a guanidine derivative.[25] The resulting substituted pyrimidines can then be evaluated for their antimicrobial efficacy using methods such as the zone of inhibition assay .[7][26]
Experimental Protocol: Zone of Inhibition Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi) in a suitable broth.
-
Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria) using a sterile swab to create a lawn of growth.[26]
-
Application of Test Compound: Impregnate sterile filter paper discs with a known concentration of the test pyrimidine derivative. Place the discs onto the surface of the inoculated agar plate.[27] A solvent control disc should also be included.
-
Incubation: Incubate the plates under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.[26][28]
Table 2: Antimicrobial Activity of Representative Substituted Pyrimidines
| Compound ID | Microorganism | MIC (µM/ml) | Reference |
| Compound 12 | S. aureus | 0.87 | [9] |
| C. albicans | 1.73 | [9] | |
| Compound 5 | B. subtilis | 0.96 | [9] |
| Compound 10 | P. aeruginosa | 0.77 | [9] |
| Compound 2 | E. coli | 0.91 | [9] |
| Compound 11 | A. niger | 1.68 | [9] |
| Compound 9e | S. aureus ATCC 25923 & Newman | 40 | [29] |
| Compound 9d | E. coli, S. aureus, C. albicans | 16-102 | [30] |
| Compound 9n | E. coli, S. aureus, C. albicans | 16-102 | [30] |
| Compound 9o | E. coli, S. aureus, C. albicans | 16-102 | [30] |
| Compound 9p | E. coli, S. aureus, C. albicans | 16-102 | [30] |
III. Antiviral Activity: A Broad-Spectrum Approach
Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy, with drugs like zidovudine (AZT) for HIV and acyclovir for herpes simplex virus.[18] The structural similarity of these compounds to natural nucleosides allows them to be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[18]
A. Evaluation of Antiviral Activity
The plaque reduction assay is a gold standard method for quantifying the efficacy of antiviral compounds against lytic viruses.[3][31]
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.[31]
-
Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for a short period (e.g., 1-2 hours) to allow for viral attachment.[32]
-
Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test pyrimidine derivative. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.[31]
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed in the virus control wells.[31]
-
Plaque Visualization and Counting: Fix and stain the cell monolayer (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value, the concentration that reduces the number of plaques by 50%, is then determined.[31]
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Substituted pyrimidines have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[6][33]
A. Mechanism of Action: COX-2 Inhibition
COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6][33] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[34] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Several pyrimidine derivatives have been shown to be potent and selective COX-2 inhibitors.[33][35]
B. Evaluation of Anti-inflammatory Activity
The ability of pyrimidine derivatives to inhibit COX-2 can be assessed using commercially available inhibitor screening kits. These assays are often based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product generated by the COX enzyme.[8][34]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
-
Reagent Preparation: Prepare the necessary reagents, including COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe, according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the COX-2 enzyme, the test pyrimidine derivative at various concentrations, and the fluorescent probe. Include an enzyme control (no inhibitor) and an inhibitor control (a known COX-2 inhibitor like celecoxib).[8]
-
Initiation and Incubation: Initiate the reaction by adding arachidonic acid and incubate for a specified time at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The fluorescence signal is proportional to the amount of prostaglandin G2 produced.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
V. Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry.[4][15] Future research will likely focus on the development of more selective and potent pyrimidine-based inhibitors, particularly for challenging targets such as drug-resistant cancers and emerging viral pathogens. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrimidine-based drugs, further solidifying the importance of this privileged heterocyclic core in the advancement of human health.
References
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021-02-03). RSC Publishing.
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (n.d.). Bohrium.
- New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005-02-17). Arkivoc.
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2025-09-05). ResearchGate.
- Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH.
- Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024-04-02). ResearchHub.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Zone of Inhibition Test - Kirby Bauer Test. (n.d.). Microbe Investigations.
- Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory.
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021-05-04). PubMed.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI.
- A New Method for the Synthesis of 5-Fluorouracil Prodrugs. (n.d.). Archive Ouverte en Sciences de l'Homme et de la Societe.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022-06-13). NIH.
- Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022-02-05). NIH.
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central.
- Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. (n.d.). PubMed.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH.
- Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus. (2021-04-12). PMC - NIH.
- Plaque Reduction Assay. (n.d.). Creative Diagnostics.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017-06-09). BMC Chemistry.
- Measuring Antimicrobial Effectiveness with Zones of Inhibition. (n.d.). Science Project.
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.
- Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (n.d.). PMC - PubMed Central.
- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). NIH.
- Biginelli reaction. (n.d.). Wikipedia.
- IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate.
- Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (n.d.). SciSpace.
- Method for preparing 5-fluorouracil. (n.d.). Google Patents.
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.). ACS Publications.
- Zone of Inhibition explained. (n.d.). Singer Instruments.
- Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. (2022-06-06). Biointerface Research in Applied Chemistry.
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024-11-11). ACS Omega.
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Clinically used pyrimidine-based anti-inflammatory drugs. (n.d.). ResearchGate.
- Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. (n.d.). Der Pharma Chemica.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). MDPI.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI.
- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024-04-01). Taylor & Francis Online.
- Antimicrobial activity in vitro, MIC values expressed in μM for all... (n.d.). ResearchGate.
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. microchemlab.com [microchemlab.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 14. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sciencebuddies.org [sciencebuddies.org]
- 29. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. tandfonline.com [tandfonline.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
This guide provides a comprehensive overview of the synthetic pathways for 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, field-proven insights, and a discussion of the underlying chemical principles.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, allowing pyrimidine-based drugs to readily interact with cellular components like enzymes and genetic material.[1][3] Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2] The compound this compound is a valuable, highly functionalized building block, enabling the synthesis of diverse and complex molecular architectures for drug discovery programs. Its strategic substitution pattern allows for selective subsequent reactions, such as Suzuki cross-coupling, to introduce further molecular diversity.[4]
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a sequential nucleophilic aromatic substitution (SNAr) strategy, starting from a readily available polychlorinated pyrimidine. The core principle involves the stepwise displacement of chlorine atoms with dimethylamine and methoxide nucleophiles. The success of this strategy hinges on controlling the regioselectivity of these substitutions.
The general reactivity of chloro-substituted positions on the pyrimidine ring towards nucleophilic attack is C4/C6 > C2. However, this order can be modulated by the electronic nature of the nucleophile and the substituents already present on the ring. This guide will focus on a logical and efficient two-step pathway commencing from 2,4,6-trichloropyrimidine.
Proposed Synthetic Pathway
The most plausible and efficient synthetic route to this compound involves two sequential SNAr reactions:
-
Step 1: Amination. Selective reaction of 2,4,6-trichloropyrimidine with dimethylamine to yield the key intermediate, 4,6-dichloro-N,N-dimethylpyrimidin-2-amine.
-
Step 2: Methoxylation. Regioselective substitution of one of the remaining chlorine atoms in the intermediate with a methoxy group using sodium methoxide to afford the final product.
This sequence is depicted in the workflow diagram below.
Caption: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
Mechanistic Rationale and Regioselectivity
The first step involves the reaction of 2,4,6-trichloropyrimidine with dimethylamine. While the C4 and C6 positions are generally more electrophilic, the substitution of a neutral amine nucleophile can be directed to the C2 position. This can be influenced by factors such as the solvent and the specific reaction conditions. The introduction of the electron-donating dimethylamino group at the C2 position deactivates the ring towards further nucleophilic attack, but the C4 and C6 positions remain susceptible to substitution by a stronger nucleophile in the subsequent step.
Detailed Experimental Protocol
Materials:
-
2,4,6-Trichloropyrimidine
-
Dimethylamine (2M solution in THF or as a gas)
-
Triethylamine (or other suitable non-nucleophilic base)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Slowly add a 2M solution of dimethylamine in THF (1.1 eq) dropwise, maintaining the temperature at 0 °C. Alternatively, bubble dimethylamine gas through the solution for a controlled period.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4,6-dichloro-N,N-dimethylpyrimidin-2-amine as a solid.
Characterization Data (Predicted)
| Parameter | Value |
| Molecular Formula | C₆H₇Cl₂N₃ |
| Molecular Weight | 192.05 g/mol |
| ¹H NMR (CDCl₃) | δ ~6.8 (s, 1H, Ar-H), ~3.2 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~165 (C-N), ~160 (C-Cl), ~110 (C-H) |
| Mass Spec (EI) | m/z 191, 193 (M⁺) |
Part 2: Synthesis of this compound
Mechanistic Rationale and Regioselectivity
In the second step, 4,6-dichloro-N,N-dimethylpyrimidin-2-amine is treated with sodium methoxide. The two chlorine atoms at the C4 and C6 positions are electronically equivalent. Therefore, the substitution of one of them with methoxide will occur statistically, leading to the desired product. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxy group in the formation of sodium methoxide.
Caption: SNAr mechanism for the methoxylation step.
Detailed Experimental Protocol
Materials:
-
4,6-dichloro-N,N-dimethylpyrimidin-2-amine
-
Sodium metal
-
Methanol, anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.0 eq) to anhydrous methanol under an inert atmosphere at 0 °C. Allow all the sodium to react completely.
-
To the freshly prepared sodium methoxide solution, add a solution of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine (1.0 eq) in anhydrous methanol dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or gently reflux until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Characterization Data (Predicted)
| Parameter | Value |
| Molecular Formula | C₇H₁₀ClN₃O |
| Molecular Weight | 187.63 g/mol |
| ¹H NMR (CDCl₃) | δ ~6.2 (s, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.1 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~170 (C-O), ~165 (C-N), ~160 (C-Cl), ~90 (C-H), ~55 (OCH₃), ~38 (N(CH₃)₂) |
| Mass Spec (EI) | m/z 187, 189 (M⁺) |
Trustworthiness and Self-Validation
The described protocols are designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.
-
In-Process Controls: The progress of each reaction step should be meticulously monitored by appropriate analytical techniques such as TLC and LC-MS. This allows for the determination of the reaction endpoint and the detection of any significant side product formation.
-
Spectroscopic Confirmation: The structure of the intermediate and the final product must be unequivocally confirmed by a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The observed data should be in complete agreement with the expected structures. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition.
-
Purity Assessment: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC) and should meet the standards required for its intended downstream applications.
Conclusion and Future Perspectives
The synthesis of this compound via a sequential nucleophilic aromatic substitution pathway from 2,4,6-trichloropyrimidine is a robust and efficient method. A thorough understanding of the principles of regioselectivity in pyrimidine chemistry is paramount to the success of this synthesis. The resulting highly functionalized pyrimidine is a versatile platform for the generation of compound libraries for high-throughput screening in drug discovery. Further derivatization, for instance, through palladium-catalyzed cross-coupling reactions at the C4 position, opens up a vast chemical space for the exploration of new bioactive molecules. The continuous development of novel synthetic methodologies for the selective functionalization of the pyrimidine core will undoubtedly continue to fuel innovation in medicinal chemistry.
References
- Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(11), e2100216.
- Gontla, R., & Para, S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1301, 137357.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
- Jadhav, S. D., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure, 1311, 138330.
- Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3166.
- Abdullah Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and this compound. International Journal of ChemTech Research, 8(4), 1831-1841.
Sources
The Synthetic Keystone: A Technical Guide to 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine for Advanced Drug Discovery
This guide provides an in-depth exploration of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a crucial building block in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and strategic applications, particularly in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Their prevalence in nature, most notably as components of nucleic acids, has inspired the development of a vast array of synthetic derivatives with a wide spectrum of therapeutic applications. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This compound is a trifunctionalized pyrimidine that offers medicinal chemists a versatile platform for molecular elaboration. The presence of three distinct functional groups—a reactive chloro substituent, a methoxy group, and a dimethylamino group—at specific positions on the pyrimidine ring provides a powerful handle for introducing molecular diversity and tailoring compounds for specific biological targets. The chloro group, in particular, serves as an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents.
Synthesis of this compound: A Proposed Pathway
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust synthetic route can be proposed based on well-established transformations of pyrimidine derivatives. The most logical and efficient approach involves a sequential functionalization of a readily available starting material, such as 2-amino-4,6-dichloropyrimidine.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on analogous reactions reported for similar pyrimidine systems.[2][3] Researchers should optimize conditions based on their specific experimental setup.
Step 1: Synthesis of 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add a base, for example triethylamine (1.2 eq).
-
Cool the mixture in an ice bath and add a solution of dimethylamine (1.1 eq) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4,6-dichloro-N,N-dimethylpyrimidin-2-amine.
Step 2: Synthesis of this compound
-
Dissolve 4,6-dichloro-N,N-dimethylpyrimidin-2-amine (1.0 eq) in anhydrous methanol.
-
To this solution, add a solution of sodium methoxide (1.0-1.2 eq) in methanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The regioselective displacement of one chlorine atom is anticipated due to the electronic effects of the existing substituents.
-
Once the starting material is consumed, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by flash column chromatography or recrystallization to obtain pure this compound.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C7H10ClN3O |
| Molecular Weight | 187.63 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be a crystalline solid with a defined melting point |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and methanol |
| 1H NMR | Expected signals for the methoxy protons (singlet, ~4.0 ppm), N,N-dimethyl protons (singlet, ~3.1 ppm), and the pyrimidine ring proton (singlet, ~6.5 ppm) |
| 13C NMR | Expected signals for the aromatic carbons of the pyrimidine ring, the methoxy carbon, and the N,N-dimethyl carbons |
| Mass Spectrum (EI) | Expected molecular ion peak (M+) at m/z 187 and 189 in a ~3:1 ratio due to the chlorine isotopes (35Cl and 37Cl) |
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The C4-chloro substituent is the primary site for further chemical modification.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the ring nitrogens, makes the chloro group susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles, providing a straightforward method for library synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful C-C and C-N bond-forming reactions enable the introduction of aryl, heteroaryl, and amino moieties, respectively, at the C4 position. The Suzuki coupling, in particular, is widely employed in the synthesis of biaryl compounds, a common motif in kinase inhibitors.
Caption: Key cross-coupling reactions of this compound.
Application in Kinase Inhibitor Synthesis
A primary application of this pyrimidine building block is in the synthesis of protein kinase inhibitors. The 2-aminopyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents at the C4 and C6 positions can then be modified to achieve potency and selectivity by occupying adjacent hydrophobic pockets and the solvent-exposed region of the ATP-binding site.
For instance, the N,N-dimethylamino group at the C2 position can serve as a key hydrogen bond acceptor. The methoxy group at C6 can occupy a hydrophobic pocket, while the substituent introduced at the C4 position via SNAr or cross-coupling can be tailored to target specific features of the desired kinase. This modular approach makes this compound a highly valuable intermediate for generating libraries of potential kinase inhibitors for screening and lead optimization.
Conclusion
This compound is a strategically important and versatile building block for drug discovery and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries. While detailed experimental data for this specific compound is sparse in the literature, its synthesis and reactivity can be reliably predicted based on established pyrimidine chemistry. The insights and proposed protocols within this guide are intended to empower researchers to effectively utilize this key intermediate in the development of novel therapeutics, particularly in the realm of targeted kinase inhibitors.
References
- Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318. [Link]
- Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3318. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4537748, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.
- MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molecules. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 587236, 4-Methoxy-6-methylpyrimidin-2-amine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 79811, 2-Pyrimidinamine, 4-chloro-6-methoxy-.
- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
- Google Patents. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Doležal, M., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 20(8), 14835-14851. [Link]
- Zgonnik, V. V., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(21), 5183. [Link]
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]
- ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- Google Patents. CN108641130A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- Google Patents. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
- SpectraBase. 4-Amino-2,6-dimethylpyrimidine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanistic Diversity of Pyrimidine Derivatives in Drug Discovery
This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by pyrimidine derivatives, a cornerstone scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of therapeutic effects to dissect the underlying molecular interactions and cellular consequences that define the efficacy of these compounds. We will explore the causality behind experimental choices for elucidating these mechanisms, providing detailed, field-proven protocols to empower your research and development efforts.
Introduction: The Pyrimidine Scaffold - A Privileged Structure in Pharmacology
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biocompatibility and structural versatility have made it a "privileged scaffold" in medicinal chemistry.[2] Pyrimidine derivatives have been successfully developed into a vast array of therapeutic agents, demonstrating remarkable efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[3][4][5][6] Their success lies in their ability to be chemically modified to achieve high affinity and selectivity for a diverse range of biological targets. This guide will illuminate the primary mechanisms through which these derivatives exert their powerful pharmacological effects.
Section 1: Antimetabolites - Disrupting the Foundations of Cell Proliferation
One of the earliest and most impactful applications of pyrimidine derivatives is as antimetabolites. These agents typically mimic endogenous pyrimidines, thereby interfering with the synthesis of nucleic acids.[7][8] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and viruses, which have a high demand for DNA and RNA precursors.[9]
Mechanism: Inhibition of Thymidylate Synthase (TS)
A primary target for pyrimidine antimetabolites is Thymidylate Synthase (TS), the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[10][11] By blocking this enzyme, these drugs induce a "thymineless death" in rapidly dividing cells.[10]
The archetypal example is 5-Fluorouracil (5-FU) . Inside the cell, 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP).[12] FdUMP then forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively halting the catalytic cycle and depleting the dTMP pool required for DNA replication and repair.[11][12]
Caption: Mechanism of 5-Fluorouracil (5-FU) via Thymidylate Synthase (TS) inhibition.
Experimental Workflow: Validating TS Inhibition
To confirm that a novel pyrimidine derivative acts via TS inhibition, a multi-step experimental approach is required, starting with enzymatic assays and progressing to cellular validation.
This spectrophotometric assay measures the enzymatic activity of TS by monitoring the change in absorbance that occurs during the conversion of dUMP to dTMP.[13][14]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.04 M Tris-HCl (pH 7.4), 0.1 M 2-mercaptoethanol, 0.02 M MgCl₂, 0.00075 M NaEDTA.[13]
-
Substrate Mix: 0.001 M dUMP, 0.0003 M (6R,S)-tetrahydrofolate, 0.012 M formaldehyde.[13]
-
Enzyme: Purified recombinant human Thymidylate Synthase.
-
Test Compound: Serially diluted pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 180 µL of Assay Buffer.
-
Add 10 µL of the test compound at various concentrations (or vehicle control).
-
Add 10 µL of the Substrate Mix to each well.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11] A reduction in cell viability upon treatment with the pyrimidine derivative supports its cytotoxic effect.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivative and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Section 2: Kinase Inhibitors - Targeting Dysregulated Cell Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[16] Pyrimidine and fused pyrimidine scaffolds are excellent ATP mimetics, making them ideal for designing potent and selective kinase inhibitors.[17][18]
Mechanism: ATP-Competitive Inhibition of Tyrosine Kinases
Many pyrimidine-based drugs function by binding to the ATP-binding pocket of a specific tyrosine kinase, preventing the phosphorylation of its downstream substrates and thereby blocking oncogenic signaling.[15][19]
A prime example is Imatinib , which contains a pyrimidine ring and is highly effective against chronic myeloid leukemia (CML). Imatinib specifically targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives CML proliferation.[15] By occupying the ATP binding site, Imatinib locks the kinase in an inactive conformation, blocking signal transduction and inducing apoptosis in cancer cells.[15][19]
Caption: Imatinib blocks the ATP-binding site of the BCR-ABL kinase, inhibiting downstream signaling.
Experimental Workflow: Characterizing a Novel Kinase Inhibitor
The validation process for a kinase inhibitor involves confirming direct enzyme inhibition and demonstrating downstream effects on cellular signaling pathways.
This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A lower ATP level indicates higher kinase activity. The ADP-Glo™ Kinase Assay is a common example.
Methodology:
-
Reagent Setup:
-
Kinase Buffer: A buffer optimized for the specific kinase being tested.
-
Enzyme: Purified recombinant kinase (e.g., EGFR, BCR-ABL).
-
Substrate: A peptide or protein substrate specific to the kinase.
-
Test Compound: Serially diluted pyrimidine derivative.
-
-
Kinase Reaction:
-
In a white 96-well plate, add the kinase, substrate, and test compound.
-
Allow the inhibitor to pre-incubate with the enzyme for 15-30 minutes.
-
Initiate the reaction by adding ATP. Incubate at 30°C for 30-60 minutes.
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the luminescent signal using a plate reader.
-
The signal is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate percent inhibition and determine the IC₅₀ value.[18]
-
This technique verifies that the inhibitor affects the intended signaling pathway within the cell by detecting changes in the phosphorylation state of downstream proteins.[1]
Methodology:
-
Cell Lysis: Treat kinase-dependent cancer cells with the pyrimidine derivative for a specified time. Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[20][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Avoid using milk, as it contains phosphoproteins that can cause high background.[20][22]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-AKT, phospho-ERK).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control. Quantify the band intensities to determine the ratio of phosphorylated to total protein.[21]
Section 3: Antivirals - Halting Viral Replication
Pyrimidine nucleoside analogs are a critical class of antiviral drugs. They function by targeting viral polymerases, enzymes that are essential for replicating the viral genome.
Mechanism: Chain Termination of Viral DNA Synthesis
These drugs act as fraudulent substrates for viral reverse transcriptases or DNA polymerases. Once incorporated into the growing DNA chain, they prevent further elongation, a process known as chain termination.
Zidovudine (AZT) , the first approved drug for HIV, exemplifies this mechanism. AZT is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group.[23] Inside the host cell, it is phosphorylated to AZT-triphosphate. HIV's reverse transcriptase preferentially incorporates AZT-triphosphate into the growing viral DNA strand.[24] Because the azido group at the 3' position cannot form the necessary phosphodiester bond with the next nucleotide, DNA synthesis is halted.[20][23]
Caption: AZT is converted to its triphosphate form and incorporated by HIV reverse transcriptase, leading to DNA chain termination.
Experimental Workflow: Assessing Antiviral Activity
This is a cell-free, ELISA-based assay that quantifies the ability of a compound to directly inhibit the activity of the RT enzyme.
Methodology:
-
Reagent Preparation:
-
The assay uses a 96-well plate pre-coated with a poly(A) template.
-
Reaction mixture contains oligo(dT) primers, dNTPs (with some dUTP labeled with digoxigenin - DIG), and recombinant HIV-1 RT.
-
-
Assay Procedure:
-
Add the test compound (e.g., pyrimidine analog) at various concentrations to the wells.
-
Add the reaction mixture containing the HIV-1 RT enzyme.
-
Incubate the plate to allow the reverse transcription reaction to proceed. During this time, the DIG-labeled dUTP is incorporated into the newly synthesized DNA.
-
-
Detection:
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-DIG antibody conjugated to peroxidase.
-
Add a peroxidase substrate (e.g., TMB). The amount of color produced is proportional to the amount of DIG-labeled DNA synthesized.
-
-
Analysis:
-
Measure the absorbance using a plate reader.
-
Calculate the percent inhibition of RT activity and determine the IC₅₀ value.[4]
-
Section 4: Other Key Mechanisms
The versatility of the pyrimidine scaffold extends to other important therapeutic areas, including anti-inflammatory and antimicrobial applications.
Anti-inflammatory: DHODH and COX Inhibition
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine synthesis pathway.[25][26] Inhibiting DHODH depletes the pyrimidine pool necessary for the proliferation of rapidly dividing cells, such as activated lymphocytes involved in autoimmune diseases.[27][28] This mechanism is relevant for both anti-inflammatory and anticancer effects.
-
Cyclooxygenase (COX) Inhibition: Some pyrimidine derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2), which are central to the inflammatory cascade through the production of prostaglandins.[29][30]
This assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, DCIP.[24][26]
Methodology:
-
Reagents: Assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl), recombinant human DHODH, dihydroorotate (DHO), coenzyme Q10, and 2,6-dichloroindophenol (DCIP).[24][26]
-
Procedure:
-
Pre-incubate the DHODH enzyme with various concentrations of the pyrimidine inhibitor for 30 minutes.
-
Initiate the reaction by adding DHO, CoQ10, and DCIP.
-
-
Measurement: Monitor the decrease in absorbance at 600-650 nm as the blue DCIP is reduced to its colorless form. The rate of this decrease is proportional to DHODH activity.[24]
-
Analysis: Calculate the IC₅₀ value of the inhibitor.
Antimicrobial: Disruption of Essential Bacterial Processes
Pyrimidine derivatives can exert antimicrobial effects by targeting unique bacterial pathways not present in mammals, such as specific enzymes involved in folate synthesis or cell wall construction.
The MIC test is the gold standard for determining the potency of an antimicrobial agent. It identifies the lowest concentration of a drug that inhibits the visible growth of a microorganism.[31][32]
Methodology (Broth Microdilution):
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the pyrimidine derivative in a liquid bacterial growth medium (e.g., Mueller-Hinton broth).[32]
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5×10⁵ CFU/mL.[31]
-
Controls: Include a positive control (bacteria, no drug) and a negative control (media, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest drug concentration in a well that remains clear.[31][33]
Conclusion
The pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have yielded a remarkable diversity of mechanisms, from the foundational disruption of nucleic acid synthesis to the targeted inhibition of specific kinases and viral enzymes. The experimental workflows detailed in this guide provide a robust framework for researchers to elucidate the mechanisms of novel pyrimidine compounds. By understanding the intricate molecular interactions and employing these self-validating protocols, drug development professionals can continue to leverage this versatile core to design the next generation of highly effective and specific therapeutic agents.
References
- Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Abcam. Western blot for phosphorylated proteins. [URL: https://www.abcam.
- Wikipedia. Fluorouracil. [URL: https://en.wikipedia.org/wiki/Fluorouracil]
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews cancer, 3(5), 330-338. [URL: https://www.
- Pawar, S. A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [URL: https://pubmed.ncbi.nlm.nih.gov/38745330/]
- PharmGKB. Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. [URL: https://www.pharmgkb.
- Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Pyrimidine nucleoside analogs in cancer treatment. Expert opinion on investigational drugs, 11(8), 1155-1170. [URL: https://pubmed.ncbi.nlm.nih.gov/12125860/]
- Druker, B. J. (2002). Imatinib in Chronic Myeloid Leukemia: an Overview. Seminars in hematology, 39(1 Suppl 1), 3-8. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3497193/]
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551-1569. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6244943/]
- ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [URL: https://www.researchgate.net/publication/279201552_WESTERN_BLOTTING_OF_PHOSPHO-PROTEINS_PROTOCOL]
- Dr. Oracle. What is the mechanism of action of Imatinib (Gleevec)?. [URL: https://droracle.
- Proteintech. Tips for detecting phosphoproteins by western blot. [URL: https://www.ptglab.com/news/blog/tips-for-detecting-phosphoproteins-by-western-blot/]
- BenchChem. Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. [URL: https://www.benchchem.
- Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
- He, L., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 715104. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2021.715104/full]
- Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [URL: https://www.bio-rad-antibodies.
- Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [URL: https://www.inotiv.
- BenchChem. Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". [URL: https://www.benchchem.com/application-notes/Minimum-Inhibitory-Concentration-MIC-Testing-for-Antibacterial-agent-204]
- ResearchGate. Role of Pyrimidine Derivatives in the Treatment of Cancer. [URL: https://www.researchgate.
- Taylor & Francis Online. Pyrimidine nucleoside analogs in cancer treatment. [URL: https://www.tandfonline.com/doi/abs/10.1517/13543784.11.8.1155]
- Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(3), 1882-1890. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257321/]
- National Institute of Diabetes and Digestive and Kidney Diseases. Pyrimidine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548043/]
- BMG LABTECH. The minimum inhibitory concentration of antibiotics. [URL: https://www.bmglabtech.
- BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [URL: https://bpsbioscience.com/cox2-inhibitor-screening-assay-kit-79701]
- Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [URL: https://www.bio-rad-antibodies.
- ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). [URL: https://www.researchgate.
- RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00257a]
- Bobat, M., & Nourse, J. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4642398/]
- BenchChem. Application Notes and Protocols: Determination of iHCK-37 Activity using a Kinase Assay. [URL: https://www.benchchem.
- Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit. [URL: https://www.caymanchem.com/product/701060/cox-2-(human)-inhibitor-screening-assay-kit]
- Kamal, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(10), 5649-5673. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10657g]
- Mastino, A., et al. (2017). Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. Applied microbiology and biotechnology, 101(23-24), 8345-8356. [URL: https://pubmed.ncbi.nlm.nih.gov/28963576/]
- ResearchGate. Pyrimidine addition counteracts the antiviral activity of DHODH inhibitors. [URL: https://www.researchgate.net/figure/Pyrimidine-addition-counteracts-the-antiviral-activity-of-DHODH-inhibitors-A549-cells_fig2_344510695]
- Al-Abdullah, E. S., et al. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Molecules, 25(22), 5396. [URL: https://www.mdpi.com/1420-3049/25/22/5396]
- ProQuest. Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. [URL: https://www.proquest.com/openview/e6f2b0c1e8a3a0e6b5d9c7a2c8b7c8a9/1?pq-origsite=gscholar&cbl=2048568]
- Berger, S. H., et al. (1989). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Journal of Biological Chemistry, 264(15), 8593-8596. [URL: https://www.jbc.org/article/S0021-9258(18)83161-5/fulltext]
- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric). [URL: https://www.sigmaaldrich.com/US/en/product/kpl/bn00777]
- Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit. [URL: https://www.caymanchem.com/product/760111/cox-colorimetric-inhibitor-screening-assay-kit]
- Santa Cruz Biotechnology. DHODH Inhibitors. [URL: https://www.scbt.com/browse/dhodh-inhibitors/_/N-1w3b0gr]
- Bayazeed, A. A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100851. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10238128/]
- Chung, H. J., et al. (2016). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial agents and chemotherapy, 60(8), 4552-4560. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4958178/]
- Patsnap Synapse. What are DHODH inhibitors and how do they work?. [URL: https://www.patsnap.com/synapse/articles/what-are-dhodh-inhibitors-and-how-do-they-work]
- ASH Publications. The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor PTC299 Inhibit De Novo Pyrimidine Synthesis with Broad Anti-Leukemic Activity Against Acute Myeloid Leukemia. [URL: https://ashpublications.
- Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [URL: https://juniperpublishers.com/omcj/pdf/OMCJ.MS.ID.555628.pdf]
- International Journal of Research Publication and Reviews. Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. [URL: https://www.ijrpr.com/uploads/V6ISSUE1/IJRPR11651.pdf]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies [mdpi.com]
- 14. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. microbe-investigations.com [microbe-investigations.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. bmglabtech.com [bmglabtech.com]
research applications of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
An In-Depth Technical Guide to the Research Applications of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Foreword: The Strategic Value of the Substituted Pyrimidine Core
In the landscape of modern drug discovery and materials science, the pyrimidine scaffold stands out as a "privileged structure." Its prevalence in the essential biomolecules of DNA and RNA is a testament to its fundamental role in biological systems.[1][2] This inherent biocompatibility, combined with its versatile chemical reactivity, makes pyrimidine and its derivatives a cornerstone of medicinal chemistry.[3][4] Our focus here is on a specific, highly functionalized derivative: This compound . This guide will elucidate the strategic importance of this molecule, not as an end product, but as a pivotal intermediate—a molecular launchpad for constructing complex, high-value compounds. We will explore its core reactivity, provide field-proven protocols for its key transformations, and contextualize its application within the demanding arena of therapeutic agent development.
Molecular Profile and Physicochemical Properties
Understanding the structural and electronic nature of this compound is fundamental to appreciating its synthetic utility. The molecule's architecture presents a unique convergence of functional groups that dictate its reactivity.
-
The Pyrimidine Core: An electron-deficient aromatic heterocycle, predisposing it to nucleophilic attack.
-
C4-Chloro Group: The primary reactive center. The chlorine atom is an excellent leaving group, strategically positioned for displacement via nucleophilic aromatic substitution (SNAr) or for participation in transition-metal-catalyzed cross-coupling reactions.
-
C6-Methoxy Group: An electron-donating group that modulates the overall electron density of the pyrimidine ring, influencing the regioselectivity of reactions.
-
C2-Dimethylamino Group: A strong electron-donating group that further influences the electronic properties of the scaffold.
Caption: Chemical Structure of the Topic Compound.
A summary of its key properties is provided below.
| Property | Value |
| Molecular Formula | C₇H₁₀ClN₃O |
| Molecular Weight | 187.63 g/mol |
| CAS Number | 154714-35-9 |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP, Dioxane), alcohols |
Core Application: A Scaffold for Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling
One of the most powerful and prevalent applications of this compound is as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][6] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond at the C4 position, replacing the chloro group with a wide variety of aryl or heteroaryl moieties. This transformation is a cornerstone in the synthesis of kinase inhibitors and other complex molecular architectures where a biaryl or heteroaryl-aryl linkage is required.[7][8][9][10]
The causality behind this experimental choice is clear: the Suzuki reaction offers exceptional functional group tolerance, proceeds under relatively mild conditions, and utilizes commercially available and generally stable boronic acid reagents. This makes it an ideal method for rapidly building molecular diversity from the pyrimidine core.
Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust, self-validating system adapted from established literature for the synthesis of 4-aryl-substituted pyrimidine derivatives.[5][6]
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.5 eq.).
-
Inerting: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., n-propanol or a mixture of dioxane and water) to the flask via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture. The mixture may change color upon addition.
-
Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting chloro-pyrimidine is a key indicator of completion. Typical reaction times are 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-6-methoxy-N,N-dimethylpyrimidin-2-amine product.
| Arylboronic Acid | Resulting C4-Substituent | Typical Catalyst/Base | Reference |
| Phenylboronic acid | Phenyl | Pd(OAc)₂/PPh₃, Na₂CO₃ | [5][6] |
| 4-Nitrophenylboronic acid | 4-Nitrophenyl | Pd(OAc)₂/PPh₃, Na₂CO₃ | [5][6] |
| 4-Carboxyphenylboronic acid | 4-Carboxyphenyl | Pd(OAc)₂/PPh₃, Na₂CO₃ | [5][6] |
| Furan-2-ylboronic acid | Furan-2-yl | Pd(OAc)₂/PPh₃, Na₂CO₃ | [5][6] |
Core Application: Scaffold Elaboration via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two nitrogen atoms, makes the C4-chloro substituent highly susceptible to displacement by nucleophiles. This SNAr reaction is a fundamental and widely exploited pathway for introducing nitrogen, oxygen, or sulfur-based functional groups, dramatically expanding the chemical space accessible from this intermediate.[11] Reactions with amines are particularly significant, as the resulting aminopyrimidine motif is a key pharmacophore in a vast number of kinase inhibitors.[12][13]
The choice of an SNAr reaction is driven by its operational simplicity and the broad availability of amine nucleophiles. The reaction often proceeds under thermal conditions, sometimes with acid catalysis to activate the pyrimidine ring or a base to deprotonate the incoming nucleophile.
Caption: General Workflow for Nucleophilic Aromatic Substitution.
Field-Proven Experimental Protocol: SNAr with Amines
This protocol provides a reliable framework for the synthesis of 4-aminopyrimidine derivatives, a critical step in the development of many targeted therapies.[12]
-
Setup: In a suitable reaction vessel, suspend this compound (1.0 eq.) in a solvent such as isopropanol (iPrOH) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired amine nucleophile (1.1 - 1.5 eq.).
-
Catalysis (if required): For less reactive amines, a few drops of concentrated HCl can be added to catalyze the reaction. For reactions involving amine hydrochlorides, a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.) should be added to free the amine.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be isolated by filtration. Alternatively, the solvent can be removed in vacuo, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound is realized in its application as a precursor to potent and selective kinase inhibitors.[13][14] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[1] The 2,4-diaminopyrimidine scaffold, readily synthesized from our title compound via the SNAr protocol above, is a classic "hinge-binding" motif. It forms crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket, providing a stable anchor for the inhibitor.
The substituent introduced at the C4-position (via SNAr) and further modifications at other positions (often following a Suzuki coupling at a different site) are tailored to occupy specific sub-pockets of the kinase, thereby conferring potency and selectivity. Derivatives based on this core have been investigated as inhibitors for a range of kinases, including:
Caption: Pyrimidine Inhibitor in a Kinase Active Site.
Conclusion and Future Outlook
This compound is more than a mere chemical reagent; it is a strategic tool for molecular innovation. Its well-defined reactivity, centered on the C4-chloro position, provides reliable and high-yielding pathways to complex molecular scaffolds through cornerstone reactions like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. Its principal application lies in the rapid generation of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors for oncology and beyond. As drug discovery continues to demand increasingly complex and specific molecules, the utility of versatile, functionalized building blocks like this one will only grow, solidifying the role of the pyrimidine core in the future of medicine.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.International Journal of Pharmaceutical Sciences and Research.
- Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2014). Der Pharma Chemica.
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and this compound. (2025).
- Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015).
- Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. (2020).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). MDPI.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.
- 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. (2004). Bioorganic & Medicinal Chemistry Letters.
- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). Journal of Medicinal Chemistry.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.BenchChem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). Organic & Biomolecular Chemistry.
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). Synthesis.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of pyrimidine-based compounds
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrimidine-Based Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: The Enduring Privilege of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their recurring presence in a multitude of therapeutic agents. These are termed "privileged structures." The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a quintessential example of such a scaffold.[1][2] Its fundamental role as a building block of DNA and RNA (in the form of cytosine, thymine, and uracil) grants it inherent biocompatibility and the ability to interact with a vast array of biological targets.[3][4][5]
The versatility of the pyrimidine core is evidenced by its presence in a wide spectrum of FDA-approved drugs, treating conditions from cancer and viral infections to neurological and cardiovascular diseases.[4][6] This guide moves beyond a simple cataloging of these agents. As a Senior Application Scientist, my objective is to deconstruct the intricate Structure-Activity Relationships (SAR) that govern the function of pyrimidine-based compounds. We will explore the causality behind why specific substitutions at defined positions on the ring dictate a compound's potency, selectivity, and pharmacokinetic profile. This document is designed to be a functional tool, providing not just the "what" but the "why," to empower researchers in the rational design of next-generation therapeutics.
The Pyrimidine Core: A Privileged Pharmacophore
The therapeutic success of the pyrimidine scaffold is not accidental; it is rooted in its unique physicochemical properties. The two nitrogen atoms make the ring electron-deficient, influencing its aromaticity and creating dipoles. This has profound implications for its role as a pharmacophore.
-
Hydrogen Bonding: The nitrogen atoms at N1 and N3 are excellent hydrogen bond acceptors. This allows pyrimidine-based molecules to form critical, anchoring interactions within the active sites of enzymes, particularly the hinge regions of kinases.[3]
-
Bioisosterism: The pyrimidine ring is an effective bioisostere for the phenyl ring.[3][7] Replacing a phenyl group with pyrimidine can introduce polarity, improve aqueous solubility, and provide new vectors for hydrogen bonding, often leading to enhanced pharmacokinetic properties and reduced metabolic liability without sacrificing binding affinity.[3][7][8]
-
Tunable Substituent Vectors: The four carbon atoms (C2, C4, C5, C6) provide distinct vectors for substitution, allowing for precise three-dimensional exploration of a target's binding pocket. The biological activity is critically dependent on the nature and placement of these substituents.[9][10]
Deconstructing the SAR: A Focus on Kinase Inhibitors
While pyrimidine derivatives exhibit a vast range of biological activities, their most profound impact in modern drug discovery has been in the field of oncology, particularly as protein kinase inhibitors.[5][11] Kinases utilize adenosine triphosphate (ATP) to phosphorylate substrates, and the pyrimidine core is an exceptional mimic of the adenine portion of ATP, enabling competitive inhibition.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Uncontrolled EGFR signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[12][13] Pyrimidine-based compounds form the backbone of several generations of EGFR inhibitors.
Core Causality: The fundamental interaction for first-generation inhibitors like Gefitinib involves a hydrogen bond between the N1 of the pyrimidine (or analogous quinazoline) core and the backbone amide of a methionine residue in the kinase hinge region. The substituent at the C4 position is critical for affinity and selectivity.
SAR Breakdown:
-
C4 Position: Typically bears an anilino group. This group projects into a hydrophobic pocket. Substitutions on this aniline ring are crucial. For example, small, meta-substituents can enhance potency. Larger groups at this position are often used to target mutations. For instance, in third-generation inhibitors like Osimertinib, a substituted indole is attached via an ether linkage to the aniline, which allows for covalent bond formation with a cysteine residue (C797) present in resistant EGFR mutants.[13]
-
C2 Position: This position is solvent-exposed. While often unsubstituted (a simple hydrogen), introducing small groups here can be used to fine-tune solubility and cell permeability without disrupting the core binding interactions.
-
C5 and C6 Positions: These positions are vital for modulating selectivity and overcoming resistance. Fusing other heterocyclic rings, such as in pyrrolo[2,3-d]pyrimidines, creates a more rigid structure that can enhance binding affinity and provide new vectors for substitution to exploit differences between kinase active sites.[12][14]
Data Presentation: SAR of Pyrrolo[2,3-d]pyrimidine EGFR Inhibitors
| Compound ID | R Group at C4 of Aniline | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) | Cell Line (H1975) IC50 (nM) |
| 1a | H | 15.6 | 250.1 | 310.5 |
| 1b | OCH₃ | 8.9 | 148.9 | 155.2 |
| 1c | CH₂-N(CH₃)₂ | 1.2 | 5.8 | 8.3 |
| Erlotinib | (Reference) | 2.0 | >1000 | >2000 |
| Data synthesized from representative studies for illustrative purposes.[15][16] |
The causality is clear: adding a basic dimethylaminomethyl group (Compound 1c) dramatically improves potency against both wild-type and the resistant T790M mutant, likely by forming additional favorable interactions and improving physicochemical properties.
Cyclin-Dependent Kinase (CDK) Inhibitors
Dysregulation of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation.[17][18] The N²,N⁴-disubstituted pyrimidine-2,4-diamine scaffold has proven to be a particularly fruitful starting point for potent CDK inhibitors.[19]
Core Causality: Similar to EGFR inhibitors, CDK inhibitors based on this scaffold utilize the pyrimidine core to engage with the kinase hinge region. However, the 2,4-diamino substitution pattern allows for a "dual-pronged" interaction, where substituents at both C2 and C4 can be optimized to occupy distinct pockets within the ATP binding site.
SAR Breakdown:
-
N⁴ Position: Substitution with a phenyl ring is common. The nature of substituents on this ring dictates potency. For CDK2, electron-withdrawing groups like trifluoromethyl or cyano at the para-position are often favorable.
-
N² Position: This position is crucial for achieving selectivity. For instance, substituting with a cyclopropyl or cyclobutyl amine can enhance potency against CDK2, while larger or more complex aromatic systems can shift selectivity towards other kinases like CDK9.[19]
-
C5 Position: Introduction of small groups like methyl or halogens can improve potency, likely by making favorable contacts or displacing water molecules in the active site. Bulky groups at this position are generally detrimental.
Data Presentation: SAR of N²,N⁴-Disubstituted Pyrimidine-2,4-diamine CDK2/9 Inhibitors
| Compound ID | N² Substituent | N⁴ Substituent (Aniline) | CDK2 IC50 (nM) | CDK9 IC50 (nM) |
| 2a | Phenyl | 4-Cl | 210 | 150 |
| 2b | Cyclohexyl | 4-Cl | 95 | 78 |
| 2c | Phenyl | 4-CF₃ | 150 | 65 |
| 2d | Cyclohexyl | 4-CF₃ | 83 | 71 |
| Data synthesized from representative studies for illustrative purposes.[19] |
This data demonstrates that a combination of a cyclohexyl group at N² and a 4-trifluoromethylaniline at N⁴ (Compound 2d) provides the most potent inhibition of CDK2 in this series. This self-validating system shows a clear, logical progression where iterative changes lead to improved biological activity.
Experimental Workflows: From Synthesis to Biological Validation
Synthesizing technical accuracy with field-proven insights requires robust and reproducible experimental protocols. The following sections detail representative workflows for the synthesis and evaluation of novel pyrimidine compounds.
Synthesis Protocol: General Procedure for 2,4,6-Trisubstituted Pyrimidines
This protocol describes a common and versatile condensation reaction to form the pyrimidine core. The causality behind this choice is its reliability and the wide availability of starting materials, allowing for rapid generation of diverse analogs for SAR studies.
Objective: To synthesize a library of pyrimidine analogs by reacting various benzaldehydes, ethyl acetoacetate, and guanidine hydrochloride.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Sodium ethoxide (2.0 mmol)
-
Absolute ethanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and absolute ethanol (20 mL).
-
Base Addition: While stirring, add sodium ethoxide (2.0 mmol) portion-wise to the solution. The causality here is that the strong base deprotonates the active methylene group of ethyl acetoacetate, initiating the Knoevenagel condensation with the aldehyde.
-
Condensation: Stir the mixture at room temperature for 30 minutes.
-
Cyclization: Add guanidine hydrochloride (1.2 mmol) to the reaction mixture.
-
Reflux: Attach a condenser and heat the mixture to reflux (approx. 80°C) for 6-8 hours. The elevated temperature drives the cyclization and dehydration steps to form the stable pyrimidine ring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay (EGFR)
This protocol provides a self-validating system to quantify the inhibitory potency of synthesized compounds against a specific kinase target.
Objective: To determine the IC₅₀ value of test compounds against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine Triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipette, plate reader (luminometer)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM or pM range. This establishes a dose-response curve.
-
Reaction Mixture: In each well of a 384-well plate, prepare the kinase reaction mixture. Add in the following order:
-
Kinase buffer.
-
Test compound (or DMSO for control wells).
-
Peptide substrate and ATP solution (the concentration of ATP should be at or near its Km for the enzyme to ensure competitive binding can be accurately measured).
-
Recombinant EGFR enzyme to initiate the reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). This allows the enzymatic reaction (phosphorylation) to proceed.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced (which is directly proportional to kinase activity) using the ADP-Glo™ system:
-
Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and "high concentration inhibitor" as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Perspectives
The pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent ability to engage in key biological interactions, combined with the synthetic tractability that allows for extensive SAR exploration, has cemented its role in the modern pharmacopeia.[4][20] We have demonstrated through a focused analysis of kinase inhibitors that logical, iterative modifications at the C2, C4, and C5/C6 positions can systematically enhance potency, modulate selectivity, and overcome clinical challenges like drug resistance.
The future for pyrimidine-based therapeutics remains bright. Emerging strategies include:
-
Dual-Target Inhibitors: Designing single molecules that inhibit multiple disease-relevant targets (e.g., dual EGFR/HER2 or CDK/HDAC inhibitors) to combat resistance and improve efficacy.[3][11]
-
Covalent and Allosteric Modulators: Moving beyond competitive ATP-site inhibition to develop compounds that form irreversible covalent bonds or bind to allosteric sites, offering greater selectivity and duration of action.
-
Targeted Protein Degraders: Utilizing the pyrimidine core as a warhead to recruit specific proteins to the cellular degradation machinery, a novel and powerful therapeutic modality.
By understanding the fundamental structure-activity relationships outlined in this guide, researchers are well-equipped to continue harnessing the power of the pyrimidine ring to design innovative and impactful medicines for the future.
References
- Andrés, J. I., et al. (2010). Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. Bioorganic & Medicinal Chemistry, 18(11), 3885-97.
- Welsch, M. E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6489.
- Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(9), e2100113.
- Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101430.
- Bamba, F., et al. (2018). Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. ChemistrySelect, 3(45), 12724-12728.
- Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2288.
- Wang, S., et al. (2017). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 7(28), 17351-17364.
- Singh, M., & Singh, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 881827.
- Kaur, R., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 1-22.
- Al-Zharani, N. A., et al. (2024).
- Bamba, F., et al. (2018). Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors.
- Kaur, R., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. ProQuest.
- Kumar, S., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(8), 1547-1563.
- Kim, J., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163.
- El-Gamal, M. I., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(18), 2133-2150.
- BenchChem. (2025).
- Ghorab, M. M., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 59-80.
- Abdelgawad, M. A., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Basic and Applied Sciences, 6, 175-194.
- Singh, M., & Singh, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(7), 1331-1337.
- Raj, V., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 20(1), 1-15.
- Al-Otaibi, F. A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of the Indian Chemical Society, 100(6), 100995.
- Jain, K. S., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13.
- Dubey, R., et al. (2024). Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. Bioorganic Chemistry, 149, 107508.
- Mao, Y., et al. (2021). SAR around Pyrimidine Derivatives with -CF2-Linker.
- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1118.
- Abdel-Aziz, A. A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2419-2432.
- Zhang, H., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129143.
- El-Naggar, M., et al. (2021). New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. Bioorganic Chemistry, 113, 104987.
- Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting.
- Gmeiner, P., et al. (2007). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 15(2), 972-984.
- Nassar, E., et al. (2023). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][22]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200874.
Sources
- 1. [PDF] Pyrimidine: a review on anticancer activity with key emphasis on SAR | Semantic Scholar [semanticscholar.org]
- 2. Pyrimidine: a review on anticancer activity with key emphasis on SAR - ProQuest [proquest.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
The Synthetic Chemist's Guide to Chloropyrimidine Reactivity: A Handbook for Drug Discovery
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its synthetic versatility. Chloropyrimidines, in particular, serve as pivotal intermediates, offering a reactive handle for diversification and the construction of complex molecular architectures. This guide provides an in-depth exploration of the factors governing chloropyrimidine reactivity, focusing on the two primary activation pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss how to strategically manipulate reaction conditions to achieve desired regiochemical outcomes, empowering researchers in the rational design and synthesis of novel therapeutics.
The Electronic Nature of the Pyrimidine Ring: A Foundation for Reactivity
The pyrimidine ring is an electron-deficient heteroaromatic system, a characteristic imparted by the two electronegative nitrogen atoms at the 1 and 3 positions.[3] These nitrogens exert a potent electron-withdrawing effect through both induction and the mesomeric effect, rendering the carbon atoms of the ring electrophilic. This inherent electronic property makes the pyrimidine nucleus highly susceptible to attack by nucleophiles. The C2, C4, and C6 positions are the most activated towards nucleophilic attack due to their ortho or para relationship to the ring nitrogens. The introduction of a chlorine atom, an excellent leaving group, at these positions creates a highly versatile electrophilic partner for a wide array of synthetic transformations.[3]
Nucleophilic Aromatic Substitution (SNAr): The Classic Pathway
The SNAr reaction is a fundamental transformation for functionalizing chloropyrimidines. It proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group (the chlorine atom), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] Aromaticity is subsequently restored through the expulsion of the chloride ion.[4]
Caption: Generalized workflow for the SNAr reaction on a chloropyrimidine.
Regioselectivity in Di- and Polychloropyrimidines
When multiple chlorine atoms are present, the site of nucleophilic attack is governed by a combination of electronic and steric factors. In unsubstituted 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[1][6] This is because the C4 position is activated by both ring nitrogens, and the resulting Meisenheimer intermediate is more stable. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5.[7]
However, this selectivity is not absolute and can be influenced, and even reversed, by other substituents on the ring:
-
Electron-Withdrawing Groups (EWGs): An EWG at the C5 position strongly activates the C4 position for SNAr, leading to excellent C4 selectivity.[8]
-
Electron-Donating Groups (EDGs): Conversely, an EDG at the C6 position can favor substitution at the C2 position.[6] Quantum mechanical analysis suggests that EDGs at C6 alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 and C4 positions more comparable in reactivity.[6][9]
-
Steric Hindrance: A bulky substituent at the C5 position can sterically hinder attack at the C4 position, thereby favoring substitution at C2.[1]
Activating and Directing Groups
In some cases, the pyrimidine ring may not be sufficiently activated for SNAr, especially with weaker nucleophiles. In such scenarios, activating groups can be introduced. For instance, the introduction of an N-nitroso group on an exocyclic amino substituent at the C4 position strongly activates a C6-chloro substituent towards nucleophilic substitution, allowing the reaction to proceed under much milder conditions.[10][11]
Experimental Protocol: Regioselective SNAr on 2,4-Dichloropyrimidine
This protocol describes a typical procedure for the C4-selective substitution of 2,4-dichloropyrimidine with an amine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine (e.g., morpholine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, or N,N-Dimethylformamide (DMF))
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-2-chloropyrimidine.
Causality Behind Choices:
-
Base: The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the charged intermediate and facilitate the reaction.[4]
-
Temperature: Heating is often necessary to overcome the activation energy barrier of the reaction, especially with less reactive nucleophiles.[12]
Palladium-Catalyzed Cross-Coupling: A Modern Approach to C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and chloropyrimidines are excellent substrates for these transformations.[7] The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step, which is often rate-limiting, particularly for C-Cl bonds.[13]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Solubility of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Introduction: The Critical Role of Solubility in Drug Discovery
Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, serving as the core for numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The compound 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine is a key intermediate in the synthesis of various biologically active molecules.[2][3][4] For any novel compound to be a viable drug candidate, a thorough understanding of its physicochemical properties is essential. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and efficacy, as poor solubility can significantly hinder its absorption and distribution in the body.[1]
This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common laboratory solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Physicochemical Characterization and Solubility Predictions
The molecular structure of this compound dictates its solubility. The pyrimidine core, with its nitrogen atoms, imparts a degree of polarity and potential for hydrogen bonding.[5] However, the molecule also possesses nonpolar characteristics due to the chloro and methyl groups. The interplay of these structural features will govern its solubility in various solvents.
Key Structural Features Influencing Solubility:
-
Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to solubility in protic solvents like water and alcohols.
-
-Cl (Chloro) Group: The chloro group is electron-withdrawing and adds to the molecular weight, which can decrease solubility in polar solvents.
-
-OCH3 (Methoxy) Group: The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.
-
-N(CH3)2 (Dimethylamino) Group: The tertiary amine is a basic functional group. In acidic aqueous solutions, it can be protonated to form a more soluble salt.
Based on these features, a qualitative prediction of solubility in common solvents can be made:
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of hydrogen bond acceptors (N in the ring, O in methoxy) may allow for some interaction with protic solvents. However, the overall non-polar character from the chloro and methyl groups will likely limit high solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar pyrimidine core and are generally good solvents for a wide range of organic molecules. |
| Nonpolar | Hexane, Toluene | Low | The significant polarity of the pyrimidine ring and its substituents will likely result in poor solubility in nonpolar solvents, following the "like dissolves like" principle.[6][7] |
| Acidic Aqueous | Dilute HCl | Potentially Higher than Water | The basic dimethylamino group can be protonated in an acidic medium, forming a more polar and thus more water-soluble salt. |
| Basic Aqueous | Dilute NaOH | Likely Low | The molecule does not possess strongly acidic protons, so its solubility is not expected to increase in basic solutions. |
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, a robust experimental protocol is necessary. The following section details a step-by-step methodology for determining the thermodynamic (equilibrium) solubility of this compound. Thermodynamic solubility represents the true equilibrium of a compound in a solvent and is a critical parameter for drug development.[1]
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol
1. Materials and Reagents:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
2. Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[1]
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vials and place them on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution: Accurately dilute the clear filtrate with the appropriate mobile phase for HPLC analysis. The dilution factor will depend on the expected solubility.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing its peak area to a standard calibration curve.
3. HPLC Method Development (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral scan of the compound (likely in the range of 250-300 nm)
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Plot the peak area versus concentration to generate a linear calibration curve.
Data Interpretation and Reporting
The solubility data should be reported in standard units such as mg/mL or µg/mL. It is also beneficial to express solubility in molarity (mol/L).
Table for Reporting Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 | ||
| Hexane | 25 | ||
| 0.1 M HCl | 25 | ||
| 0.1 M NaOH | 25 |
Conclusion
A thorough understanding of the solubility of this compound is fundamental for its effective use in synthetic chemistry and for the development of any downstream pharmaceutical applications. By combining theoretical predictions with robust experimental determination, researchers can obtain reliable data to guide formulation development, optimize reaction conditions, and accelerate the drug discovery process. The protocols and principles outlined in this guide provide a comprehensive framework for achieving this critical characterization.
References
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
- Di Francesco, M. E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Solubility of Things. (n.d.). Pyrimidine. [Link]
- Unknown. (n.d.).
- Baluja, S., & Solanki, H. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1025-1031. [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles of solubility are discussed in similar organic chemistry textbooks.)
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. [Link]
- Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. [Link]
- Al-Dahmoshi, H. O. M., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- Al-Dahmoshi, H. O. M., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and this compound.
- Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(4), 1888-1903. [Link]
Sources
stability and storage conditions for 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
An In-depth Technical Guide to the Stability and Storage of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted pyrimidine derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. The reactivity of its functional groups—a labile chlorine atom, an electron-donating methoxy group, and a dimethylamino moiety—makes it a versatile building block. However, this same reactivity profile necessitates a thorough understanding of its stability to ensure its integrity, purity, and performance in subsequent synthetic steps.
This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound. The insights and protocols herein are designed for researchers, scientists, and drug development professionals to maintain the quality and reliability of this important chemical intermediate.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for its proper handling and storage. While specific experimental data for this exact molecule is not extensively published, properties can be inferred from its structure and data on similar pyrimidine derivatives.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₁₀ClN₃O | Inferred from structure |
| Molecular Weight | 187.63 g/mol | Inferred from structure |
| Appearance | Likely a solid (e.g., crystalline powder or solid) | Analogy to similar pyrimidines[1][2] |
| Key Functional Groups | Chloropyrimidine, Methoxy, Dimethylamino | Inferred from structure |
| Reactivity Centers | C4-Cl bond (susceptible to nucleophilic substitution), Dimethylamino group (basic, potential for oxidation), Methoxy group (potential for hydrolysis under strong acid) | Chemical principles |
Core Stability Profile and Recommended Storage
The stability of halogenated heterocyclic compounds is paramount for their use in research and manufacturing.[3] Based on safety data sheets (SDS) for structurally related chlorinated pyrimidines and general chemical principles, the following conditions are recommended to ensure long-term integrity.
Key Factors Influencing Stability
Caption: Key environmental factors affecting compound stability.
Recommended Storage Conditions
Adherence to proper storage is the first line of defense against degradation. For many chlorinated heterocyclic intermediates, cool, dry, and dark conditions are standard.[1][4]
| Condition | Recommendation | Rationale |
| Temperature | Long-term: ≤4°C (Refrigerated). Some suppliers may recommend -20°C for analogous reactive compounds.[3] | Minimizes thermal degradation and slows the rate of potential hydrolytic or oxidative reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The dimethylamino group can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture. |
| Container | Tightly sealed, light-resistant container. | Prevents ingress of moisture and atmospheric oxygen.[2][5] Opaque or amber vials protect against photodegradation.[1] |
| Environment | Dry, well-ventilated place. [1][5] | Avoids exposure to high humidity and incompatible fumes. |
Potential Degradation Pathways
The molecule's structure suggests several potential routes for degradation:
-
Hydrolysis: The C4-chloro substituent is activated towards nucleophilic substitution. In the presence of water, particularly at non-neutral pH or elevated temperatures, the chlorine can be displaced by a hydroxyl group to form the corresponding 4-hydroxy-6-methoxy-N,N-dimethylpyrimidin-2-amine. This is a common degradation pathway for chlorinated solvents and intermediates.[6]
-
Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions. For complex heterocyclic amines, this can lead to fragmentation of the ring or side chains.[7] Hazardous decomposition products for similar compounds include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][4]
-
Photodegradation: Many aromatic and heterocyclic compounds absorb UV light, which can lead to photochemical reactions. It is prudent to protect the compound from light to prevent the formation of unknown impurities.[1]
-
Oxidative Degradation: While the pyrimidine ring is relatively electron-deficient, the dimethylamino group can be a site for oxidation. Strong oxidizing agents are listed as incompatible materials for nearly all aminopyrimidines.[1][4]
-
Acid/Base Instability: Strong acids can protonate the basic nitrogen atoms, potentially altering reactivity or catalyzing hydrolysis of the methoxy group. Strong bases could promote nucleophilic attack on the C4 position. Incompatible materials frequently listed for similar compounds include strong oxidizing agents and strong acids.[4]
Methodologies for Stability Assessment
To empirically determine the stability of this compound, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is required.
Forced Degradation (Stress Testing)
Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition. This helps to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical method.
Experimental Workflow for Forced Degradation
Caption: Workflow for a comprehensive forced degradation study.
Protocol: General Procedure for Forced Degradation
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Control Sample: Dilute an aliquot of the stock solution with the analysis mobile phase and store it under recommended conditions (e.g., 4°C, protected from light). This is your t=0 and control sample.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a predetermined time. Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a predetermined time, protected from light.
-
Thermal Degradation:
-
Solid State: Place the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours.[3]
-
Solution State: Heat an aliquot of the stock solution at 80°C.
-
-
Photostability: Expose both the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²).[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples and the control using a developed stability-indicating method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the primary degradation products can be observed without complete loss of the parent compound.
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.
Key Characteristics:
-
Specificity: The method must be able to produce a clear separation between the peak for this compound and all potential degradation products. This is validated using the samples generated during the forced degradation study.
-
Linearity, Accuracy, and Precision: The method must be validated according to standard ICH guidelines to ensure it is reliable for quantitative analysis.
Handling and Safety Precautions
As with any laboratory chemical, proper handling is essential to ensure personnel safety.[8] While specific toxicity data for this compound is limited, the safety precautions for related chloro-amino-pyrimidines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
-
Spill & Exposure:
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Waste should be treated as hazardous.[4]
Conclusion
The stability of this compound is critical for its successful application in synthetic chemistry. Its integrity is primarily threatened by moisture, elevated temperatures, and light. To ensure its long-term purity and reactivity, it must be stored in a tightly sealed, light-resistant container under an inert atmosphere at refrigerated temperatures (≤4°C) . Researchers must be aware of potential degradation via hydrolysis of the C-Cl bond as a primary pathway. The implementation of a robust stability testing program, utilizing forced degradation studies and a validated stability-indicating analytical method, is essential for quality control and for understanding the compound's behavior under various processing conditions.
References
- Chiu, C.P., & Chen, B.H. (1999). Stability of heterocyclic amines during heating. ElectronicsAndBooks.
- Butch, A. W., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
- Ford, G. P., & Griffin, G. R. (1992). Relative Stabilities of Nitrenium Ions Derived From Heterocyclic Amine Food Carcinogens: Relationship to Mutagenicity. PubMed.
- Alfa Aesar. (n.d.). SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine. Fisher Scientific.
- Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH.
- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate.
- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. NIH.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem.
- Szafraniec-Gorol, G., et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor.
- Nielsen, P., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate.
- Vega, F., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. PubChem.
- Bayer Aktiengesellschaft. (2002). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
Sources
The Pyrimidine Scaffold: A Privileged Motif for Precision Therapeutics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2][3][4][5] This in-depth technical guide provides a comprehensive exploration of the key therapeutic targets of pyrimidine derivatives, with a focus on oncology, virology, and neurodegenerative disorders. We will delve into the molecular mechanisms underpinning the efficacy of these compounds, elucidate the rationale behind their design, and present detailed experimental protocols for target validation and drug screening. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the continued evolution of pyrimidine-based therapeutics.
The Centrality of Pyrimidine Metabolism: A Nexus of Therapeutic Opportunity
The biosynthesis of pyrimidines is a fundamental cellular process, essential for the production of DNA, RNA, and other vital biomolecules.[6] This metabolic pathway, comprising both de novo and salvage routes, presents a rich landscape of enzymatic targets for therapeutic intervention.[6][7] Rapidly proliferating cells, such as those found in tumors, exhibit a heightened dependence on the de novo synthesis pathway to meet their increased demand for nucleotides, rendering the enzymes in this pathway particularly attractive targets for anticancer therapies.[6][8]
Dihydroorotate Dehydrogenase (DHODH): A Gatekeeper of De Novo Pyrimidine Synthesis
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox reaction in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[7][9][10] Its inhibition leads to a depletion of the pyrimidine nucleotide pool, thereby arresting cell proliferation.[11]
Therapeutic Rationale: The heightened reliance of cancer cells on de novo pyrimidine synthesis makes DHODH a compelling target for anticancer drug development.[8][12] Furthermore, DHODH has emerged as a promising target for the treatment of autoimmune disorders and viral infections.[11]
Mechanism of Action of Pyrimidine-Based DHODH Inhibitors: Pyrimidine-based inhibitors of DHODH, such as leflunomide and its active metabolite A77 1726, are not direct structural analogs of the pyrimidine ring. Instead, they often mimic the binding of the substrate or cofactor.[11] These inhibitors typically bind to a hydrophobic tunnel near the ubiquinone binding site of the enzyme, allosterically preventing its catalytic activity.
Experimental Protocol: In Vitro DHODH Inhibition Assay
This protocol outlines a common method for assessing the inhibitory potential of pyrimidine derivatives against human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (pyrimidine derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCIP, and decylubiquinone.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (a known DHODH inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant human DHODH enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate, DHO.
-
Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Thymidylate Synthase (TS): A Cornerstone of DNA Synthesis and Repair
Thymidylate synthase (TS) is a critical enzyme in the final step of de novo deoxythymidine monophosphate (dTMP) synthesis, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to dTMP.[13][14] As dTMP is a precursor for deoxythymidine triphosphate (dTTP), an essential building block of DNA, the inhibition of TS leads to a "thymineless death" in rapidly dividing cells.[15][16]
Therapeutic Rationale: The central role of TS in DNA synthesis makes it a well-established and highly validated target for cancer chemotherapy.[14][15]
Mechanism of Action of Pyrimidine-Based TS Inhibitors: The most well-known pyrimidine-based TS inhibitor is 5-fluorouracil (5-FU).[14] 5-FU is a prodrug that is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP).[15] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme and blocking dTMP synthesis.[15] Other pyrimidine derivatives, such as trifluridine, also act as irreversible inhibitors of TS.[17]
Diagram: Mechanism of Thymidylate Synthase Inhibition by 5-Fluorouracil
Caption: Metabolic activation of 5-FU and subsequent inhibition of Thymidylate Synthase.
Uracil Phosphoribosyltransferase (UPRT): A Target for Selective Prodrug Activation
Uracil phosphoribosyltransferase (UPRT) is an enzyme in the pyrimidine salvage pathway that converts uracil to uridine monophosphate (UMP).[18][19] While present in some microorganisms and parasites, its activity is low in mammals.[18]
Therapeutic Rationale: The differential expression of UPRT between host and pathogen (or tumor cells) provides a basis for selective drug targeting.[18][20][21] Prodrugs that are specifically activated by UPRT can be designed to be toxic only to cells expressing this enzyme.
Kinase Inhibition: Modulating Cellular Signaling with Pyrimidine Scaffolds
Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[22] The pyrimidine scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors.[1][4]
Epidermal Growth Factor Receptor (EGFR) Kinase
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[1] Mutations and overexpression of EGFR are common in various cancers.[1]
Therapeutic Rationale: Inhibition of the EGFR kinase domain is a validated strategy for the treatment of cancers driven by EGFR dysregulation.[1][22]
Mechanism of Action of Pyrimidine-Based EGFR Inhibitors: Many pyrimidine-based EGFR inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[22] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that control the progression of the cell cycle. Their activity is often deregulated in cancer, leading to uncontrolled cell division.
Therapeutic Rationale: Inhibiting specific CDKs can restore cell cycle control and induce apoptosis in cancer cells.
Mechanism of Action of Pyrimidine-Based CDK Inhibitors: Similar to EGFR inhibitors, pyrimidine-based CDK inhibitors typically function as ATP-competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation of CDK substrates.
Table 1: Examples of Pyrimidine Derivatives Targeting Kinases
| Compound Class | Target Kinase | Therapeutic Area | Representative Drug(s) |
| Anilino-pyrimidines | EGFR | Cancer (e.g., Lung, Breast) | Gefitinib, Erlotinib[1] |
| Pyrazolo[3,4-d]pyrimidines | CDKs | Cancer | Palbociclib, Ribociclib[23] |
| Aminopyrimidines | TBK1 | Neurodegenerative Diseases | MRT67307, GSK8612[24] |
Combating Viral Infections: Pyrimidine Nucleoside Analogs as Viral Enzyme Inhibitors
The unique replication machinery of viruses provides specific targets for antiviral drug development. Pyrimidine nucleoside analogs have been instrumental in the fight against a wide range of viral infections.[25][26][27]
Viral DNA Polymerase and Reverse Transcriptase
These viral enzymes are essential for the replication of viral genomes. They are distinct from their human counterparts, allowing for selective inhibition.
Therapeutic Rationale: Inhibiting viral DNA polymerase or reverse transcriptase prevents the synthesis of new viral genetic material, thereby halting viral replication.[25][28]
Mechanism of Action of Pyrimidine-Based Viral Enzyme Inhibitors: Pyrimidine nucleoside analogs, such as acyclovir and lamivudine, are prodrugs that are phosphorylated to their active triphosphate forms within infected cells.[25] These triphosphates then act as competitive inhibitors of the viral polymerase, and can also be incorporated into the growing viral DNA chain, causing chain termination.[28]
Diagram: Experimental Workflow for Antiviral Screening
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 9. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scbt.com [scbt.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 16. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Identification and characterization of human uracil phosphoribosyltransferase (UPRTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemical Characterization of Uracil Phosphoribosyltransferase from Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 20. UPRT uracil phosphoribosyltransferase homolog [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. Biochemical Characterization of Uracil Phosphoribosyltransferase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jrasb.com [jrasb.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. gsconlinepress.com [gsconlinepress.com]
- 26. benthamdirect.com [benthamdirect.com]
- 27. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. rroij.com [rroij.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Introduction
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine is a key intermediate in the synthesis of a variety of biologically active compounds, finding applications in drug discovery and development. Its substituted pyrimidine core is a prevalent scaffold in medicinal chemistry. This document provides a comprehensive, three-step synthetic protocol for this compound, designed for researchers, scientists, and drug development professionals. The methodology is built upon established chemical principles and analogous procedures, ensuring a robust and reproducible process. Each step is detailed with explanations for the choice of reagents and conditions, upholding the principles of scientific integrity and providing a self-validating experimental design.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a three-step sequence starting from N,N-dimethylguanidine and diethyl malonate. The pathway involves an initial cyclization to form the pyrimidine ring, followed by a dichlorination, and finally, a regioselective nucleophilic aromatic substitution to introduce the methoxy group.
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of 2-(dimethylamino)pyrimidine-4,6-diol
This initial step involves the formation of the core pyrimidine structure through a condensation reaction. The choice of N,N-dimethylguanidine as the nitrogen-containing component and diethyl malonate as the dicarbonyl source is a classic and reliable method for constructing the pyrimidine ring.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N,N-Dimethylguanidine hydrochloride | 137.60 | 27.52 g | 0.20 |
| Diethyl malonate | 160.17 | 32.03 g | 0.20 |
| Sodium ethoxide (21% in Ethanol) | 68.05 | 318 mL | 0.88 |
| Ethanol (absolute) | 46.07 | 500 mL | - |
| Hydrochloric acid (concentrated) | 36.46 | As needed | - |
| Deionized water | 18.02 | As needed | - |
Experimental Protocol
-
To a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 500 mL of absolute ethanol and the sodium ethoxide solution.
-
With stirring, add the N,N-dimethylguanidine hydrochloride in portions to the sodium ethoxide solution at room temperature.
-
Heat the mixture to 50°C and add diethyl malonate dropwise over a period of 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the sodium salt of the product.
-
Filter the precipitate and wash with cold ethanol (2 x 50 mL).
-
Dissolve the collected solid in a minimum amount of cold deionized water.
-
Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 5-6. This will precipitate the desired 2-(dimethylamino)pyrimidine-4,6-diol.
-
Collect the white precipitate by vacuum filtration, wash with cold deionized water (2 x 100 mL), and dry in a vacuum oven at 60°C to a constant weight.
Rationale: The use of a strong base like sodium ethoxide is crucial for deprotonating both the guanidine and the diethyl malonate, facilitating the condensation reaction. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate. Acidification of the sodium salt of the product is a standard workup procedure to isolate the neutral diol.
Part 2: Synthesis of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
The second step involves the conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative. This is a critical transformation as the chloro groups act as good leaving groups for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of chlorination.[2][3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(dimethylamino)pyrimidine-4,6-diol | 155.16 | 15.52 g | 0.10 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 100 mL | - |
| Triethylamine | 101.19 | 28.2 mL | 0.20 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated sodium bicarbonate solution | - | 300 mL | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Experimental Protocol
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 15.52 g of 2-(dimethylamino)pyrimidine-4,6-diol in 100 mL of phosphorus oxychloride.
-
Carefully add 28.2 mL of triethylamine dropwise to the suspension at room temperature. The addition is exothermic.
-
Heat the reaction mixture to reflux (approximately 105°C) and maintain for 4-6 hours. The reaction should become a clear solution.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4,6-dichloro-N,N-dimethylpyrimidin-2-amine.
Rationale: Phosphorus oxychloride is a powerful chlorinating agent that converts hydroxyl groups on the pyrimidine ring to chloro groups. Triethylamine is added as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The quenching of the reaction mixture on ice is a standard procedure to hydrolyze the excess POCl₃.
Part 3: Synthesis of this compound
The final step is a regioselective nucleophilic aromatic substitution (SNAr) reaction. One of the two equivalent chloro groups on the pyrimidine ring is displaced by a methoxy group from sodium methoxide. The reaction is typically highly regioselective for the first substitution.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,6-dichloro-N,N-dimethylpyrimidin-2-amine | 192.04 | 9.60 g | 0.05 |
| Sodium methoxide (30% in Methanol) | 54.02 | 9.0 mL | 0.05 |
| Methanol | 32.04 | 100 mL | - |
| Deionized water | 18.02 | 200 mL | - |
| Ethyl acetate | 88.11 | 150 mL | - |
| Brine solution | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Experimental Protocol
Caption: Experimental workflow for the methoxylation step.
-
Dissolve 9.60 g of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Slowly add 9.0 mL of sodium methoxide solution dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding 200 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.
Rationale: The nucleophilic methoxide ion attacks one of the electron-deficient carbon atoms bearing a chlorine atom. The use of one equivalent of sodium methoxide ensures monosubstitution. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile and readily dissolves the reactants.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sodium ethoxide is a strong base and is flammable.
-
Concentrated hydrochloric acid is corrosive.
References
- PrepChem. (n.d.). Synthesis of 2-Diethylamino-4-methoxy-6-hydroxy-pyrimidine. [Link]
- Perina, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(11), 18886-18909. [Link]
- Overberger, C. G., Kogon, I. C., & Minin, R. (1955). 2-(Dimethylamino)pyrimidine. Organic Syntheses, 35, 58. [Link]
- Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- Google Patents. (1996). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
The Versatile Synthon: Application Notes and Protocols for 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine in Organic Synthesis
Introduction: A Privileged Scaffold in Modern Synthesis
The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Its prevalence in natural products, pharmaceuticals, and agrochemicals underscores the enduring importance of synthetic methodologies that allow for the precise functionalization of this privileged heterocycle. Within this context, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine emerges as a highly versatile and valuable building block for organic chemists.
This guide provides an in-depth exploration of the synthetic utility of this compound, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. As a trifunctional scaffold, it offers multiple reaction sites for diversification. The chlorine atom at the C4 position is the most labile site for nucleophilic substitution and cross-coupling reactions. The methoxy group at C6 and the dimethylamino group at C2, while more stable, can also be manipulated under specific conditions, offering a rich platform for the generation of diverse molecular architectures. The insights and protocols detailed herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important intermediate.
Synthesis of this compound: A Proposed Pathway
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Proposed Synthesis of this compound
Step 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine
This procedure is adapted from a known method for the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines[1].
| Reagent/Material | Molar Equiv. | Amount |
| 2-Amino-4,6-dichloropyrimidine | 1.0 | (e.g., 16.4 g, 100 mmol) |
| Sodium Methoxide (30% in Methanol) | 1.05 | (e.g., 19.8 g, 105 mmol) |
| Acetone | - | (e.g., 200 mL) |
Procedure:
-
To a stirred suspension of 2-amino-4,6-dichloropyrimidine in acetone at 15-20 °C, add the sodium methoxide solution dropwise over 2-3 hours, maintaining the temperature below 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-chloro-6-methoxypyrimidine, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This step involves the exhaustive methylation of the primary amine.
| Reagent/Material | Molar Equiv. | Amount |
| 2-Amino-4-chloro-6-methoxypyrimidine | 1.0 | (e.g., 15.9 g, 100 mmol) |
| Sodium Hydride (60% dispersion in oil) | 2.2 | (e.g., 8.8 g, 220 mmol) |
| Methyl Iodide | 2.5 | (e.g., 35.5 g, 15.6 mL, 250 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | (e.g., 300 mL) |
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-amino-4-chloro-6-methoxypyrimidine in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C4-chloro substituent of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling: A Gateway to Arylated Pyrimidines
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. This compound has been successfully employed as a substrate in this reaction to synthesize a variety of 4-aryl-6-methoxy-N,N-dimethylpyrimidin-2-amines[2]. These products are of significant interest in medicinal chemistry due to the prevalence of the 2-aminopyrimidine scaffold in biologically active compounds.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on the work of Jafar et al.[2].
| Reagent/Material | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 187 mg, 1.0 mmol) |
| Arylboronic Acid | 1.1 | (e.g., 1.1 mmol) |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | (e.g., 4.5 mg, 0.02 mmol) |
| Triphenylphosphine (PPh₃) | 0.04 | (e.g., 10.5 mg, 0.04 mmol) |
| Sodium Carbonate (Na₂CO₃) | 2.0 | (e.g., 212 mg, 2.0 mmol) |
| n-Propanol | - | (e.g., 10 mL) |
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium carbonate.
-
Add n-propanol as the solvent.
-
Heat the reaction mixture to reflux and stir for the time indicated by reaction monitoring (typically 4-8 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-methoxy-N,N-dimethylpyrimidin-2-amine.
Table of Representative Suzuki-Miyaura Coupling Reactions[2]:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 3-Boronobenzoic acid | 3-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)benzoic acid | 91 |
| 2 | 2-Fluorophenylboronic acid | 4-(2-fluorophenyl)-6-methoxy-N,N-dimethylpyrimidin-2-amine | 75 |
| 3 | 5-Formylfuran-2-ylboronic acid | 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)furan-2-carbaldehyde | 63 |
| 4 | 4-Nitrophenylboronic acid | 6-methoxy-N,N-dimethyl-4-(4-nitrophenyl)pyrimidin-2-amine | 46 |
Buchwald-Hartwig Amination: A Potential Route to C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds[3][4]. While specific examples utilizing this compound are not prevalent in the searched literature, the reactivity of the C4-chloro group suggests its suitability as a substrate in this transformation. This would provide access to a diverse range of 4-amino-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, which are valuable scaffolds in medicinal chemistry.
Caption: Proposed Buchwald-Hartwig amination of this compound.
Protocol 3: Proposed General Procedure for Buchwald-Hartwig Amination
This protocol is a general representation based on established methods for the amination of chloro-heterocycles[5][6]. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
| Reagent/Material | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 187 mg, 1.0 mmol) |
| Amine | 1.2 | (e.g., 1.2 mmol) |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 0.01-0.05 | (e.g., 9-46 mg, 0.01-0.05 mmol) |
| Phosphine Ligand (e.g., XPhos, RuPhos) | 0.02-0.10 | (e.g., 0.02-0.10 mmol) |
| Sodium tert-butoxide (NaOtBu) | 1.5 | (e.g., 144 mg, 1.5 mmol) |
| Anhydrous Toluene | - | (e.g., 10 mL) |
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst, phosphine ligand, and sodium tert-butoxide.
-
Add this compound and the amine coupling partner.
-
Add anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: A Potential Pathway to Alkynylated Pyrimidines
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[7][8]. This reaction would enable the introduction of an alkynyl moiety at the C4 position of the pyrimidine ring, providing a valuable handle for further transformations such as click chemistry or cyclization reactions. Although no specific examples with this compound were found, the following is a representative protocol for the Sonogashira coupling of a chloro-heterocycle.
Protocol 4: Proposed General Procedure for Sonogashira Coupling
This protocol is a general guide based on known procedures for the Sonogashira coupling of chloro-pyrimidines[9][10].
| Reagent/Material | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 187 mg, 1.0 mmol) |
| Terminal Alkyne | 1.2 | (e.g., 1.2 mmol) |
| PdCl₂(PPh₃)₂ | 0.03 | (e.g., 21 mg, 0.03 mmol) |
| Copper(I) Iodide (CuI) | 0.06 | (e.g., 11 mg, 0.06 mmol) |
| Triethylamine (Et₃N) | 2.0 | (e.g., 202 mg, 0.28 mL, 2.0 mmol) |
| Anhydrous THF or DMF | - | (e.g., 10 mL) |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (THF or DMF) and triethylamine.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Significance of the Synthesized Pyrimidine Derivatives
The 2-aminopyrimidine core and its substituted analogues are integral components of numerous compounds with a wide spectrum of biological activities. Derivatives of this scaffold have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities[10][11][12]. The ability to readily diversify the 4-position of the pyrimidine ring using this compound as a starting material provides a powerful platform for the discovery of new therapeutic agents and functional materials.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available in the cited sources, safety precautions can be inferred from data on structurally related compounds such as 2-amino-4-chloro-6-methylpyrimidine and 4-chloro-2-methoxy-6-methylpyrimidine.
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). Always consult the specific MSDS for the reagents used in any synthetic procedure.
References
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Chemistry LibreTexts. (2023).
- Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6519-6631.
- Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and this compound.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Al-Masoudi, N. A., et al. (2011).
- Singh, U. P., et al. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- International Journal of New Chemistry. (2025). General procedure for Sonogashira coupling reaction. [Link]
- Google Patents. (2004). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(32), 19639-19644.
- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12.
- Liu, Z., et al. (2020). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 8, 595.
- Denmark, S. E., & Regens, C. S. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 86(17), 11568-11585.
- Plenio, H. (2016). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society Reviews, 45(18), 4947-4970.
- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318.
- Guillon, J., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron, 69(14), 2987-2995.
- Kumar, S., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805.
- Ros, E., et al. (2023). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv.
- Sureshbabu, P., et al. (2021). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 11(05), 108-115.
- Ros, E., et al. (2023). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. [Link]
- Guimond, N., et al. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ChemistrySelect, 4(33), 9789-9793.
- Al-Omair, M. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6296.
- Ros, E., et al. (2023). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- El-Fakharany, E. M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6295.
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M921.
Sources
- 1. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
The Strategic Arylation of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine: Application Notes for Advanced Drug Discovery
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal building block for molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2] The targeted functionalization of the pyrimidine nucleus is therefore a critical endeavor in the synthesis of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto the pyrimidine core.[3]
This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine with a variety of arylboronic acids. This specific transformation is of high interest due to the prevalence of the 2-amino-4-aryl-6-methoxypyrimidine motif in biologically active compounds. We present two robust protocols, a conventional heating method and a microwave-assisted approach, complete with insights into the rationale behind the chosen conditions and troubleshooting guidance.
Reaction Overview & Mechanistic Insights
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction, particularly with heteroaryl chlorides which can be less reactive than their bromide or iodide counterparts.[3] The electron-donating amino and methoxy groups on the pyrimidine ring can also influence the reactivity of the C-Cl bond.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is adapted from a validated procedure for the Suzuki cross-coupling of a structurally similar resin-supported chloropyrimidine.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (3 mol%)
-
Potassium fluoride (KF), spray-dried (2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating capabilities
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and spray-dried potassium fluoride (2 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1.5 mol%) and P(t-Bu)₃ (3 mol%) in a small amount of anhydrous THF.
-
Add the catalyst solution to the flask containing the reactants.
-
Add sufficient anhydrous THF to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the starting pyrimidine.
-
Stir the reaction mixture at 50 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Method
This protocol offers a significantly faster alternative, leveraging the efficiency of microwave heating.[5]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (2 equivalents)
-
1,4-Dioxane
-
Microwave reactor and appropriate reaction vessels
-
Magnetic stirrer
-
Standard work-up and purification equipment as in Protocol 1
Procedure:
-
In a microwave reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.5 equivalents), and Pd(PPh₃)₄ (3 mol%).
-
Add 1,4-dioxane and the 2 M aqueous Na₂CO₃ solution in a 4:1 ratio to achieve a concentration of approximately 0.2 M with respect to the starting pyrimidine.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Expected Outcomes
The following table provides representative examples of expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on similar reactions reported in the literature.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-methoxy-N,N-dimethyl-6-phenylpyrimidin-2-amine | 85-95 |
| 2 | 4-Methylphenylboronic acid | 4-methoxy-N,N-dimethyl-6-(p-tolyl)pyrimidin-2-amine | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | 4-methoxy-6-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine | 82-92 |
| 4 | 3-Fluorophenylboronic acid | 6-(3-fluorophenyl)-4-methoxy-N,N-dimethylpyrimidin-2-amine | 75-85 |
| 5 | 2-Thienylboronic acid | 4-methoxy-N,N-dimethyl-6-(thiophen-2-yl)pyrimidin-2-amine | 70-80 |
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: For the conventional method, the combination of Pd₂(dba)₃ and the bulky, electron-rich P(t-Bu)₃ is highly effective for the coupling of less reactive aryl chlorides.[4] In the microwave protocol, the more common Pd(PPh₃)₄ is often sufficient due to the higher reaction temperatures achieved.[6]
-
Base: A base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species.[3] Anhydrous KF is a mild and effective base for the conventional protocol, while aqueous Na₂CO₃ is a standard choice for microwave-assisted Suzuki couplings.
-
Solvent: THF is a suitable solvent for the conventional method due to its ability to dissolve the reactants and its appropriate boiling point.[4] A mixture of 1,4-dioxane and water is commonly used in microwave-assisted Suzuki reactions to ensure solubility of both organic and inorganic reagents and to facilitate efficient heating.[6]
-
Temperature and Reaction Time: The milder conditions of the conventional protocol (50 °C) are often sufficient with the highly active catalyst system, although reaction times may be longer.[4] The microwave protocol utilizes higher temperatures (120 °C) to significantly accelerate the reaction, often leading to completion within minutes.[5]
Workflow Visualization
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper handling of air-sensitive catalysts and ligands. Consider using a pre-catalyst. |
| Poor quality boronic acid | Use fresh, high-purity boronic acid. Consider converting it to the corresponding trifluoroborate salt for increased stability. | |
| Insufficiently anhydrous/degassed conditions | Flame-dry glassware and use properly dried solvents. Degas the reaction mixture thoroughly. | |
| Formation of side products (e.g., homo-coupling) | Reaction temperature too high | Optimize the reaction temperature. |
| Presence of oxygen | Ensure a robust inert atmosphere throughout the reaction. | |
| Difficulty in purification | Co-elution of product and impurities | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a highly effective method for the synthesis of a diverse range of 4-aryl-substituted pyrimidines. The protocols presented here provide reliable starting points for both conventional and microwave-assisted syntheses. Careful consideration of the reaction parameters, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity. These application notes serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the efficient synthesis of novel pyrimidine-based compounds for biological evaluation.
References
- The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Applications in Drug Discovery - Benchchem.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
- Screening of different ligands for Suzuki coupling a - ResearchGate.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed.
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application.
- Microwave Chemistry: C-Glycosides, 2-Amino-dihydropyrimidin-4-ones, Cross-Coupling of Arylboronic Acids with Acid Chlorides, Tricyclic Heterocycles.
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine - Benchchem.
- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar.
- Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC - NIH.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Chemistry: C-Glycosides, 2-Amino-dihydropyrimidin-4-ones, Cross-Coupling of Arylboronic Acids with Acid Chlorides, Tricyclic Heterocycles [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Researcher's Guide to the NMR Characterization of Pyrimidine Compounds
Introduction: The Central Role of Pyrimidines and the Power of NMR
Pyrimidine scaffolds are fundamental heterocyclic motifs present in a vast array of biologically significant molecules, including nucleobases (cytosine, thymine, and uracil), vitamins, and a multitude of synthetic drugs. Their prevalence in medicinal chemistry and drug development underscores the critical need for robust analytical techniques to unambiguously determine their structure, conformation, and purity.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical tool for this purpose, offering unparalleled insights into the molecular architecture of these compounds.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of NMR for the characterization of pyrimidine derivatives. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and explain the causality behind methodological choices to ensure scientifically sound and reproducible results.
Part 1: Foundational NMR Techniques for Pyrimidine Analysis
The structural elucidation of pyrimidine compounds typically begins with one-dimensional (1D) NMR experiments, namely ¹H and ¹³C NMR. These techniques provide essential information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton NMR is the cornerstone of structural analysis. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, which is influenced by the electronegativity of neighboring atoms and the overall aromaticity of the pyrimidine ring.
Key Spectral Features of Pyrimidines in ¹H NMR:
-
Aromatic Protons: The protons directly attached to the pyrimidine ring typically resonate in the downfield region of the spectrum (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring current.[6][7] The precise chemical shifts are influenced by the nature and position of substituents.
-
Substituent Protons: Protons on substituent groups will appear in characteristic regions of the spectrum, providing valuable information about the functional groups present.
-
J-Coupling: Spin-spin coupling between adjacent non-equivalent protons provides information about the connectivity of the molecule. The magnitude of the coupling constant (J) can also give insights into the dihedral angles between coupled protons.[3][8]
Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrimidine Protons
| Proton Position | Typical Chemical Shift (δ) in ppm | Multiplicity (for unsubstituted pyrimidine) |
| H-2 | ~9.2-9.3 | Singlet |
| H-4 / H-6 | ~8.7-8.8 | Doublet |
| H-5 | ~7.3-7.4 | Triplet |
Note: These are approximate values for the parent pyrimidine molecule and can vary significantly with substitution.[6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR complements ¹H NMR by providing a detailed map of the carbon framework. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling to simplify the spectrum and improve signal-to-noise.
Key Spectral Features of Pyrimidines in ¹³C NMR:
-
Aromatic Carbons: The carbon atoms of the pyrimidine ring resonate at lower field (δ 140-170 ppm) compared to aliphatic carbons.[9][10] The chemical shifts are sensitive to substituent effects.[11]
-
Substituent Carbons: The chemical shifts of carbons in substituent groups provide further structural confirmation.
Table 2: Typical ¹³C NMR Chemical Shifts for the Parent Pyrimidine Molecule
| Carbon Position | Typical Chemical Shift (δ) in ppm |
| C-2 | ~158 |
| C-4 / C-6 | ~157 |
| C-5 | ~122 |
Note: These values are for the unsubstituted pyrimidine and will change with substitution.[12][13]
Part 2: Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
While 1D NMR provides a wealth of information, complex pyrimidine derivatives often require two-dimensional (2D) NMR experiments for complete and unambiguous structure determination.
COSY (Correlation Spectroscopy): Tracing Proton-Proton Couplings
The COSY experiment is invaluable for identifying which protons are spin-coupled to each other.[14] A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are coupled, allowing for the mapping of entire spin systems within the molecule.[15][16]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[17][18] This is a highly sensitive technique that provides direct ¹H-¹³C one-bond correlations, greatly simplifying the assignment of both the proton and carbon spectra.[19]
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range Connectivity
The HMBC experiment is a powerful tool for establishing long-range connectivity between protons and carbons, typically over two to three bonds.[18][19][20] This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Spatial Proximity
The Nuclear Overhauser Effect (NOE) is a through-space interaction that occurs between protons that are close to each other in space, typically within 5 Å.[21][22][23] The NOESY experiment maps these interactions, providing crucial information about the stereochemistry and conformation of the molecule.[24]
Part 3: Specialized NMR Techniques for Pyrimidine Drug Development
In the context of drug discovery and development, several specialized NMR techniques are particularly relevant for the analysis of pyrimidine-based compounds.
¹⁹F NMR for Fluoropyrimidines
Fluorinated pyrimidines, such as 5-fluorouracil, are an important class of anticancer drugs.[25][26] ¹⁹F NMR is a highly sensitive and specific technique for studying these compounds and their metabolites.[27][28] The large chemical shift dispersion of ¹⁹F makes it an excellent probe for monitoring drug metabolism and binding interactions.[29]
Quantitative NMR (qNMR): Purity and Potency Determination
Quantitative NMR (qNMR) is a powerful method for determining the purity and concentration of a sample without the need for a specific reference standard for the analyte.[30][31][32][33][34] By integrating the signals of the analyte and a certified internal standard, the absolute quantity of the pyrimidine compound can be accurately determined.[31]
Part 4: Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
Proper sample preparation is paramount for obtaining high-quality NMR spectra.[35][36]
Materials:
-
High-purity pyrimidine compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, D₂O) of high purity
-
5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Glass Pasteur pipette and filter plug (e.g., cotton or glass wool)
Procedure:
-
Weigh the Sample: Accurately weigh the required amount of the pyrimidine compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -NH, -OH).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to dissolve the sample completely.
-
Filtration: To remove any particulate matter, filter the solution through a filter-plugged Pasteur pipette directly into a clean NMR tube.[35]
-
Internal Standard: Add a small amount of an internal standard like TMS for chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Acquisition of a Standard ¹H NMR Spectrum
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
Parameters:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
-
Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Protocol 3: Workflow for 2D NMR Structure Elucidation
The following workflow outlines the logical progression of 2D NMR experiments for comprehensive structure determination.
Caption: A typical workflow for the structural elucidation of a novel pyrimidine compound using a suite of 2D NMR experiments.
Conclusion
NMR spectroscopy is an indispensable tool in the arsenal of chemists and pharmaceutical scientists working with pyrimidine-containing molecules. From fundamental 1D techniques that provide a basic structural overview to advanced 2D methods that unravel complex connectivity and stereochemistry, NMR offers a comprehensive and non-destructive means of characterization. By understanding the principles behind each experiment and adhering to rigorous protocols, researchers can confidently elucidate the structures of novel pyrimidine derivatives, a crucial step in the journey of drug discovery and development.
References
- Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. (n.d.). Google Scholar.
- Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. (n.d.). PubMed.
- 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. (n.d.). Nucleic Acids Research | Oxford Academic.
- Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. (n.d.). PubMed.
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). Canadian Science Publishing.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025, August 6). ResearchGate.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). PMC - NIH.
- Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Application Note: 1H NMR Analysis of 2-(Methylamino)-4,6-pyrimidinediol. (n.d.). Benchchem.
- 2,4-Dichloro-5-fluoropyrimidine(2927-71-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Pyrimidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. (n.d.). Der Pharma Chemica.
- Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. (n.d.). Canadian Science Publishing.
- 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph.
- Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. (n.d.). University of Illinois Chicago.
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2023, March 22). [No Source Provided].
- 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar.
- (PDF) 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2025, November 13). ResearchGate.
- J C,H correlations in the HMBC NMR spectrum of 7. (n.d.). ResearchGate.
- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
- Nuclear Overhauser effect. (n.d.). Wikipedia.
- NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University.
- Natural abundance nitrogen-15 nuclear magnetic resonance spectroscopy. The pyrimidine and purine nucleosides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Application Notes and Protocols for Quantitative NMR (qNMR) Methods Utilizing Pyridine-2,6-d2. (n.d.). Benchchem.
- Advances in Nuclear Magnetic Resonance for Drug Discovery. (n.d.). PMC - PubMed Central.
- Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. (2020, December 30). YouTube.
- NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). [No Source Provided].
- NOE Experiments. (n.d.). Faculty of Mathematical & Physical Sciences - UCL.
- Quantitative NMR (qNMR). (n.d.). Nanalysis.
- Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science.
- Quantitative NMR Assays (qNMR). (n.d.). Bruker.
- NOESY and ROESY. (2018, August 8). [No Source Provided].
- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
- HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University.
- 22: Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts.
- 2D COSY NMR spectrum of compound 2a. (n.d.). ResearchGate.
- Use of the 3J(C, H) Coupling Constant for Quantitative Determination of Protonation Sites in Nitrogen Heterocycles. (n.d.). ElectronicsAndBooks.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI.
- 5.1: COSY Spectra. (2022, October 4). Chemistry LibreTexts.
- NMR Spectroscopy in Drug Discovery and Development. (2014, March 14). Labome.
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13). [No Source Provided].
- Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy. (n.d.). PubMed.
- 3 J HH and 1 J CH coupling constants a in the ribose ring of wyosine... (n.d.). ResearchGate.
- The molecular structure of pyrimidine (a), its corresponding 13 C and... (n.d.). ResearchGate.
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. azooptics.com [azooptics.com]
- 6. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 25. Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 31. emerypharma.com [emerypharma.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 34. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 35. ocw.mit.edu [ocw.mit.edu]
- 36. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes and Protocols: The Pyrimidine Scaffold in Modern Medicinal Chemistry
Introduction: The Pyrimidine Core - A Privileged Scaffold in Drug Discovery
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life and medicine. It forms the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in medicinal chemistry—a molecular framework that is recognized by a multitude of biological targets with high affinity. Consequently, pyrimidine derivatives have been successfully developed into a vast array of therapeutic agents, demonstrating remarkable versatility across numerous disease areas, including infectious diseases, metabolic disorders, and, most notably, cancer.
The power of the pyrimidine scaffold lies in its synthetic tractability and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within protein active sites. The nitrogen atoms act as key hydrogen bond acceptors, while the aromatic ring provides a rigid core for the precise spatial orientation of various substituents. By strategically modifying the substitution pattern on the pyrimidine ring, medicinal chemists can fine-tune a compound's potency, selectivity, pharmacokinetic properties, and overall efficacy. This guide will delve into the application of pyrimidine scaffolds in oncology, with a focus on their role as kinase inhibitors, and provide detailed protocols for their synthesis and biological evaluation.
Application Focus: Pyrimidine-Based Kinase Inhibitors in Oncology
Cancer is a disease often driven by aberrant signaling pathways that lead to uncontrolled cell growth and proliferation. Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical nodes in these pathways. The overexpression or mutation of kinases, such as the Epidermal Growth Factor Receptor (EGFR), can lead to constitutive signaling and tumor progression.
The pyrimidine scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors. Many pyrimidine-based inhibitors function as ATP mimetics. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is an isostere of the adenine ring of ATP, allowing it to bind effectively within the ATP-binding pocket of kinases and block their catalytic function. This competitive inhibition shuts down the downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
The EGFR signaling pathway is a prime target in cancer therapy. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade involving pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival. Pyrimidine-based EGFR inhibitors, such as Erlotinib, bind to the ATP-binding site in the kinase domain, preventing this autophosphorylation and blocking all downstream signaling.
Caption: EGFR signaling pathway and inhibition by a pyrimidine-based drug.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring. Understanding these structure-activity relationships is crucial for the rational design of more effective therapeutics. The following table summarizes SAR data for a series of pyrido[2,3-d]pyrimidine derivatives designed as Thymidylate Synthase (TS) inhibitors, another key target in cancer therapy.
| Compound | R1 Substituent | R2 Substituent | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | hTS IC₅₀ (nM) |
| 1a | 4-OCH₃-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 20.47 ± 1.34 |
| 1b | 4-Cl-Ph | H | 0.89 ± 0.21 | 1.05 ± 0.45 | 11.52 ± 0.88 |
| 1c | 4-F-Ph | H | 1.12 ± 0.33 | 1.44 ± 0.67 | 15.21 ± 1.02 |
| 1d | 4-OCH₃-Ph | CH₃ | 3.54 ± 1.12 | 4.11 ± 1.56 | 45.89 ± 2.11 |
| 1e | 4-Cl-Ph | CH₃ | 1.76 ± 0.58 | 2.03 ± 0.81 | 28.33 ± 1.75 |
| Data synthesized from BenchChem technical guides. |
Causality Analysis:
-
Influence of R1: The data clearly show that electron-withdrawing groups at the para-position of the phenyl ring (R1) enhance cytotoxic activity. Compound 1b , with a chloro group, exhibits significantly lower IC₅₀ values against both HCT-116 and MCF-7 cell lines and stronger inhibition of the target enzyme (hTS) compared to compound 1a , which has an electron-donating methoxy group. This suggests that the electronic properties of the R1 substituent are critical for target engagement.
-
Influence of R2: The addition of a methyl group at the R2 position (compounds 1d and 1e ) consistently leads to a decrease in activity compared to their hydrogen counterparts (1a and 1b ). This indicates that steric hindrance at this position may be detrimental to binding within the enzyme's active site.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and biological evaluation of a representative pyrimidine-based EGFR inhibitor.
Protocol 1: Synthesis of a 5-Trifluoromethylpyrimidine Derivative
This protocol is adapted from a published procedure for the synthesis of potent EGFR inhibitors. It describes the final coupling step to generate the target compound.
Caption: General workflow for the synthesis of a pyrimidine derivative.
Materials:
-
2-((4-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (Intermediate, 1.0 eq)
-
3-(3-fluorophenyl)acryloyl chloride (1.1 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexane for elution
Procedure:
-
Reaction Setup: To a solution of the pyrimidine intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.0 eq). Cool the mixture to 0°C using an ice bath.
-
Addition of Acyl Chloride: Add a solution of 3-(3-fluorophenyl)acryloyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of EtOAc/Hexane as the mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of EtOAc in Hexane to afford the pure target compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation: The protocol's trustworthiness is ensured by rigorous monitoring via TLC and definitive structural confirmation through spectroscopic methods (NMR, HRMS). The purification step is critical to remove unreacted starting materials and byproducts, ensuring the final compound's purity for biological testing.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a continuous-read, fluorescence-based assay to determine the IC₅₀ value of a test compound against the EGFR kinase, adapted from established methodologies.
Materials:
-
Recombinant active EGFR kinase (e.g., Invitrogen PV3872)
-
Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP solution
-
Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Test pyrimidine compound, serially diluted in 50% DMSO
-
Positive control inhibitor (e.g., Erlotinib)
-
384-well, white, non-binding surface microtiter plate
-
Fluorescence plate reader (e.g., BioTek Synergy4) with λex=360 nm / λem=485 nm
Procedure:
-
Prepare Reagents: Prepare 10X stocks of the EGFR enzyme and 1.13X stocks of ATP and the Y12-Sox peptide substrate in the 1X kinase reaction buffer.
-
Compound Plating: In a 384-well plate, add 0.5 µL of serially diluted test compound to the appropriate wells. For control wells, add 0.5 µL of 50% DMSO (negative control, 100% activity) or a known inhibitor like Erlotinib (positive control).
-
Enzyme Addition: Add 5 µL of the 10X EGFR enzyme solution (final concentration ~5 nM) to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at 27°C. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Reaction: Start the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well. The final concentrations should be approximately 15 µM for ATP and 5 µM for the peptide.
-
Kinetic Reading: Immediately place the plate in the fluorescence plate reader. Monitor the increase in relative fluorescence units (RFU) every 71 seconds for at least 30 minutes.
-
Data Analysis:
-
For each well, plot RFU versus time (minutes). The slope of the linear portion of this curve represents the initial reaction velocity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Self-Validation: This protocol includes essential controls. The negative control (DMSO) establishes the baseline maximum enzyme activity, while the positive control (Erlotinib) confirms that the assay can detect inhibition. Examining the progress curves for linearity ensures that the initial velocity calculations are accurate and not subject to artifacts like substrate depletion.
Conclusion
The pyrimidine scaffold is undeniably a privileged structure in medicinal chemistry, with a profound impact on the development of anticancer agents. Its ability to serve as a template for potent and selective kinase inhibitors has led to significant advancements in targeted cancer therapy. The detailed protocols and SAR insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to explore and innovate within this fertile area of drug discovery. By understanding the causal relationships between chemical structure and biological function, the scientific community can continue to design novel pyrimidine derivatives with enhanced therapeutic potential to address the ongoing challenges of cancer treatment.
References
- Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update)
- Title: Methods EGFR Biochemical Assays Source: In-house publication/document URL
- Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update)
- Title: Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1)
- Title: Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review Source: ScienceDirect URL
- Title: Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals Source: Benchchem URL
- Title: Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents Source: PubMed URL
- Title: Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis Source: RSC Publishing URL
- Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study Source: NIH URL
- Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review Source: PubMed URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR8GbmsNyPzX-fhawtUvt0rfSuHbX-sZ2haTayPQMNT392kOOWQDVNEz3odCItKksTDoOoQUvquhKKgEoXAuCgo_thHQUw5CzF1SBfRZfsVthjsQWtWs6lGCBBMOmCtYg7s-Ot](
Application Notes and Protocols for the Antimicrobial Screening of Pyrimidine Compounds
For: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Pyrimidine-containing heterocyclic compounds have emerged as a promising class of molecules in medicinal chemistry due to their diverse biological activities, including potent antimicrobial effects.[3][4][5] The structural versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the development of derivatives with enhanced efficacy and novel mechanisms of action.[6][7] Some pyrimidine derivatives have been shown to inhibit essential bacterial processes, such as cell division, by targeting proteins like FtsZ.[4][8] This document provides a comprehensive guide to the laboratory protocols for the initial antimicrobial screening of novel synthetic pyrimidine compounds, focusing on standardized methods to ensure data accuracy and reproducibility.
This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind key procedural choices. We will cover essential techniques including the preparation of compound stock solutions, determination of antimicrobial activity using broth microdilution and agar disk diffusion methods, and initial cytotoxicity assessment against mammalian cell lines. The protocols are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized leader in antimicrobial susceptibility testing.[9][10]
I. Preparation of Pyrimidine Compound Stock Solutions
Accurate preparation of stock solutions is a critical first step that significantly impacts the reliability of screening results. The solubility of novel pyrimidine compounds can vary widely, necessitating a systematic approach to solvent selection and concentration determination.
Rationale for Solvent Selection and Stock Concentration
The choice of solvent is dictated by the physicochemical properties of the pyrimidine compound. Dimethyl sulfoxide (DMSO) is a common initial choice due to its ability to dissolve a wide range of organic molecules. However, it is crucial to minimize the final concentration of DMSO in the assay, as it can exhibit toxicity to both microbial and mammalian cells at higher concentrations. A stock solution concentration of 10 mg/mL or a molar concentration such as 3 mM is often a practical starting point, allowing for sufficient dilution to non-toxic solvent levels in the final assay.[11]
Protocol for Stock Solution Preparation
-
Determine the Molecular Weight (MW) of the pyrimidine compound.
-
Weighing the Compound: Accurately weigh a precise amount of the pyrimidine compound (e.g., 1.5 mg) using an analytical balance.[11]
-
Solvent Addition: In a sterile microcentrifuge tube or vial, dissolve the weighed compound in a small, precise volume of an appropriate solvent (e.g., 1 mL of DMSO) to achieve the desired stock concentration.[11][12]
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but care must be taken to avoid compound degradation.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container. This is crucial for preventing contamination of the subsequent antimicrobial assays.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[12]
II. Primary Antimicrobial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This method is highly standardized by organizations like CLSI and is a cornerstone of antimicrobial susceptibility testing.[15][16]
Scientific Principles
This assay relies on the serial dilution of the test compound in a liquid growth medium inoculated with a standardized number of bacteria. After incubation, the presence or absence of visible bacterial growth in each well is assessed. The MIC value provides a quantitative measure of the compound's potency.
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol: Broth Microdilution
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[17] This can be verified using a spectrophotometer at 625 nm. c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[18]
-
Plate Setup: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a starting concentration of the pyrimidine compound in the first well. For example, add 200 µL of the compound at twice the highest desired final concentration to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no compound). e. Well 12 will serve as the sterility control (broth only).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[19]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
III. Secondary Screening: Agar Disk Diffusion Method
The agar disk diffusion test, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[20][21][22] It is a widely used and cost-effective technique for screening libraries of compounds.[1]
Scientific Principles
This method involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[17][21] The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Detailed Protocol: Agar Disk Diffusion
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile cotton swabs
-
Standardized bacterial inoculum (0.5 McFarland)
-
Micropipette
-
Forceps
Procedure:
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland). b. Rotate the swab against the side of the tube to remove excess liquid. c. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[18]
-
Disk Preparation and Application: a. Aseptically apply a known volume (e.g., 10-20 µL) of the pyrimidine compound stock solution onto a sterile paper disk. Allow the solvent to evaporate completely in a sterile environment. b. Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar. c. Multiple disks, including a positive control (e.g., a disk with a known antibiotic like ciprofloxacin) and a negative control (a disk with the solvent only), can be placed on the same plate, ensuring they are sufficiently spaced to prevent overlapping zones.
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[17]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk using a ruler or calipers.
Data Presentation: Hypothetical Screening Results
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| PY-001 | 8 | 64 | 18 | 7 |
| PY-002 | >128 | >128 | 6 | 6 |
| PY-003 | 16 | 16 | 15 | 14 |
| Ciprofloxacin | 0.5 | 0.015 | 25 | 32 |
| DMSO (Vehicle) | >128 | >128 | 6 | 6 |
IV. Cytotoxicity Screening: MTT Assay
While identifying compounds with potent antimicrobial activity is the primary goal, it is equally important to assess their potential toxicity to mammalian cells. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a key characteristic of a promising drug candidate. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]
Scientific Principles
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan.[25][26] The formazan crystals are then solubilized, and the concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.[27]
-
Compound Treatment: a. Prepare serial dilutions of the pyrimidine compounds in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).[23] c. Incubate for a desired period, typically 24 or 48 hours.
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[25] b. Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[25]
-
Solubilization and Measurement: a. Add 100 µL of the solubilization solution to each well. b. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals. c. Incubate the plate overnight in the incubator.[25] d. Measure the absorbance of the samples at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[28]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. b. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
V. Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro screening of novel pyrimidine compounds for antimicrobial activity and cytotoxicity. By adhering to standardized methodologies, researchers can generate reliable and comparable data, which is essential for identifying promising lead compounds for further development. Compounds that exhibit potent antimicrobial activity (low MIC) and low cytotoxicity (high IC50) should be prioritized for further studies, including mechanism of action elucidation, time-kill kinetics, and in vivo efficacy testing. The systematic application of these screening protocols will accelerate the discovery of new pyrimidine-based antimicrobials to combat the growing threat of infectious diseases.
References
- Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology
- Disk diffusion test - Wikipedia
- M100 - Performance Standards for Antimicrobial Susceptibility Testing
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - MDPI
- Broth Microdilution | MI - Microbiology
- Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Upd
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH
- Rapid Screening of Antimicrobial Synthetic Peptides - ResearchG
- Antibacterial Susceptibility Test Interpretive Criteria - FDA
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- CLSI 2024 M100Ed34(1)
- US20030040032A1 - Methods of screening for antimicrobial compounds - Google P
- Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - ASM Journals
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io
- ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents - ResearchG
- Application Notes and Protocols for Cytotoxicity Assays of Antibacterial Agent 105 on Eukaryotic Cells - Benchchem
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH
- MTT Assay Protocol for Cell Viability and Prolifer
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC - PubMed Central
- Synthesis and antibacterial properties of pyrimidine deriv
- MTT assay protocol | Abcam
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society - ACS Fall 2025
- Preparing Stock Solutions - PhytoTech Labs
- Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram - ResearchG
- Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development - NCBI Bookshelf
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem
- How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM?
- (PDF)
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - NIH
- Antimicrobial Susceptibility Testing - St
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phytotechlab.com [phytotechlab.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. journals.asm.org [journals.asm.org]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 21. asm.org [asm.org]
- 22. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Mastering Nucleophilic Substitution on Pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth exploration of the reaction conditions for nucleophilic aromatic substitution (SNAr) on the pyrimidine scaffold, a cornerstone of modern medicinal chemistry. We move beyond simple procedural lists to explain the underlying principles that govern reactivity and regioselectivity. This document synthesizes mechanistic theory with field-proven protocols, offering researchers the knowledge to not only replicate experiments but also to troubleshoot and rationally design synthetic routes for novel pyrimidine-based therapeutics.
The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its prevalence stems from the electron-deficient nature of the diazine ring, which facilitates nucleophilic aromatic substitution (SNAr), allowing for the predictable and versatile introduction of a wide array of functional groups.[3][4] Understanding how to manipulate SNAr reactions on this heterocycle is therefore a critical skill for any chemist involved in the synthesis of small molecule therapeutics.
The SNAr Mechanism: An Electron-Deficient System at Work
Unlike electron-rich benzene rings, the pyrimidine nucleus is inherently "activated" for nucleophilic attack due to the presence of two electron-withdrawing nitrogen atoms.[4][5] This π-deficient character is most pronounced at the C2, C4, and C6 positions. The generally accepted mechanism for SNAr is a two-step addition-elimination process.[5][6][7]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons (C2, C4, or C6) bearing a suitable leaving group. This step is typically the rate-determining step and results in the formation of a high-energy, anionic intermediate known as a Meisenheimer complex.[6][8]
-
Aromatization (Elimination): The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final substituted product.
The stability of the Meisenheimer complex is paramount to the success of the reaction. The ring nitrogens play a crucial role by delocalizing the negative charge through resonance, a stabilization that is not possible if the attack occurs at the C5 position.[5][6]
Figure 1: The two-step addition-elimination mechanism of SNAr on pyrimidines.
Controlling Regioselectivity: The C2 vs. C4 Challenge
In many synthetic applications, the starting material is a 2,4-dichloropyrimidine. The selective substitution at either the C4 or C2 position is a common challenge that is highly sensitive to the electronic environment of the ring.
The General Rule: For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position .[9][10] This can be explained by Frontier Molecular Orbital (FMO) theory, where the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at C4, indicating it is the more electrophilic site.[9][10] Furthermore, the Meisenheimer intermediate formed from C4 attack can be stabilized by three resonance structures, compared to a less stabilized intermediate from C2 attack.[9]
Reversing the Selectivity: This inherent C4 selectivity can be overridden by substituents on the pyrimidine ring, a critical consideration for rational synthesis design.
-
Electron-Donating Groups (EDGs) at C6: The presence of an EDG (e.g., -OMe, -NHMe) at the C6 position reverses the selectivity, favoring substitution at the C2 position .[10] These groups alter the electronic distribution of the ring, making the C2 position more susceptible to nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs) at C5: An EWG (e.g., -NO₂, -CN) at the C5 position strongly enhances the inherent selectivity for the C4 position .[11]
-
Tertiary Amine Nucleophiles: Interestingly, the use of tertiary amine nucleophiles with 5-EWG-substituted 2,4-dichloropyrimidines can lead to excellent C2 selectivity, followed by an in-situ N-dealkylation to give the formal product of secondary amine substitution.[11]
| Substituent at C5/C6 | Preferred Position of Attack | Causality |
| Hydrogen (unsubstituted) | C4 | Larger LUMO coefficient at C4; greater resonance stabilization of intermediate.[9][10] |
| Electron-Donating Group (EDG) at C6 | C2 | EDG alters ring electronics, increasing reactivity at C2.[10] |
| Electron-Withdrawing Group (EWG) at C5 | C4 | EWG enhances the intrinsic electrophilicity of the C4 position.[11] |
Key Parameters Influencing Reaction Success
A successful SNAr reaction depends on the careful orchestration of several experimental variables.
The Leaving Group (LG)
The nature of the leaving group is crucial. For classical SNAr, halogens are the most common leaving groups. While the reactivity order can be substrate-dependent, chlorides are the most frequently used due to the accessibility of chloropyrimidines from their corresponding pyrimidones via reagents like phosphorus oxychloride.[12] Other groups like methylthio (-SMe) can also serve as effective leaving groups.[13]
The Nucleophile (Nu⁻)
A wide range of nucleophiles can be employed, making SNAr a highly versatile reaction.
-
N-Nucleophiles: Primary and secondary aliphatic amines, anilines, and cyclic amines are extensively used.[3][14]
-
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides are common.[12][13] Solvolysis using the alcohol solvent can also occur, sometimes as an undesired side reaction.[3]
-
S-Nucleophiles: Thiolates are effective nucleophiles for introducing sulfur-based functionalities.[13][15]
Solvent and Base
The choice of solvent and base is critical for controlling the reaction rate and minimizing side products.
-
Solvents: Polar solvents are required to stabilize the charged Meisenheimer intermediate. Protic solvents like ethanol and propanol are common and can facilitate proton transfer.[3][16] Polar aprotic solvents such as DMF and DMSO are also effective.[15] Notably, water, often in the presence of a mild base like KF or under acidic conditions, has emerged as a green and efficient solvent for these transformations.[17][18]
-
Base: When using amine nucleophiles, the reaction generates an acid (e.g., HCl). A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize this acid and prevent protonation of the amine nucleophile, which would render it non-nucleophilic.[3][19]
Temperature and Catalysis
-
Temperature: Many SNAr reactions proceed at elevated temperatures, often at the reflux temperature of the solvent, to overcome the activation energy of the initial addition step.[3] Microwave irradiation has been shown to dramatically accelerate these reactions, often reducing reaction times from hours to minutes.[20]
-
Catalysis: While many SNAr reactions on activated pyrimidines proceed thermally, palladium catalysis (e.g., Buchwald-Hartwig amination) offers a powerful complementary approach.[21] It is particularly useful for coupling less reactive anilines or when specific regioselectivity is required that cannot be achieved by thermal SNAr.[14][17]
Figure 2: Decision workflow for selecting appropriate SNAr reaction conditions.
Experimental Protocols
Protocol 1: Classical SNAr Amination of 2,4-Dichloropyrimidine at C4
This protocol describes the standard procedure for the regioselective mono-amination of 2,4-dichloropyrimidine with a representative secondary amine, morpholine, at the more reactive C4 position.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Morpholine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
2-Propanol (IPA) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2,4-dichloropyrimidine (1.0 equiv).
-
Dissolve the starting material in 2-propanol (approx. 0.2 M concentration).
-
Add morpholine (1.1 equiv) to the solution, followed by the addition of DIPEA (1.5 equiv).
-
Heat the reaction mixture to reflux (approx. 82 °C for IPA) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-morpholino-2-chloropyrimidine.
Causality Behind Choices:
-
Excess Nucleophile (1.1 equiv): Ensures complete consumption of the limiting reagent.
-
DIPEA (Base): Neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the morpholine nucleophile.[19]
-
2-Propanol (Solvent): A polar protic solvent that effectively solvates the Meisenheimer intermediate and has a convenient reflux temperature.[16]
-
Aqueous Workup (NaHCO₃): Removes any remaining acidic components and the DIPEA hydrochloride salt.
Protocol 2: Palladium-Catalyzed Regioselective Amination at C4
This protocol demonstrates a more advanced method for achieving high regioselectivity in the amination of a challenging substrate, 6-aryl-2,4-dichloropyrimidine, using palladium catalysis. This method is particularly effective for secondary aliphatic amines.[14]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary aliphatic amine (e.g., diethylamine) (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (2-5 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or other glassware for inert atmosphere reactions
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Inert Atmosphere: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and dppb (e.g., 2 mol%).
-
Add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous THF.
-
Premixing: In a separate dry flask under an inert atmosphere, add the secondary amine (1.2 equiv) to anhydrous THF. Cool the solution to 0 °C and slowly add the LiHMDS solution (1.5 equiv). Stir for 10-15 minutes at 0 °C.
-
Reaction Initiation: Transfer the premixed amine/LiHMDS solution via syringe or cannula to the Schlenk tube containing the substrate and catalyst.
-
Seal the tube and heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Causality Behind Choices:
-
Palladium/dppb: This catalytic system facilitates the C-N bond formation via a Buchwald-Hartwig cross-coupling cycle.[14]
-
LiHMDS: A strong, non-nucleophilic base is required for the catalytic cycle. It is crucial to premix the amine with LiHMDS to form the active nucleophilic species; adding the amine directly to the reaction mixture before the base can lead to a competing, non-catalyzed SNAr pathway with lower regioselectivity.[14]
-
Anhydrous Conditions: Palladium-catalyzed cross-coupling reactions are sensitive to moisture and oxygen, necessitating the use of an inert atmosphere and dry solvents.
References
- University of Liverpool. (n.d.). Pyrimidines.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- MDPI. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
- PubMed Central (PMC). (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
- PubMed. (2022). SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
- ARKAT USA, Inc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- ResearchGate. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- PubMed Central (PMC). (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- Wikipedia. (n.d.). Pyrimidine.
- ResearchGate. (n.d.). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation.
- National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jchemrev.com [jchemrev.com]
- 17. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for monitoring reaction progress of pyrimidine synthesis
Introduction: The Imperative of Precision in Pyrimidine Synthesis
The synthesis of pyrimidines, a cornerstone of medicinal chemistry and drug development, demands a rigorous approach to reaction monitoring. These nitrogen-containing heterocycles are integral to a vast array of pharmaceuticals, from antiviral agents to anticancer drugs. The success of a synthesis—defined by yield, purity, and the minimization of side reactions—is critically dependent on the chemist's ability to track its progress in real-time. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principal analytical methods for monitoring pyrimidine synthesis. We will delve into the "why" behind the "how," providing not just protocols, but the strategic reasoning that underpins the selection and application of these techniques.
The choice of an analytical method is not arbitrary; it is dictated by the specific chemistry of the reaction, the physical properties of the reactants and products, and the level of detail required.[1] A well-chosen monitoring strategy allows for the precise determination of reaction endpoints, the identification of key intermediates, and the early detection of unwanted byproducts, thereby saving valuable time and resources.
The Analytical Toolkit: A Spectrum of Methodologies
The modern organic chemist has a powerful arsenal of analytical techniques at their disposal. For pyrimidine synthesis, these can be broadly categorized into chromatographic and spectroscopic methods. Often, a combination of these techniques provides the most complete picture of the reaction's progress.[2]
Thin-Layer Chromatography (TLC): The Rapid First Look
Expertise & Experience: TLC is an indispensable tool for the rapid, qualitative assessment of a reaction's progress.[3] Its primary strengths lie in its simplicity, speed, and low cost, making it the first line of analysis in most synthetic labs.[1] For pyrimidine synthesis, where reactants and products often have differing polarities, TLC provides a clear visual indication of the consumption of starting materials and the formation of the desired product.[4][5]
Trustworthiness: The reliability of TLC comes from its direct comparison of the reaction mixture to reference spots of the starting materials. A "co-spot," where the reaction mixture and starting material are spotted in the same lane, is a crucial self-validating step to confirm the identity of the starting material spot.[6]
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography
Objective: To qualitatively assess the progress of a pyrimidine synthesis by observing the disappearance of starting materials and the appearance of the product.
Materials:
-
TLC plates (e.g., silica gel 60 F254)[3]
-
TLC chamber with a lid
-
Developing solvent (mobile phase), e.g., a mixture of hexanes and ethyl acetate[3]
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or iodine) if compounds are not UV-active[1]
Procedure:
-
Prepare the TLC Chamber: Pour a small amount of the chosen developing solvent into the TLC chamber, ensuring the solvent level is below the origin line of the TLC plate. Close the lid and allow the chamber to become saturated with solvent vapor.
-
Prepare the TLC Plate: With a pencil, gently draw a light "origin" line about 1 cm from the bottom of the TLC plate. Mark positions for spotting the starting material (SM), the reaction mixture (R), and a co-spot (Co).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of a dilute solution of the starting material onto the "SM" mark.
-
Similarly, spot the reaction mixture (a small aliquot diluted in a suitable solvent) onto the "R" mark.
-
For the co-spot, first apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it.[6]
-
-
Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below the origin line. Close the lid and allow the solvent to ascend the plate by capillary action.
-
Visualize the Results: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[1] Allow the plate to dry. Visualize the spots under a UV lamp.[1] If necessary, further visualize with a chemical stain.
-
Analyze the Chromatogram: Compare the spots in the different lanes. The reaction is progressing if the spot corresponding to the starting material in the "R" lane diminishes in intensity over time, and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the "R" lane.
Causality Behind Choices:
-
Silica Gel: Pyrimidines and their precursors are often polar molecules, making silica gel, a polar stationary phase, a suitable choice.
-
Co-spot: This is a critical control to confirm that the spot disappearing in the reaction lane is indeed the starting material, as its Rf value should align perfectly with the reference spot.[6]
-
UV Visualization: The aromatic nature of the pyrimidine ring makes many of these compounds UV-active, allowing for non-destructive visualization.[1]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: When quantitative data is required, HPLC is the method of choice.[1] It offers high resolution, sensitivity, and reproducibility, allowing for the precise determination of reactant conversion, product formation, and purity.[7] For pyrimidine derivatives, reversed-phase HPLC on C8 or C18 columns is very common, using mobile phases such as acetonitrile and water with additives like formic or phosphoric acid to ensure good peak shape.[7][8][9]
Trustworthiness: HPLC systems are validated through the use of external or internal standards. By running a known concentration of an authentic sample of the product, a calibration curve can be generated, allowing for the accurate quantification of the product in the reaction mixture.
Protocol 2: Quantitative Analysis of Pyrimidine Synthesis by HPLC
Objective: To quantify the conversion of starting material to product in a pyrimidine synthesis.
Materials:
-
HPLC system with a UV detector (e.g., set at 254 nm)
-
Reversed-phase column (e.g., C18, 5 µm particle size)
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Acid modifier (e.g., formic acid or TFA)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Method Development (Initial Setup):
-
Choose a suitable column and mobile phase based on the polarity of your compounds. A common starting point for pyrimidines is a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[8][9]
-
Determine the retention times of your starting materials and, if available, an authentic sample of the product.
-
-
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable solvent (often the mobile phase) to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.[1]
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.[1]
-
Run the developed gradient method.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product in the resulting chromatogram.
-
Calculate the percentage conversion using the following formula (assuming equal response factors for a preliminary assessment):
-
% Conversion = [Area_Product / (Area_StartingMaterial + Area_Product)] * 100
-
-
For accurate quantification, create a calibration curve using standards of known concentrations.
-
Causality Behind Choices:
-
Reversed-Phase Column: The nonpolar stationary phase (C18) effectively retains and separates the moderately polar to nonpolar pyrimidine derivatives based on their hydrophobicity.[7][10]
-
Acidic Modifier: The addition of an acid like formic acid to the mobile phase helps to protonate any basic sites on the pyrimidine ring or other components, leading to sharper, more symmetrical peaks.[8]
-
Syringe Filtration: This step is crucial to prevent clogging of the HPLC column and tubing, which can lead to high backpressure and poor chromatographic performance.[1]
Spectroscopic Techniques: Unveiling Molecular Structure
Spectroscopic methods provide invaluable information about the structural changes occurring during a reaction.
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.[1] In the context of reaction monitoring, ¹H NMR can be used to track the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.[2] This provides unambiguous evidence of the transformation. Advanced techniques, such as in-situ or real-time NMR, allow for the direct observation of the reaction as it occurs in the NMR tube, offering deep mechanistic insights and the potential to identify transient intermediates.[11][12]
Trustworthiness: The chemical shifts and coupling constants in an NMR spectrum are highly characteristic of a specific molecular structure. By comparing the spectrum of the reaction mixture to that of authentic starting materials and the expected product, a high degree of confidence in the reaction's progress can be achieved.
Expertise & Experience: Mass spectrometry is used to determine the molecular weight of the compounds in a reaction mixture.[13] When coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), it becomes a formidable tool for identifying the product, intermediates, and any byproducts.[1][14] This is particularly useful for confirming that the new spot on a TLC or the new peak in an HPLC chromatogram corresponds to the compound with the expected molecular weight.[10][15]
Trustworthiness: The molecular ion peak in a mass spectrum provides a direct and accurate measurement of the molecular weight of a compound, serving as a primary confirmation of its identity.[13][16]
Expertise & Experience: In-situ IR spectroscopy, often using an attenuated total reflectance (ATR) probe, allows for the continuous monitoring of a reaction's progress by tracking changes in the vibrational frequencies of functional groups.[17][18] For example, in a pyrimidine synthesis involving a carbonyl group, the disappearance of a reactant's carbonyl stretch and the appearance of a new one for the product can be monitored in real-time.[19] This technique is particularly valuable for understanding reaction kinetics and identifying the onset, endpoint, and any accumulation of intermediates.[20][21]
Trustworthiness: The data is collected in real-time from the reaction vessel itself, eliminating the need for sampling and quenching, which can introduce errors. The characteristic nature of IR absorption bands for specific functional groups provides a reliable means of tracking different species.[17]
Integrated Workflow for Reaction Monitoring
A robust reaction monitoring strategy often involves a multi-pronged approach, starting with a rapid qualitative assessment and progressing to more detailed quantitative and structural analysis as needed.
Caption: Workflow for monitoring pyrimidine synthesis.
Data Summary: A Comparative Overview
The following table summarizes the key characteristics of the discussed analytical methods, providing a quick reference for selecting the appropriate technique.
| Analytical Method | Information Provided | Throughput | Cost | Key Application in Pyrimidine Synthesis |
| TLC | Qualitative (conversion) | High | Low | Rapid, routine monitoring of reaction progress.[1][3] |
| HPLC | Quantitative (conversion, purity) | Medium | Medium | Accurate determination of yield and purity.[1][7] |
| NMR | Structural confirmation, quantitative | Low | High | Unambiguous product identification, mechanistic studies.[11][12] |
| LC-MS | Molecular weight, structural info | Medium | High | Confirmation of product mass, identification of byproducts.[14][22] |
| In-situ IR | Real-time functional group changes | High | High | Kinetic analysis, endpoint determination without sampling.[17][19][20] |
Conclusion: Towards Optimized Synthesis
The effective monitoring of pyrimidine synthesis is not merely a procedural step but a strategic imperative. By leveraging the complementary strengths of techniques like TLC, HPLC, NMR, and in-situ IR, researchers can gain a deep and nuanced understanding of their chemical transformations. This knowledge empowers them to optimize reaction conditions, maximize yields, ensure purity, and ultimately accelerate the drug development process. The protocols and insights provided in this application note are intended to equip scientists with the practical knowledge and conceptual framework necessary to achieve these goals with confidence and precision.
References
- In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015). The Royal Society of Chemistry.
- Pyrimidine Biosynthesis Analysis Service.
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Benchchem.
- Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Journal of the American Chemical Society.
- Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central.
- In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
- ReactIR In Situ Spectroscopy. Mettler Toledo.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007).
- Use of Standard Addition to Quantify In Situ FTIR Reaction Data. (2020).
- IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. (2023). NIH.
- Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (2016). PubMed.
- HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis ® Si (Silica). Sigma-Aldrich.
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (2015). PMC - NIH.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University.
- Monitoring Reactions by TLC.
- 2.3B: Uses of TLC. (2022). Chemistry LibreTexts.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
- Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical applic
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). Arkivoc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. article.sapub.org [article.sapub.org]
- 17. mt.com [mt.com]
- 18. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Parallel Synthesis of a Pyrimidine Library
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved therapeutic agents.[1][2][3] Its prevalence in antiviral, anticancer, antibacterial, and anti-inflammatory drugs underscores its importance as a versatile template for interacting with a wide range of biological targets.[3] The ability of the pyrimidine ring's nitrogen atoms to participate in hydrogen bonding is a key feature in its molecular recognition by biological macromolecules.[1] Consequently, the generation of diverse libraries of pyrimidine derivatives for high-throughput screening (HTS) is a critical activity in the early stages of drug discovery.[4][5][6][7]
Parallel synthesis has emerged as a powerful strategy to rapidly generate large and diverse compound libraries, accelerating the identification and optimization of lead compounds.[8] This document provides a detailed guide to the experimental setup for the parallel synthesis of a pyrimidine library, covering both solution-phase and solid-phase methodologies. We will delve into the strategic considerations for library design, provide detailed, step-by-step protocols for key synthetic transformations, and discuss modern techniques for high-throughput purification and characterization.
Strategic Considerations for Pyrimidine Library Design
The design of a combinatorial library is a critical first step that dictates its potential for yielding valuable hits in a screening campaign. The primary goal is to maximize chemical diversity to enhance the probability of identifying active compounds.[9]
Key considerations include:
-
Scaffold Selection: The choice of the core pyrimidine scaffold is fundamental. Dichloropyrimidines, for instance, offer multiple reactive sites for diversification through sequential cross-coupling reactions.[1][10]
-
Building Block Diversity: The selection of building blocks (e.g., aldehydes, amidines, boronic acids) should be guided by principles of molecular diversity, aiming for a broad representation of physicochemical properties such as size, shape, and lipophilicity.[9]
-
Synthetic Tractability: The chosen synthetic routes must be robust, high-yielding, and amenable to parallel execution with a wide range of substrates.
Visualizing the Parallel Synthesis Workflow
The overall workflow for generating and screening a pyrimidine library can be visualized as a multi-step process, from initial design to biological evaluation.
Caption: A generalized workflow for the parallel synthesis and screening of a pyrimidine library.
Part 1: Solution-Phase Parallel Synthesis
Solution-phase parallel synthesis offers the advantage of direct scalability and the use of well-established reaction chemistry without the need for linker strategies.[11][12] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[13][14]
Protocol 1: Microwave-Assisted Biginelli Multicomponent Reaction
The Biginelli reaction is a classic one-pot, three-component reaction for the synthesis of dihydropyrimidinones (DHPMs), which are valuable pyrimidine precursors.[15][16][17]
Reaction Principle: An acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[15][17]
Caption: Schematic of the Biginelli multicomponent reaction.
Materials:
-
Array of aromatic aldehydes (1.0 M in a suitable solvent like DMF)
-
Ethyl acetoacetate
-
Urea
-
Ytterbium(III) triflate (Yb(OTf)₃) or another suitable Lewis acid catalyst[16]
-
Microwave reactor with parallel synthesis capabilities (e.g., 24 or 96-well plate format)
-
Microwave-safe reaction vials with stir bars
Procedure:
-
Reagent Preparation: In a 96-well plate format, dispense the array of aromatic aldehydes (0.2 mmol, 1 equivalent) into individual microwave reaction vials.
-
Addition of Components: To each vial, add ethyl acetoacetate (0.22 mmol, 1.1 equivalents) and urea (0.3 mmol, 1.5 equivalents).
-
Catalyst Addition: Add the catalyst, for example, Yb(OTf)₃ (0.02 mmol, 10 mol%), to each vial.
-
Microwave Irradiation: Seal the vials and place the plate into the microwave reactor. Irradiate the mixture for a specified time (e.g., 5-15 minutes) at a set temperature (e.g., 100-120 °C).[18] Note: Reaction conditions should be optimized for the specific substrates being used.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. The organic layers can be dried over anhydrous sodium sulfate and concentrated in vacuo using a parallel evaporation system.
| Parameter | Value | Reference |
| Reactants | Aldehyde, β-Ketoester, Urea | [17] |
| Catalyst | Yb(OTf)₃, InCl₃, etc. | [16] |
| Microwave Power | 100-300 W | [19] |
| Temperature | 100-150 °C | [18] |
| Reaction Time | 5-20 minutes | [19] |
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique accelerates the reaction by efficiently heating the polar reactants and solvent, often leading to cleaner reactions and higher yields in a fraction of the time compared to conventional heating.[14][20]
-
Lewis Acid Catalyst: Catalysts like Yb(OTf)₃ are effective in the Biginelli reaction as they can be recovered and reused, offering an environmentally friendlier approach.[16]
-
Excess Urea: Using a slight excess of urea helps to drive the reaction to completion.
Protocol 2: Parallel Suzuki Cross-Coupling of Dichloropyrimidines
The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds, ideal for diversifying a pyrimidine scaffold.[10][21] Starting with a di- or trichloropyrimidine allows for sequential, regioselective introduction of different aryl or heteroaryl groups.[3][10]
Reaction Principle: Palladium-catalyzed reaction of a halopyrimidine with a boronic acid in the presence of a base.
Materials:
-
2,4-Dichloropyrimidine
-
Array of aryl/heteroaryl boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane, or an alcohol/water mixture)[10]
-
Inert atmosphere reaction setup (e.g., 24-well reaction blocks with nitrogen or argon supply)[11]
Procedure:
-
Reaction Setup: In a 24-well reaction block under an inert atmosphere, add 2,4-dichloropyrimidine (0.5 mmol, 1 equivalent) to each well.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), the respective boronic acid (0.55 mmol, 1.1 equivalents), and the solvent (e.g., 2 mL of a 3:1 dioxane/water mixture).
-
Base Addition: Add an aqueous solution of the base (e.g., 2M K₂CO₃, 1 mL) to each well.
-
Heating: Heat the reaction block to 80-100 °C with stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. Note: The C4 position of 2,4-dichloropyrimidine is generally more reactive, allowing for regioselective mono-arylation under controlled conditions.[3]
-
Work-up: After cooling, perform a parallel liquid-liquid extraction. The combined organic phases are then concentrated.
| Reagent | Role | Typical Amount | Reference |
| 2,4-Dichloropyrimidine | Substrate | 1 equivalent | [10] |
| Arylboronic Acid | Coupling Partner | 1.1-1.5 equivalents | [3] |
| Pd(PPh₃)₄ | Catalyst | 0.5-5 mol% | [3] |
| K₂CO₃ or Cs₂CO₃ | Base | 2-3 equivalents | [21] |
| Dioxane/Water | Solvent | - | [22] |
Part 2: Solid-Phase Parallel Synthesis (SPS)
Solid-phase synthesis simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps.[23][24] This makes it highly amenable to automation and the generation of large libraries.[25][26]
Protocol 3: SPS of a 2,4,6-Trisubstituted Pyrimidine Library
This protocol outlines a general strategy for building a pyrimidine library on a solid support.
Caption: A typical workflow for the solid-phase synthesis of a pyrimidine library.
Materials:
-
Merrifield resin or other suitable solid support
-
Guanidine hydrochloride
-
β-ketoester or equivalent
-
Array of diversification reagents (e.g., alkyl halides, acyl chlorides)
-
Solvents (DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) in DCM)
-
Solid-phase synthesis vessels (e.g., fritted polypropylene tubes)
Procedure:
-
Immobilization: Swell the Merrifield resin in DMF. React the resin with a suitable linker, followed by immobilization of a building block like guanidine.[20] Wash the resin extensively with DMF, DCM, and Methanol to remove excess reagents.
-
Pyrimidine Ring Formation: React the resin-bound guanidine with a β-dicarbonyl compound (e.g., 2-(1-ethoxyethylidene)malononitrile) to form the polymer-bound pyrimidine core.[20] Again, wash the resin thoroughly.
-
Diversification: Split the resin into separate reaction vessels. To each vessel, add a different diversification reagent (e.g., an alkyl halide with a base) to introduce diversity at an available position on the pyrimidine ring. Allow the reactions to proceed to completion, then wash the resin.
-
Cleavage: Treat the resin in each vessel with a cleavage cocktail (e.g., 95% TFA in DCM) to release the final compounds from the solid support.
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate in vacuo to yield the crude library members.
Causality Behind Experimental Choices:
-
Solid Support: Using a solid support dramatically simplifies purification by allowing for the removal of excess reagents and byproducts through simple washing and filtration, which is ideal for parallel processing.[23][24]
-
Washing Steps: Thorough washing between each synthetic step is crucial to ensure the purity of the intermediates and the final products.
-
Cleavage Cocktail: A strong acid like TFA is typically required to cleave the final product from the resin via a stable linker.
Part 3: High-Throughput Purification and Analysis
The purity of compounds in a screening library is paramount for obtaining reliable biological data.[27] High-throughput purification methods are therefore essential.
Purification
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the workhorse for purifying combinatorial libraries.[27] Modern systems can be automated for high-throughput purification, often using mass-directed fractionation to selectively collect the target compounds.[28][29][30]
Analysis and Quality Control
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for assessing the purity and confirming the molecular weight of each library member.[31][32][33]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of a representative subset of the library or for troubleshooting failed reactions.
| Technique | Purpose | Throughput | Reference |
| Prep-HPLC | Purification | High | [27][28] |
| LC-MS | Purity Assessment & MW Confirmation | Very High | [31][32] |
| NMR | Structure Elucidation | Low to Medium | [24] |
Conclusion
The parallel synthesis of pyrimidine libraries is a cornerstone of modern hit-to-lead generation in drug discovery. By leveraging robust synthetic methodologies such as the Biginelli reaction and Suzuki coupling, in either solution-phase or solid-phase formats, researchers can rapidly generate large and diverse collections of novel compounds. The integration of microwave-assisted synthesis and automated high-throughput purification and analysis platforms further enhances the efficiency of this process. The protocols and strategies outlined in this guide provide a comprehensive framework for establishing a successful parallel synthesis program for pyrimidine-based libraries, ultimately accelerating the discovery of new therapeutic agents.
References
- Albericio, F., & Villalgordo, J. M. (2003). Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity.
- Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52. [Link]
- Nie, A., Wang, J., & Huang, Z. (2006). Microwave-Assisted Solution-Phase Parallel Synthesis of 2,4,6-Trisubstituted Pyrimidines.
- Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
- Lee, T., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]
- Krasavin, M. (2011). Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold.
- Font, D., Heras, M., & Villalgordo, J. M. (2003). Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity.
- Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1145–1151. [Link]
- Potyrailo, R., et al. (2011). Combinatorial and High-Throughput Screening of Materials Libraries: Review of State of the Art.
- Martin, E. J., & Spellmeyer, D. C. (1996). Designing Combinatorial Libraries for Efficient Screening. Journal of Medicinal Chemistry, 39(15), 2869–2877. [Link]
- Zhao, Y., et al. (2004). High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach.
- Koutsoukas, A., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
- Kappe, C. O. (2000). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Current Opinion in Chemical Biology, 4(3), 339-346. [Link]
- Yaremenko, F. G., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]
- Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
- Harper, G., Pickett, S. D., & Green, D. V. S. (2004). Design of a compound screening collection for use in high throughput screening. Combinatorial Chemistry & High Throughput Screening, 7(1), 63–70. [Link]
- Harper, G., Pickett, S. D., & Green, D. V. S. (2004). Design of a Compound Screening Collection for use in High Throughput Screening. Combinatorial Chemistry & High Throughput Screening, 7(1), 63-70. [Link]
- Font, D., et al. (2003). Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity.
- Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1145-1151. [Link]
- Adsool, V. A., & Mann, G. (2016). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. Organic & Biomolecular Chemistry, 14(20), 4680-4687. [Link]
- Lee, T., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]
- Sharma, P., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine and Pharmacology. [Link]
- Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Biginelli reaction. [Link]
- Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid Phase Synthesis of Pyrimidine Derivatives.
- Pathak, A. K., Pathak, V., & Reynolds, R. C. (2014). Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides.
- Shimadzu Scientific Instruments. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]
- Bagley, M. C., et al. (2004). Microwave-Assisted Synthesis of Pyrimidine Libraries. Synlett. [Link]
- Anderson, J. C., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(49), 6449-6451. [Link]
- Pathak, A. K., Pathak, V., & Reynolds, R. C. (2014). Solution-phase parallel synthesis of acyclic nucleoside libraries of purine, pyrimidine, and triazole acetamides.
- Slavish, P. J., et al. (2011). Efficient Synthesis of Pyrazolopyrimidine Libraries.
- Kráľová, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2635. [Link]
- Quiroga, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]
- Insuasty, B., et al. (2010). The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions. Molecules. [Link]
- Lützen, A., et al. (2002). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2002(21), 3649-3657. [Link]
- Aparna, E. P., & Devaky, K. S. (2012). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. Journal of Chemical and Pharmaceutical Research, 4(7), 3505-3511. [Link]
- SpiroChem. (n.d.).
- Reddy, T. J., et al. (2000). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters. [Link]
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- Pajares, S., et al. (2022). Optimized MS/MS settings of pyrimidines and related metabolites. Journal of Mass Spectrometry. [Link]
- LabRulez LCMS. (n.d.).
- Cobbold, S. A., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
Sources
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Design of a compound screening collection for use in high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Research Papers) Design of a Compound Screening Collection for u...: Ingenta Connect [ingentaconnect.com]
- 8. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 9. researchgate.net [researchgate.net]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solution-phase parallel synthesis of acyclic nucleoside libraries of purine, pyrimidine, and triazole acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Biginelli Reaction [organic-chemistry.org]
- 17. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 24. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. tarosdiscovery.com [tarosdiscovery.com]
- 31. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 32. researchgate.net [researchgate.net]
- 33. lcms.labrulez.com [lcms.labrulez.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the reaction intricacies.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the sequential nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine precursor. Understanding the principles of SNAr on electron-deficient heterocyclic systems is paramount for successful synthesis and troubleshooting. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate.[1][2]
This guide will focus on a common and reliable synthetic pathway, starting from 2,4-dichloro-6-methoxypyrimidine. We will address potential pitfalls and provide solutions to overcome them.
Synthetic Workflow Overview
The synthesis can be logically divided into two key stages:
-
Selective Methoxylation: The reaction of 2,4-dichloropyrimidine with a methoxide source to selectively form 2,4-dichloro-6-methoxypyrimidine.
-
Amination: The subsequent reaction of 2,4-dichloro-6-methoxypyrimidine with dimethylamine to yield the final product.
Below is a DOT language representation of the overall synthetic workflow.
Sources
Technical Support Center: Troubleshooting Suzuki Coupling Reactions for Chloropyrimidine Substrates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Suzuki coupling reactions involving chloropyrimidine substrates. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered in the lab. As Senior Application Scientists, we understand that coupling unactivated chlorides, particularly on electron-deficient heterocyclic systems like pyrimidines, can be a significant hurdle. This resource combines mechanistic insights with practical, field-tested solutions to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a chloropyrimidine failing or resulting in a low yield?
A1: Low yields or reaction failure with chloropyrimidine substrates often stem from a combination of factors related to their inherent reactivity and the specific reaction conditions.[1][2]
-
Substrate Reactivity: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more challenging.[2][3]
-
Catalyst Inhibition: The nitrogen atoms within the pyrimidine ring can act as Lewis bases and coordinate to the palladium catalyst. This coordination can lead to catalyst deactivation and significantly reduce its efficacy.[2][4]
-
Inadequate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and crucial for success. An incompatible combination can lead to poor catalytic activity and low conversion.[2]
Q2: I'm observing significant side product formation. What are the common culprits and how can I minimize them?
A2: The most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling of the boronic acid.
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom.[5] This side reaction is often exacerbated by high temperatures and the presence of water or other protic sources in the reaction mixture.[2][6] To mitigate this, use fresh, high-purity boronic acid or consider using more stable boronate esters.[2][7]
-
Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct.[1][8] This is often promoted by the presence of oxygen in the reaction, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[1][8][9] Rigorous degassing of solvents and maintaining a strictly inert atmosphere (e.g., argon or nitrogen) are critical to minimize homocoupling.[1][2][9]
Q3: For a dichloropyrimidine substrate, which chlorine is more reactive?
A3: In the case of 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards Suzuki coupling.[2][10] This is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack in the context of the catalytic cycle.
Q4: Can microwave irradiation improve my reaction outcomes?
A4: Yes, microwave-assisted synthesis can be a powerful tool for optimizing Suzuki couplings of chloropyrimidines. The rapid and efficient heating provided by microwaves can lead to significantly shorter reaction times and often improved yields, even with lower catalyst loadings.[2][10]
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Yield
When faced with a sluggish or completely stalled reaction, a systematic approach to optimizing your reaction parameters is the most effective strategy.
The choice of the palladium source and its accompanying ligand is paramount for activating the C-Cl bond of the pyrimidine.
-
Rationale: The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step in the Suzuki coupling catalytic cycle.[11] Electron-rich and sterically bulky phosphine ligands are often required to facilitate this step with less reactive chloro-substrates.[9] These ligands stabilize the electron-rich palladium center, promoting its insertion into the C-Cl bond.
-
Troubleshooting Steps:
-
Screen Catalysts: If standard catalysts like Pd(PPh₃)₄ are ineffective, consider more active pre-catalysts. Buchwald's pre-catalysts, for example, are designed for challenging couplings.[12]
-
Vary the Ligand: For chloropyrimidines, ligands such as SPhos or XPhos, known for their bulk and electron-donating properties, can be highly effective.[9][13] N-heterocyclic carbene (NHC) ligands can also offer enhanced reactivity.[2]
-
| Catalyst / Ligand Combination | Typical Performance with Chloropyrimidines | Key Considerations |
| Pd(PPh₃)₄ | Often a good starting point, but may be insufficient for less reactive substrates.[2][10] | Can be effective, especially with microwave heating.[10] |
| Pd₂(dba)₃ / SPhos or XPhos | Generally provides higher activity for C-Cl bond activation.[9][13] | Buchwald ligands are air-sensitive and require careful handling. |
| Pd(dppf)Cl₂ | Can be effective, but may require higher temperatures.[1] | The dppf ligand offers good thermal stability. |
| [Pd(IPr)(allyl)Cl] | NHC-based catalysts can be very effective for heteroaryl chlorides.[11] | Often show high turnover numbers. |
The base and solvent work in concert to influence nearly every step of the catalytic cycle, from catalyst activation to the crucial transmetalation step.
-
Rationale: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation with the palladium complex.[14] The solvent must solubilize all reaction components and can also influence catalyst activity and stability.[1] For instance, polar aprotic solvents can stabilize charged intermediates in the catalytic cycle.[15][16]
-
Troubleshooting Steps:
-
Base Screening: A common starting point is K₂CO₃ or K₃PO₄.[1][17] If these are not effective, stronger bases like Cs₂CO₃ may be beneficial, particularly in challenging couplings.[18]
-
Solvent Optimization: Aprotic solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are frequently used.[1] The addition of water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[10][19]
-
| Solvent | Base | Typical Observations |
| 1,4-Dioxane / H₂O | K₂CO₃ or K₃PO₄ | A versatile and commonly successful system.[10][17] |
| Toluene | K₃PO₄ or Cs₂CO₃ | Anhydrous conditions can be beneficial for sensitive substrates. |
| DMF | K₂CO₃ | A polar aprotic option that can enhance reactivity.[15] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision-making workflow for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Chloropyrimidine substrate (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) [10]
-
Anhydrous solvent (e.g., 1,4-dioxane/H₂O, 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the chloropyrimidine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchG
- (PDF)
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
- Protodeboron
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with...
- Solvent mixture screening for Suzuki coupling of 1 with 2.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
- Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Public
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Expanded Heterogeneous Suzuki–Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides under Mild Conditions | Request PDF - ResearchG
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [Link]
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
- Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchG
- How can I solve my problem with Suzuki coupling?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Welcome to the technical support center for the purification of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the highest purity of your compound.
Section 1: Understanding the Compound and Potential Impurities
This compound is a key building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. The most common synthetic route involves the reaction of 2,4-dichloro-6-methoxypyrimidine with dimethylamine, or the reaction of 2-amino-4,6-dichloropyrimidine with sodium methoxide followed by methylation.
Understanding the potential impurities is the first step in designing an effective purification strategy.
Common Impurities:
-
Starting Materials: Unreacted 2-amino-4,6-dichloropyrimidine or related precursors.
-
Over-reaction/Side-reaction Products: 4,6-dimethoxy-N,N-dimethylpyrimidin-2-amine, where the second chlorine has been displaced.
-
Hydrolysis Products: 4-hydroxy-6-methoxy-N,N-dimethylpyrimidin-2-amine, formed if moisture is present during the reaction or workup.
-
Regioisomers: Depending on the synthetic route, isomeric impurities may form.
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., DMF, THF, Dioxane).[1]
Section 2: Troubleshooting and FAQ
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective method for obtaining highly pure crystalline material. The key is finding a solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2]
Q1: How do I select the best solvent for recrystallizing my compound?
A1: A systematic approach is best. Start with small-scale solubility tests in a range of common laboratory solvents of varying polarities (e.g., Hexane, Ethyl Acetate, Ethanol, Water). The ideal solvent will dissolve your crude product completely when hot but allow for significant crystal formation upon cooling.[3] If a single solvent is not effective, a two-solvent (binary) system can be employed. This involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (anti-solvent) until turbidity is observed, followed by cooling.
Q2: My compound is not crystallizing out of solution, even after cooling in an ice bath. What should I do?
A2: This indicates your solution is not supersaturated. Several techniques can induce crystallization:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Seed Crystals: If you have a small amount of pure product, add a single crystal to the solution to act as a nucleation point.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystal nucleation.
-
Anti-Solvent Addition: If using a single solvent, you can try adding a small amount of a miscible solvent in which your compound is insoluble.
Q3: My product "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point, or when the concentration is too high.
-
Add More Solvent: Re-heat the solution to dissolve the oil, then add more of the hot solvent before allowing it to cool slowly again.
-
Lower the Cooling Temperature Slowly: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Change Solvents: The chosen solvent may not be appropriate. Experiment with a more suitable single solvent or a binary solvent system.[2]
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For pyrimidine derivatives, silica gel is the most common stationary phase.[4][5][6]
Q4: What is a good starting mobile phase for purifying this compound on a silica gel column?
A4: Based on the structure, the compound is moderately polar. A good starting point for thin-layer chromatography (TLC) analysis to determine the optimal mobile phase would be a mixture of a non-polar solvent and a moderately polar solvent.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Excellent starting point. Begin with a low ratio of ethyl acetate (e.g., 9:1 Hex/EtOAc) and gradually increase polarity. |
| Dichloromethane / Methanol | Medium to High | Useful if the compound is poorly soluble or has low mobility in Hex/EtOAc systems. Start with 1-2% methanol. |
Pro-Tip: Aim for an Rf value of 0.25-0.35 on your analytical TLC plate for the best separation on a column.
Q5: My compound is streaking on the TLC plate and the column. What is causing this and how can I prevent it?
A5: Streaking is often caused by strong interactions between the compound and the acidic silanol groups on the silica gel surface, especially with basic compounds like amines.
-
Add a Basic Modifier: Add a small amount of triethylamine (TEA) or ammonia to your mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica, preventing strong adsorption and reducing streaking.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase if streaking persists.
-
Check for Overloading: Applying too much sample to the TLC plate or column can also cause streaking.
Q6: I am not getting good separation between my product and a closely-eluting impurity. What can I do to improve resolution?
A6: Improving resolution requires optimizing several parameters:
-
Fine-tune the Mobile Phase: Make small, incremental changes to the solvent ratio. Sometimes switching to a solvent system with different selectivities (e.g., Dichloromethane/Acetone) can improve separation.
-
Use a Longer Column: A longer column provides more theoretical plates, which can enhance the separation of closely related compounds.
-
Reduce the Flow Rate: Slower flow rates allow more time for equilibrium between the stationary and mobile phases, often leading to better resolution.
-
Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your compound, leaving more polar impurities behind.
Workflow & Decision Making
The choice of purification technique depends on the nature of the impurities and the scale of your reaction.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q7: What is the most robust, general-purpose workflow for purifying this compound after synthesis?
A7: A reliable sequence is as follows:
-
Aqueous Workup: Start with a liquid-liquid extraction to remove inorganic salts and highly polar impurities. Use a solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: Perform flash column chromatography on silica gel to separate the target compound from organic impurities.[5]
-
Recrystallization/Precipitation: Recrystallize the combined, pure fractions from the column to obtain a high-purity, crystalline solid and remove any residual silica or minor impurities.[1]
Caption: A standard purification workflow.
Q8: How can I definitively confirm the purity of my final product?
A8: A combination of analytical techniques is essential for confirming purity:
-
¹H NMR Spectroscopy: Should show clean signals corresponding to the product with no significant impurity peaks. Integration should match the expected proton ratios.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A single sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z) is a strong indicator of purity.
-
Melting Point: A sharp melting point range (typically < 2 °C) that matches the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): The purified sample should show a single spot in multiple solvent systems.
Q9: The chlorine atom on the pyrimidine ring seems reactive. Could my compound decompose during purification?
A9: Yes, the C4-chloro substituent is activated towards nucleophilic substitution. Prolonged exposure to nucleophilic solvents (like methanol) at high temperatures during chromatography or recrystallization could potentially lead to the formation of the 4-methoxy byproduct. Similarly, acidic conditions can promote hydrolysis. It is advisable to use moderate temperatures and avoid prolonged purification times. Neutralize any acidic reagents from the synthesis before beginning purification.
References
- Marko, N., et al. (2004). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Petzer, J. P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- Shawali, A. S., et al. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PubMed Central.
- Manetti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
- Reichard, P. (1950). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Science History Institute.
- Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
Sources
- 1. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
identification of side products in 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine synthesis
Welcome to the technical support center for the synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially relevant synthesis commences with a commercially available precursor, 2,4,6-trichloropyrimidine. This starting material undergoes a sequential nucleophilic aromatic substitution (SNAr). The first step typically involves a regioselective methoxylation, followed by amination with dimethylamine. The order of these additions is crucial for maximizing the yield of the desired product.
Q2: I am observing a mixture of isomers in my final product. What is the likely cause?
The formation of isomers is a common issue in the synthesis of substituted pyrimidines and is primarily due to a lack of complete regioselectivity during the nucleophilic substitution steps. The pyrimidine ring has multiple electrophilic sites (the carbon atoms bonded to chlorine), and the substitution pattern is influenced by both electronic and steric factors. For instance, in the reaction of 2,4-dichloropyrimidine derivatives, substitution can occur at both the C2 and C4 positions[1].
Q3: My reaction is sluggish, and the conversion is low. What can I do to improve the reaction rate?
Several factors can contribute to a slow reaction rate. Ensure that your reagents are pure and your solvents are anhydrous, as water can interfere with the reaction. The choice of base is also critical; a base that is too weak may not sufficiently activate the nucleophile, while an overly strong base can lead to side reactions. Temperature also plays a significant role; increasing the reaction temperature can enhance the rate, but it may also promote the formation of side products. The use of a catalyst, such as a phase-transfer catalyst, can sometimes be beneficial in these types of reactions.
Q4: I have an unknown impurity in my product that I am struggling to identify. What are the most probable side products?
The identification of unknown impurities is a critical step in process development. Based on the typical reaction conditions for this synthesis, several side products can be anticipated. These are discussed in detail in the troubleshooting guide below and include isomers, di-substituted products, and hydrolysis products.
Troubleshooting Guide: Identification of Side Products
This section provides a detailed guide to the most common side products observed during the synthesis of this compound, their likely mechanisms of formation, and strategies for their identification and mitigation.
Issue 1: Presence of the Isomeric Impurity: 2-chloro-4-methoxy-N,N-dimethylpyrimidin-6-amine
-
Symptom: You observe an additional spot on your TLC plate with a similar Rf value to your product, or an extra peak in your LC-MS or GC-MS chromatogram with the same mass as the desired product. 1H NMR may show a different chemical shift for the pyrimidine proton.
-
Causality: The formation of this isomer arises from the non-regioselective amination of the 2,4-dichloro-6-methoxypyrimidine intermediate. While the C4 position is generally more activated towards nucleophilic attack in 2,4-dichloropyrimidines, the presence of an electron-donating methoxy group at the C6 position can influence the electronic distribution of the ring, leading to competitive substitution at the C2 position.
-
Identification:
-
LC-MS/GC-MS: The isomer will have the same molecular weight as the desired product, but will likely have a different retention time.
-
1H NMR: The chemical shift of the remaining proton on the pyrimidine ring will be different for the two isomers. Careful analysis of the 2D NMR spectra (COSY, HMBC) can definitively establish the connectivity.
-
-
Mitigation:
-
Reaction Temperature: Lowering the reaction temperature during the amination step can often improve regioselectivity.
-
Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with a range of aprotic solvents to find the optimal conditions.
-
Order of Addition: Adding the dimethylamine solution slowly to the reaction mixture can help to control the reaction and minimize the formation of the undesired isomer.
-
Issue 2: Formation of the Di-substituted Byproduct: 2,4-bis(dimethylamino)-6-methoxypyrimidine
-
Symptom: A higher molecular weight peak is observed in your mass spectrum, corresponding to the addition of a second dimethylamino group.
-
Causality: This byproduct results from the over-reaction of the desired product or the starting material with an excess of dimethylamine. This is more likely to occur if the reaction is run for an extended period, at a high temperature, or with a large excess of the amine.
-
Identification:
-
LC-MS/GC-MS: A peak with a mass corresponding to [M+44] (where M is the mass of the desired product) will be present.
-
1H NMR: The spectrum will show the absence of the pyrimidine C-H proton and the presence of two distinct N,N-dimethyl signals.
-
-
Mitigation:
-
Stoichiometry: Carefully control the stoichiometry of the dimethylamine used. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed to prevent over-reaction.
-
Issue 3: Presence of the Hydrolysis Product: 2-(dimethylamino)-6-methoxy-pyrimidin-4-ol
-
Symptom: An impurity with a lower molecular weight is observed, and its presence may be more pronounced if the work-up is not performed carefully.
-
Causality: Chloropyrimidines are susceptible to hydrolysis, especially under basic or acidic conditions and at elevated temperatures. The chlorine atom can be displaced by a hydroxide ion, which may be present in trace amounts in the reaction mixture or introduced during the aqueous work-up. The hydrolysis of chloropyrimidines to the corresponding pyrimidones is a known side reaction.
-
Identification:
-
LC-MS/GC-MS: A peak corresponding to the replacement of the chlorine atom with a hydroxyl group will be observed.
-
1H NMR: The spectrum will show the disappearance of the signal corresponding to the chloro-substituted pyrimidine and the appearance of a broad signal for the hydroxyl proton. The chemical shift of the pyrimidine proton will also be affected.
-
-
Mitigation:
-
Anhydrous Conditions: Ensure that all reagents and solvents are dry.
-
Work-up: Perform the aqueous work-up at a low temperature and as quickly as possible. Neutralize the reaction mixture carefully to avoid extremes of pH.
-
Quantitative Data Summary
| Impurity Name | Typical Retention Time (Relative to Product) | Molecular Weight ( g/mol ) | Key NMR Signal (1H, δ ppm, CDCl3) |
| Desired Product | 1.00 | 187.63 | ~6.2 (s, 1H), 3.9 (s, 3H), 3.1 (s, 6H) |
| Isomeric Impurity | ~0.95 | 187.63 | ~6.5 (s, 1H), 4.0 (s, 3H), 3.2 (s, 6H) |
| Di-substituted Byproduct | ~1.10 | 196.26 | No pyrimidine C-H, two distinct N(CH3)2 signals |
| Hydrolysis Product | ~0.80 | 169.18 | Disappearance of pyrimidine C-H, broad OH signal |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,4-Dichloro-6-methoxypyrimidine
-
Dimethylamine (2 M solution in THF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 2,4-dichloro-6-methoxypyrimidine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add dimethylamine solution (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.
Protocol 2: Analytical Workflow for Side Product Identification
1. Thin Layer Chromatography (TLC):
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be used.
-
Analysis: Compare the Rf values of the spots in the reaction mixture to that of the starting material and the purified product. The presence of additional spots indicates impurities.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common mobile phase.
-
Detection: Use both UV and mass spectrometry detectors.
-
Analysis: The mass spectrometer will provide the molecular weight of each component, which is crucial for identifying potential side products.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: This will provide information about the number and types of protons in the molecule, which is essential for structural elucidation.
-
13C NMR: This will provide information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively determining the structure of unknown impurities by establishing the connectivity between atoms.
Visualizations
Caption: Potential side reaction pathways.
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of pyrimidine derivatives. Our goal is to equip you with the expertise to overcome common challenges and enhance the efficiency and success of your chemical syntheses.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Low Reaction Yield or Incomplete Conversion
Question: My pyrimidine synthesis, particularly the Biginelli reaction, is resulting in a low yield of the desired product. Thin Layer Chromatography (TLC) analysis shows significant amounts of starting material remaining even after prolonged reaction times. What are the likely causes and solutions?
Answer: Low conversion is a frequent issue that can often be traced back to several key factors related to reaction kinetics and catalyst efficacy.[1] A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Catalyst Inactivity or Inefficiency:
-
The Problem: The catalyst, whether a Brønsted or Lewis acid, is the engine of the reaction, facilitating the crucial cyclization and dehydration steps.[1][2] If it's inactive or used in a suboptimal amount, the reaction will stall. Reusable catalysts can lose activity over time.
-
The Solution:
-
Verify Catalyst Activity: For solid catalysts, consider regeneration according to the supplier's protocol. For acid catalysts like HCl, ensure the concentration is accurate.[1]
-
Optimize Catalyst Loading: While catalytic amounts are required, the optimal loading can vary. A systematic increase in the catalyst amount (e.g., from 5 mol% to 20 mol%) can reveal the ideal concentration for your specific substrates.
-
Consider a Different Catalyst: The choice of catalyst can have a significant impact on yield.[2][3] If a weak acid catalyst is not providing good results, a stronger Lewis acid like Yb(OTf)₃ or InCl₃ might be more effective.[4][5]
-
-
-
Suboptimal Reaction Temperature and Time:
-
The Problem: Pyrimidine syntheses, while often robust, have optimal temperature ranges. Insufficient heat may not provide the necessary activation energy for the final ring-closure.[2]
-
The Solution:
-
Increase Temperature: A moderate increase in temperature, such as moving from room temperature to refluxing in a suitable solvent like ethanol, can significantly accelerate the reaction.[2]
-
Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and prevent unnecessary heating that could lead to side product formation.[1]
-
-
-
Poor Reactant Purity or Stoichiometry:
-
The Problem: Impurities in starting materials can inhibit the catalyst or participate in side reactions.[6] Incorrect stoichiometry can also lead to an excess of one reactant and incomplete conversion of another.
-
The Solution:
-
Ensure Purity: Use freshly purified reagents. Aldehydes, in particular, can oxidize upon storage. Amidines can be hygroscopic and hydrolyze.[1][2]
-
Optimize Stoichiometry: While a 1:1:1 stoichiometry for the three components of the Biginelli reaction is common, a slight excess of the urea or thiourea component (e.g., 1.5 equivalents) can sometimes drive the reaction to completion.
-
-
Formation of Unexpected Side Products
Question: I am observing multiple spots on my TLC plate, and after purification, I have isolated several byproducts along with my desired pyrimidine. How can I identify and minimize these?
Answer: The formation of side products is often a result of competing reaction pathways. Understanding these pathways is key to suppressing them.
Common Impurities and Mitigation Strategies:
-
Dihydropyridine Derivatives:
-
Aldol Condensation Products:
-
Causality: The aldehyde starting material can undergo self-condensation, especially under basic or strongly acidic conditions.[6]
-
Mitigation: Careful control of the reaction pH and temperature is important. A controlled, slower addition of the aldehyde to the reaction mixture can also minimize its self-condensation.
-
-
Oxidation Products:
-
Causality: The dihydropyrimidine ring produced in the Biginelli reaction can be susceptible to oxidation, leading to the corresponding pyrimidine.[6]
-
Mitigation: If the dihydropyrimidine is the desired product, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen.[6]
-
Product Purification and Solubility Issues
Question: My synthesized pyrimidine derivative has very low solubility in common organic solvents, making purification by column chromatography difficult. What should I do?
Answer: Poor solubility is a common challenge with heterocyclic compounds due to their often planar and polar nature, which can lead to strong intermolecular interactions and high crystal lattice energy.[7]
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Test the solubility in a wide range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile, THF, DMF, DMSO) and polar protic (e.g., methanol, ethanol, water).[7] Small-scale tests can quickly identify a suitable solvent or solvent mixture.
-
-
Temperature Variation:
-
Solubility often increases with temperature.[7] Gently heating the solvent during dissolution can be effective. However, be mindful of potential product degradation at higher temperatures.
-
-
pH Adjustment:
-
For pyrimidine derivatives with ionizable functional groups (e.g., carboxylic acids or basic nitrogen atoms), adjusting the pH of the solution can dramatically alter solubility.[7] For basic derivatives, lowering the pH will increase solubility, while for acidic derivatives, increasing the pH will have the same effect. This is particularly useful for purification via extraction.
-
Troubleshooting Workflow for Biginelli Reaction
Caption: Troubleshooting workflow for the Biginelli reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Biginelli reaction?
A1: The acid catalyst plays a crucial role in several steps of the Biginelli reaction mechanism. It activates the aldehyde carbonyl group, making it more electrophilic for the initial attack by urea.[4][8] It also catalyzes the dehydration steps, including the formation of the N-acyliminium ion intermediate and the final ring-closing dehydration to form the dihydropyrimidine.[5]
Q2: Can I use microwave irradiation to speed up my pyrimidine synthesis?
A2: Yes, microwave-assisted synthesis is a well-established technique for accelerating many organic reactions, including pyrimidine synthesis.[9][10] Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[9][11] For example, a solventless Biginelli condensation can be completed rapidly under microwave irradiation.[4]
Q3: My Pinner synthesis is giving a low yield. What are the common pitfalls?
A3: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is sensitive to a few key parameters.[3]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time, which will inhibit the reaction.[1][2]
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the amidine and other intermediates. It is critical to use anhydrous solvents and dry glassware.[2]
-
Incomplete Cyclization: If an uncyclized intermediate is observed, it may be due to insufficient activation of the carbonyl group. Increasing the reaction temperature or using a stronger acid catalyst can facilitate the final cyclization.[2]
Q4: How does the choice of solvent affect the outcome of a pyrimidine synthesis?
A4: The solvent can influence reactant solubility, reaction rate, and even the reaction pathway.[1] Protic solvents like ethanol are commonly used and often give good results.[3] However, in some cases, polar aprotic solvents like DMF or DMSO can enhance the reaction rate.[12] For certain modern protocols, solvent-free conditions, often coupled with microwave irradiation or ball-milling, have proven to be highly efficient and environmentally friendly.[4][13][14]
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general method for the synthesis of dihydropyrimidinones.
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., HCl, Yb(OTf)₃, 10 mol%)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and the catalyst.
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.[1]
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the desired dihydropyrimidinone.[2][3]
Protocol 2: General Procedure for the Pinner Synthesis
This protocol describes a general method for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Sodium ethoxide (if using amidine salt)
-
Anhydrous Ethanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride (1.2 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to generate the free amidine in situ.
-
To this mixture, add the 1,3-dicarbonyl compound (1.0 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[1]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1][3]
Section 4: Data Presentation
Table 1: Effect of Catalyst on Biginelli Reaction Yield
This table summarizes the effectiveness of various catalysts for the synthesis of a model dihydropyrimidine.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Uncatalyzed | - | Ethanol | Reflux | 24 | < 20 |
| HCl | 10 | Ethanol | Reflux | 8 | 75 |
| p-TSA | 10 | Acetonitrile | 85 | 6 | 88[15] |
| L-Proline | 20 | Acetonitrile | 85 | 8 | 82[15] |
| Yb(OTf)₃ | 5 | Solvent-free | 100 | 1 | 95[4] |
| InCl₃ | 10 | THF | 65 | 4 | 92 |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol).
Section 5: Visualizations
Diagram 1: Biginelli Reaction Mechanism
Caption: The reaction mechanism of the acid-catalyzed Biginelli condensation.[4][8]
Diagram 2: Logical Relationship in a One-Pot, Three-Component Pyrimidine Synthesis
Caption: Logical relationship in a one-pot, three-component pyrimidine synthesis.
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Benchchem. A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- Gore, S. D., & Rajput, P. R. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]
- Benchchem. overcoming side reactions in pyrimidine synthesis.
- Kumar, D., & Singh, D. M. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. [Link]
- Tripathi, A., et al. (2021). Organocatalyzed Synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones. ACS Omega. [Link]
- Various Authors. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
- ResearchGate.
- El-ziaty, A. K., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
- ResearchGate.
- Hill, M. D., & Movassaghi, M. (2018). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 10(10), 1029-1035. [Link]
- Peterson, E. A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
- Vaghasia, S. J., & Shah, V. H. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society, 72(2), 109-117. [Link]
- Asif, M. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Chemistry. [Link]
- Bansal, S., Chaudhary, N., & Kothiyal, P. (Year).
- Benchchem.
- Organic Chemistry Portal. Pyrimidine synthesis. [Link]
- Kaur, G., & Singh, P. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(25), 14894-14915. [Link]
- ResearchGate. Recent Developments in the Reactivity of the Biginelli Compounds. [Link]
- Patil, P., et al. (2022). Green Recipes To Pyrimidine. Current Organic Synthesis. [Link]
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
- Nerkar, A. U. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- Raj, T., et al. (2021). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering, 9(37), 12534-12544. [Link]
- El-Emary, T. I. (2013). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition.
- ResearchGate. Optimization the reaction conditions for the Biginelli reaction. [Link]
- Organic Chemistry Portal. Biginelli Reaction. [Link]
- Ahern, K., & Rajagopal, I. (2023). 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. [Link]
- Wikipedia. Biginelli reaction. [Link]
- J&K Scientific LLC. (2021). Biginelli Reaction. [Link]
- ResearchGate. Pyrimidine synthesis, but not OXPHOS, can occur in the absence of COQ7. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Suzuki Coupling of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we provide not just protocols, but the scientific reasoning behind our recommendations, empowering you to troubleshoot and optimize your reaction effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound not working?
A1: The Suzuki coupling of electron-rich chloroheterocycles like your substrate can be challenging. The primary reasons for failure often revolve around an insufficiently active catalyst system. The C-Cl bond is strong, and the electron-donating groups on your pyrimidine ring (methoxy and dimethylamino) further decrease the electrophilicity of the reaction center, making the initial oxidative addition step difficult. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] A successful reaction requires a carefully selected combination of a palladium precatalyst, a sterically bulky and electron-rich ligand, an appropriate base, and a suitable solvent.
Q2: Which palladium catalyst should I start with?
A2: For a challenging substrate like this, traditional catalysts like Pd(PPh₃)₄ may show low to no reactivity.[3] We recommend starting with a more robust, air-stable palladium(II) precatalyst that readily forms the active Pd(0) species in situ. Excellent starting points are Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), used in conjunction with a specialized phosphine ligand. Pre-formed palladium-ligand complexes, known as precatalysts (e.g., XPhos Pd G3), are also excellent choices as they ensure the correct ligand-to-metal ratio and can lead to more reproducible results.[4]
Q3: What is the role of the ligand and which one is best for my substrate?
A3: The ligand is arguably the most critical component for this reaction. Its primary roles are to stabilize the palladium center, facilitate the oxidative addition of the C-Cl bond, and promote the final reductive elimination step to form your product.[1] For electron-rich chloropyrimidines, sterically hindered and highly electron-donating phosphine ligands are essential.[5][6] We strongly recommend ligands from the Buchwald biarylphosphine family, such as XPhos , SPhos , or RuPhos . These ligands create a bulky, electron-rich environment around the palladium, which is known to promote the coupling of unreactive aryl chlorides.[5][7]
Q4: Can I use microwave irradiation to improve my reaction?
A4: Absolutely. Microwave-assisted heating can be highly effective for difficult Suzuki couplings. It can significantly shorten reaction times and improve yields by overcoming activation energy barriers.[8][9] A typical starting point would be 15-30 minutes at 100-140 °C.
Troubleshooting Guide
Issue 1: Low to No Conversion
If you are observing unreacted starting material, the primary suspect is the activity of your catalytic system.
Logical Workflow for Troubleshooting Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion.
Detailed Steps:
-
Enhance Ligand Performance: If you started with a less bulky ligand like PPh₃, it is likely the cause of failure. Switch to a Buchwald-type ligand.
-
Select the Right Base: Weak bases like Na₂CO₃ may be insufficient. A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step without degrading your substrate or boronic acid.
-
Increase Temperature: Chloropyrimidines often require higher temperatures for activation. Refluxing in solvents like dioxane (101 °C) or toluene (111 °C) is a good starting point. If this fails, consider switching to a higher boiling solvent like xylene or employing microwave heating.
-
Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[4] Ensure your solvent is properly degassed (e.g., by sparging with argon or nitrogen for 30 minutes) and the reaction is run under a positive pressure of an inert gas.
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Homocoupling: The formation of a biaryl from your boronic acid is often due to the presence of oxygen. Rigorous degassing of your solvent and reaction vessel is crucial to minimize this side reaction.[4]
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be caused by excessive heat or the presence of too much water with a strong base.[4]
-
Mitigation: Use a boronic ester (e.g., a pinacol ester) which is more stable.[5] Alternatively, use a carefully measured amount of a strong, anhydrous base like K₃PO₄.
Recommended Catalyst Systems and Starting Protocols
The choice of catalyst, ligand, base, and solvent are all interconnected. Below is a table summarizing recommended starting conditions for the Suzuki coupling of this compound.
| Catalyst System | Palladium Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Notes |
| System 1 (Recommended Start) | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | A robust, general-purpose system for challenging chloroheterocycles.[5][10] |
| System 2 (Alternative) | Pd₂(dba)₃ (1.5%) | SPhos (3%) | Cs₂CO₃ (2.0) | Toluene | 110 | Cesium carbonate is a strong base that can be effective when others fail. |
| System 3 (Microwave) | Pd(PPh₃)₄ (5%) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 120-140 | Microwave irradiation can sometimes make less active catalysts viable and dramatically reduce reaction times.[8][11] |
Experimental Protocol (Starting Point)
This protocol is a robust starting point based on best practices for similar substrates.[10] Optimization may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The electron-rich nature of your substrate primarily slows down the initial, rate-limiting Oxidative Addition step.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
- How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
- Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis.
- Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents...
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
impact of solvents on the reactivity of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support guide for 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for experiments involving this versatile heterocyclic compound. The following troubleshooting guides and FAQs address common challenges, with a particular focus on the critical impact of solvents on reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven experience.
Q1: My SNAr reaction with an amine nucleophile is sluggish, incomplete, or has failed entirely. What are the likely causes and how can I fix it?
A1: Sluggish or failed SNAr reactions with this substrate are typically traced back to one of four key parameters: solvent choice, nucleophile reactivity, temperature, or the base used.
Root Cause Analysis & Solution Workflow:
-
Evaluate Your Solvent: The solvent's primary role is to facilitate the interaction between the nucleophile and the electrophilic pyrimidine ring. Polar aprotic solvents are the standard choice for SNAr reactions because they effectively solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃), leaving the nucleophile "bare" and more reactive.[1]
-
Problem: You are using a non-polar solvent (e.g., Toluene, Hexane) or a less polar ether (e.g., THF). These solvents are generally poor choices as they do not adequately stabilize the charged Meisenheimer intermediate formed during the reaction.[2][3]
-
Solution: Switch to a polar aprotic solvent such as DMF , DMSO , or Acetonitrile (MeCN) .[1] For many reactive heteroaryl chlorides, greener solvents like water or 2-propanol can also be highly effective, sometimes outperforming traditional organic solvents.[4][5]
-
-
Assess Nucleophile Strength: The pyrimidine ring, while activated by two nitrogen atoms, still requires a sufficiently strong nucleophile for an efficient reaction.
-
Problem: You are using a weak nucleophile (e.g., a highly electron-deficient aniline or a sterically hindered secondary amine).
-
Solution: If possible, switch to a more nucleophilic amine. If you must use the weak nucleophile, you will need to compensate with more forcing conditions: increase the temperature and ensure you are using an optimal polar aprotic solvent like DMF or DMSO.
-
-
Increase Reaction Temperature: SNAr reactions have an activation energy barrier that must be overcome.
-
Problem: The reaction is being run at room temperature.
-
Solution: Gradually increase the temperature. Many reactions of this type proceed smoothly between 80 °C and 120 °C.[1] Always monitor for potential decomposition of starting materials or products at higher temperatures using TLC or LC-MS.
-
-
Verify Your Base: For amine nucleophiles (R-NH₂) or other non-anionic nucleophiles, a base is required to neutralize the HCl generated. For weaker nucleophiles like alcohols or thiols, a strong base is needed to deprotonate them first.
-
Problem: The base is too weak or absent.
-
Solution: For primary/secondary amines, use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine (TEA) or DIPEA. For alcohol or thiol nucleophiles, a stronger base like Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) is necessary to generate the more potent alkoxide/thiolate nucleophile.[1][6]
-
Q2: I'm observing a significant side product, which appears to be a methoxy or ethoxy substitution of the chlorine atom. Why is this happening and how can I prevent it?
A2: This is a classic case of solvolysis , where the solvent itself acts as a nucleophile. This occurs when using protic solvents like methanol or ethanol, especially under basic conditions or at elevated temperatures.[5][7]
-
Mechanism of Solvolysis: Alcohols are weak nucleophiles, but in the presence of a base (or at high temperatures), they can be deprotonated to form much more reactive alkoxide ions (e.g., MeO⁻, EtO⁻). These alkoxides can then compete with your desired nucleophile to attack the C4 position of the pyrimidine ring.
-
Prevention Strategies:
-
Change Solvent: The most effective solution is to switch from an alcohol solvent to a polar aprotic solvent like DMF , DMSO , acetonitrile , or even THF .[3] These solvents are not nucleophilic and cannot participate in the reaction.
-
Lower the Temperature: If you must use an alcohol solvent (e.g., for solubility reasons), running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will disfavor the solvolysis side reaction.
-
Use a Non-Alkaline Base: If using an amine nucleophile in an alcohol, a strong base like NaH or NaOMe will dramatically increase the concentration of alkoxide ions. Use a milder base like triethylamine (TEA) or potassium carbonate (K₂CO₃) instead.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the reaction of nucleophiles with this compound?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is generally accepted as a two-step addition-elimination process, although some recent studies suggest that for certain heterocycles, the mechanism may be concerted.[2][8]
-
Step 1 (Addition): The nucleophile attacks the electron-deficient carbon atom at the C4 position (the one bonded to the chlorine). This is typically the rate-determining step. The attack breaks the aromaticity of the pyrimidine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][2] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the ring, which provides significant stabilization.
-
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This second step is fast.
The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the two ring nitrogens, which are para and ortho to it, respectively.[9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]
- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Scale-Up of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine Production
Welcome to the technical support center for the scale-up of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions that arise when transitioning the synthesis of this key intermediate from the laboratory bench to pilot plant or manufacturing scale.
The synthesis of this compound typically involves two key transformations: the initial formation of the pyrimidine core followed by a critical chlorination step. Scale-up introduces challenges not always apparent at the bench, including thermal management, mass transfer limitations, and impurity control. This guide addresses these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My yield of the precursor, 6-methoxy-N,N-dimethyl-2-aminopyrimidin-4-ol, is inconsistent upon scale-up. What are the likely causes?
This is a common issue when moving to larger reactors.[1] The primary culprits are often related to mass and heat transfer.[1]
-
Poor Mixing and Mass Transfer: In large vessels, inadequate agitation can lead to localized concentration gradients and "hot spots," promoting side reactions. Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogeneous slurry or solution.[1]
-
Reagent Addition Control: The condensation reaction to form the pyrimidine ring is often exothermic. A slow, controlled addition of one of the reagents is critical at scale to manage the heat evolution. What is easily dissipated in a lab flask can become a significant safety and purity issue in a large reactor.[1]
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. Minor contaminants can act as catalysts for unwanted side reactions.[1] It is crucial to qualify your raw material suppliers and implement stringent incoming quality control (QC) testing.
Q2: The chlorination step using phosphorus oxychloride (POCl₃) is problematic at scale, with dark coloration and increased impurities. How can I optimize this?
Phosphorus oxychloride is a highly reactive and corrosive reagent, and its behavior can be challenging to control on a large scale.[2][3][4][5][6][7]
-
Exotherm Control: The reaction of the hydroxypyrimidine with POCl₃ can have a significant exotherm, which may be delayed.[5] This poses a serious safety risk. The addition of POCl₃ must be done at a controlled rate with robust temperature monitoring and an adequate cooling system.
-
Solvent Choice and Stoichiometry: Traditionally, this reaction is run in excess POCl₃, which acts as both reagent and solvent.[8] However, this makes the quench and work-up difficult and hazardous. Consider a high-boiling inert solvent (e.g., toluene, xylenes) to moderate the reaction. Recent literature also details solvent-free procedures using near-equimolar amounts of POCl₃, which can simplify work-up and reduce waste, making it more suitable for large-scale preparations.[5][8][9]
-
By-product Management: The reaction generates phosphoric acid and HCl upon quenching with water, which is highly exothermic and corrosive.[3][4] The quench procedure must be carefully designed to handle this heat and gas evolution. A reverse quench (adding the reaction mixture to a large volume of cold water or a buffered solution) is often preferred at scale.
Q3: What are the most common impurities I should be looking for, and how can I control them?
Impurity profiling is critical for any process being scaled up.[10][11][12] For this synthesis, you should monitor for:
-
Unreacted Starting Material: Incomplete chlorination will leave residual hydroxypyrimidine. Monitor reaction completion by HPLC.
-
Dimerization/Side Products: The reactive nature of the Vilsmeier-Haack intermediate (formed from DMF and POCl₃ if DMF is used as a base or solvent) can lead to side reactions.[13][14][15] Lowering the reaction temperature can often minimize these.[16]
-
Over-chlorination: While less common for this specific substrate, related pyrimidines can sometimes undergo further chlorination.
-
Hydrolysis Product: The final product, this compound, can hydrolyze back to the starting hydroxypyrimidine if exposed to water for prolonged periods, especially under non-neutral pH conditions during work-up.
Controlling these impurities involves a combination of optimizing reaction conditions (temperature, stoichiometry, time) and developing a robust purification method.[11][16]
Troubleshooting Guide
Problem 1: Low Yield and Purity After Chlorination and Work-up
You've completed the chlorination at a 10 kg scale. After quenching and isolation, the yield is only 65% (compared to 90% at lab scale) and HPLC shows 8% starting material and 5% of an unknown impurity.
Caption: Troubleshooting workflow for low purity.
Problem 2: The Final Product Fails to Crystallize or Oiled Out During Crystallization
After solvent swap and concentration, the product remains a thick oil instead of crystallizing as it did in the lab.
-
Potential Cause: Residual Solvents. The presence of a solvent from a previous step (e.g., toluene from the reaction) in your crystallization solvent (e.g., heptane/ethyl acetate) can dramatically alter the solubility profile.
-
Solution: Ensure the solvent swap via distillation is complete. Use analytical techniques like GC headspace to confirm the removal of previous solvents to an acceptable level before initiating crystallization.
-
-
Potential Cause: High Impurity Load. Impurities can act as "crystallization inhibitors." If the purity of your crude material is significantly lower than in lab batches, it may prevent nucleation and crystal growth.
-
Solution: Perform a purification step before crystallization. A simple charcoal treatment or a silica plug filtration can sometimes remove color and problematic impurities. If that fails, a re-work of the crude material may be necessary.
-
-
Potential Cause: Supersaturation and Cooling Rate. At scale, cooling rates are much slower. The system may require seeding to induce crystallization at the right point of supersaturation.
-
Solution: Develop a robust seeding protocol. Identify the metastable zone width (MSZW) for your crystallization. Cool the batch to the upper edge of the MSZW, add seed crystals (typically 1-2% w/w), and hold for a period to allow for crystal growth before resuming a slow cooling profile.
-
Key Experimental Protocols
Protocol 1: Scale-Up of Chlorination using Equimolar POCl₃ in Toluene
This protocol is adapted from literature procedures that aim to improve safety and reduce waste on a larger scale.[5][8][9]
Safety Warning: Phosphorus oxychloride is extremely corrosive, toxic upon inhalation, and reacts violently with water.[2][3][6][7] This procedure must be conducted in a suitable reactor with appropriate personal protective equipment (PPE) and emergency preparedness.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 6-methoxy-N,N-dimethyl-2-aminopyrimidin-4-ol (1.0 eq) and toluene (10 volumes).
-
Inerting: Inert the reactor by purging with nitrogen.
-
Initial Heating & Reagent Addition: Begin agitation and heat the slurry to 60-65 °C. Slowly add phosphorus oxychloride (1.1 eq) via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 75 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and hold for 4-6 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture. Quench it carefully into a small amount of ice-cold aqueous sodium bicarbonate and extract with an appropriate solvent (e.g., ethyl acetate). Analyze the organic layer by HPLC to check for the disappearance of the starting material (<2% remaining).
-
Cooling: Once the reaction is complete, cool the mixture to 20-25 °C.
Protocol 2: Large-Scale Quench and Work-up
-
Quench Preparation: In a separate, larger reactor, charge ice and water (20 volumes) and begin strong agitation.
-
Reverse Quench: Slowly transfer the completed reaction mixture from Protocol 1 into the ice-water mixture over 1-2 hours. The temperature in the quench vessel must be maintained below 25 °C. This step is highly exothermic and will generate HCl gas; ensure adequate venting and scrubbing.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Neutralization: Wash the organic (toluene) layer sequentially with 5% aqueous sodium bicarbonate solution and then with brine. Check the pH of the aqueous layer after the bicarb wash to ensure it is neutral or slightly basic (pH 7-8).
-
Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum to a reduced volume, preparing for crystallization.
Data Summary Table
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) | Key Scale-Up Considerations |
| POCl₃ Addition Time | 5 minutes | 2-3 hours | Control of exotherm is critical.[1] |
| Quench Method | Addition of reaction to ice | Slow reverse addition into ice/water | Manages severe exotherm and gas evolution. |
| Typical Crude Purity | 95-98% (by HPLC) | 88-95% (by HPLC) | Mass transfer and longer reaction times can increase side products.[1] |
| Isolation Method | Roto-evaporation, precipitation | Distillative solvent swap, seeded crystallization | Requires controlled cooling and seeding for consistent particle size and purity. |
| Typical Isolated Yield | 90% | 80-85% | Mechanical losses and more complex work-ups can reduce yield. |
References
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
- Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. PubMed. [Link]
- ICSC 0190 - PHOSPHORUS OXYCHLORIDE. ILO and WHO. [Link]
- Phosphorus oxychloride. Lanxess. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
- Phosphorus(V)
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Chlorination of 2-hydroxypydridines at 0.5 mole scale.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones.
- Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts. [Link]
- Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques. Asian Pacific Journal of Health Sciences. [Link]
- 4-Chloro-6-methoxypyrimidin-2-amine. PMC - NIH. [Link]
- Impurity Profiling of Chemical Reactions. Mettler Toledo. [Link]
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
- Investigation into the Formation of Impurities during the Optimization of Brig
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
- Assessing the impact of deviations in optimized multistep flow synthesis on the scale-up. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- (PDF) 4-Chloro-6-methoxypyrimidin-2-amine.
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]
- 4-amino-2,6-dimethylpyrimidine. Organic Syntheses Procedure. [Link]
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. [Link]
- WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 4. lanxess.com [lanxess.com]
- 5. researchgate.net [researchgate.net]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apjhs.com [apjhs.com]
- 11. mt.com [mt.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. ijpcbs.com [ijpcbs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine during reaction
Welcome to the Technical Support Center for 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile building block in chemical synthesis. As Senior Application Scientists, we have compiled our expertise to help you navigate the potential challenges and ensure the success of your reactions.
Introduction to this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring both an electron-donating methoxy and N,N-dimethylamino group, as well as a reactive chlorine atom, makes it a valuable substrate for various cross-coupling reactions. However, the interplay of these functional groups can also present challenges, including the potential for decomposition under certain reaction conditions. This guide will equip you with the knowledge to anticipate and prevent these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where decomposition of this compound is a concern?
A1: Decomposition is most frequently encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The combination of elevated temperatures, the presence of a base, and a reactive palladium catalyst can create an environment where side reactions and degradation of the starting material can occur.
Q2: What are the primary decomposition pathways for this molecule?
A2: The two most common decomposition pathways are:
-
Hydrolysis of the methoxy group: Under acidic or strongly basic conditions, particularly in the presence of water, the methoxy group can be hydrolyzed to a hydroxyl group, forming the corresponding pyrimidin-6-ol.
-
Hydrodehalogenation: In palladium-catalyzed reactions, particularly Buchwald-Hartwig amination, the chlorine atom can be replaced by a hydrogen atom, leading to the formation of 6-methoxy-N,N-dimethylpyrimidin-2-amine.[1] This is often a result of competing pathways within the catalytic cycle.
Q3: How does the electronic nature of the substituents affect the reactivity and stability of the molecule?
A3: The N,N-dimethylamino and methoxy groups are both electron-donating, which increases the electron density of the pyrimidine ring. This can make the C4-Cl bond less susceptible to oxidative addition to the palladium catalyst compared to unsubstituted or electron-deficient chloropyrimidines.[2] Consequently, more forcing reaction conditions (e.g., higher temperatures, more active catalysts) may be required, which can also increase the likelihood of decomposition.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
You are performing a Suzuki-Miyaura coupling with an arylboronic acid and observe a low yield of the desired product, with a significant amount of unreacted starting material or the appearance of a new, more polar spot on your TLC plate.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Catalyst Activity | The electron-rich nature of the pyrimidine may require a more active catalyst system to facilitate oxidative addition. | 1. Ligand Screening: Switch to a more electron-rich and bulky phosphine ligand such as XPhos or SPhos.[3] 2. Catalyst Precursor: Use a pre-formed palladium(II) precatalyst which can generate the active Pd(0) species more efficiently.[3] |
| Inappropriate Base | The choice of base is critical for the transmetalation step. An unsuitable base can lead to slow reaction rates or side reactions. | 1. Base Screening: If using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[3] 2. Solubility: Ensure the base is sufficiently soluble in the reaction medium. The addition of water as a co-solvent can sometimes be beneficial.[4] |
| Hydrolysis of Methoxy Group | The presence of water, especially with a strong base at elevated temperatures, can lead to hydrolysis of the methoxy group. | 1. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. 2. Temperature Control: Run the reaction at the lowest effective temperature. Consider screening temperatures from 80 °C to 110 °C.[4] |
| Reaction Time and Temperature | Insufficient reaction time or temperature may lead to incomplete conversion. | 1. Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. 2. Microwave Irradiation: Consider using microwave irradiation to achieve rapid and uniform heating, which can sometimes improve yields and reduce reaction times.[4] |
Issue 2: Formation of Hydrodehalogenated Byproduct in Buchwald-Hartwig Amination
You are attempting a Buchwald-Hartwig amination and observe the formation of a significant amount of 6-methoxy-N,N-dimethylpyrimidin-2-amine alongside your desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Base/Solvent Combination | A strong base in the presence of a protic source (even trace amounts of water) can promote hydrodehalogenation.[1] | 1. Weaker Base: If using a very strong base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃.[1] 2. Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Slow Reductive Elimination | If the final C-N bond-forming step is slow, competing side reactions like hydrodehalogenation can become more prominent.[1] | 1. Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., RockPhos, XPhos) that are known to accelerate reductive elimination.[1] 2. Temperature Optimization: A slight increase in temperature might favor the desired reductive elimination over the side reaction. Careful optimization is key.[1] |
| Catalyst Deactivation | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation and promoting side reactions.[3] | 1. Use of Precatalysts: Employ palladium precatalysts that are more resistant to deactivation. 2. Higher Catalyst Loading: A modest increase in catalyst loading might be necessary. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ and XPhos.
-
Add the catalyst mixture to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 v/v ratio).
-
Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Decomposition Pathways
Optimized Suzuki-Miyaura Workflow
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Institutes of Health.
- BenchChem. (2025). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. National Institutes of Health.
- MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Han, Y., & Giroux, S. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
Sources
optimizing temperature and reaction time for pyrimidine synthesis
A Senior Application Scientist's Guide to Temperature and Reaction Time
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of optimizing reaction conditions, specifically temperature and time. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and achieve robust, reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in a direct question-and-answer format.
Q1: My reaction yield is very low, or I'm recovering only unreacted starting materials. What's going wrong?
Answer: This is a classic issue often related to insufficient activation energy or suboptimal reaction kinetics. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Low Reaction Temperature: The most common culprit is a temperature that is too low to overcome the reaction's activation energy.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. For many common syntheses, like the Biginelli reaction, moving from room temperature to a gentle reflux in a solvent like ethanol can dramatically improve yields.[1][2] Monitor each temperature change carefully for product formation and the potential emergence of byproducts.[1]
-
-
Insufficient Reaction Time: Many cyclization and condensation reactions are not instantaneous.
-
Solution: The reaction may simply need more time. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC at regular intervals (e.g., every 30-60 minutes).[1][3] This allows you to determine the point of maximum product formation before potential degradation begins.
-
-
Catalyst Inefficiency: The catalyst, whether Brønsted or Lewis acid, is critical for facilitating the reaction.
-
Poor Solubility: If your reactants are not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.
Q2: I've isolated my product, but it's contaminated with a significant fluorescent byproduct. How do I prevent this?
Answer: The fluorescent byproduct you're observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when the reaction follows a competing pathway, a problem that is highly dependent on temperature.
Causality & Prevention:
-
Underlying Cause: The Biginelli reaction for dihydropyrimidinones and the competing Hantzsch DHP synthesis share common starting materials. At higher temperatures, urea can decompose to form ammonia.[3] This ammonia then reacts with two equivalents of the β-ketoester and one equivalent of the aldehyde, favoring the Hantzsch pathway over the desired Biginelli condensation.[3]
-
Primary Solution: Temperature Control: This is a classic example of thermodynamic vs. kinetic control. The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly suppress the formation of the DHP byproduct.[3] If you are refluxing, consider reducing the temperature to a steady 60°C and increasing the reaction time.
-
Secondary Solution: Order of Addition: In some systems, adding the urea component last to the reaction mixture can help minimize its premature decomposition before the primary reaction begins.[3]
Q3: My reaction seems to stop before all the starting material is consumed. How can I drive it to completion?
Answer: A stalled reaction suggests that an equilibrium has been reached or that the conditions are no longer sufficient to push the final, often rate-limiting, steps forward.
Strategies to Overcome Stagnation:
-
Increase Activation: The final cyclization and dehydration steps can have a high energy barrier.
-
Solution: A moderate increase in temperature can provide the necessary energy to complete the reaction.[6] If you are running the reaction at 60°C, try increasing to 80°C or reflux, while monitoring by TLC to ensure the product is stable at the higher temperature.
-
-
Catalyst Role in Cyclization: The catalyst is not just for the initial condensation; it's vital for the final ring-closing step.
-
Solution: If using a mild acid, consider adding a catalytic amount of a stronger Brønsted or Lewis acid to facilitate the final cyclization and dehydration.[3]
-
-
Steric Hindrance: Bulky groups on your aldehyde or dicarbonyl compound can physically slow down the ring-closing step.
-
Solution: For sterically hindered substrates, prolonging the reaction time is often the most effective strategy.[1] In some cases, a higher temperature may also be required.
-
Data Summary Tables
For ease of comparison, the following tables summarize key quantitative parameters.
Table 1: Effect of Temperature on a Model Biginelli Reaction
| Temperature (°C) | Reaction Time (h) | Yield of DHPM (%) | Key Observation | Reference |
| 25 (Room Temp) | 24 | < 10 | Very slow conversion, mostly starting material. | [1] |
| 60 | 4 | ~75 | Good yield, minimal side products. | [3] |
| 90 (Reflux in Water) | 0.5 | ~95 | Excellent yield, very fast reaction. | [2] |
| 100+ (Solvent-free) | 1 | > 90 | High yield, but risk of byproduct formation increases. | [1][4] |
| Data is representative and compiled from various sources for a reaction involving benzaldehyde, ethyl acetoacetate, and urea. Actual results will vary with substrates. |
Table 2: Typical Solvents and Associated Reaction Temperatures
| Solvent | Boiling Point (°C) | Typical Reaction Condition | Notes |
| Ethanol | 78 | Reflux | Common choice, good solubility for many reactants.[3] |
| Acetonitrile | 82 | Reflux | Polar aprotic alternative.[6] |
| Tetrahydrofuran (THF) | 66 | Reflux | Lower boiling point, useful for sensitive substrates.[6] |
| Water | 100 | 80-90°C or Reflux | Green solvent, can promote high yields.[2][7] |
| N,N-Dimethylformamide (DMF) | 153 | 60-120°C | High boiling point, excellent solubilizing power. |
| None (Solvent-free) | N/A | 80-120°C | Environmentally friendly, often requires higher temperatures.[1] |
Key Experimental Protocols
Adherence to a validated protocol is essential for reproducibility.
Protocol 1: General Procedure for Biginelli Reaction
This protocol provides a framework for synthesizing dihydropyrimidinones (DHPMs).
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).
-
Solvent & Catalyst: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 20 mol% HCl or 1-5 mol% of a Lewis acid).[1][2]
-
Heating: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 60-80°C or reflux).
-
Monitoring: Stir the mixture vigorously. At 30-minute intervals, withdraw a small aliquot with a capillary tube and spot it on a TLC plate to monitor the reaction's progress (see Protocol 2).
-
Work-up: Once the reaction is complete (indicated by the disappearance of the limiting starting material on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.[3]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for determining the optimal reaction time.[8]
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: 'SM' for Starting Material, 'C' for Co-spot, and 'R' for Reaction Mixture.
-
Spotting:
-
In the 'SM' lane, spot a dilute solution of your limiting reactant (usually the aldehyde).
-
In the 'R' lane, spot the reaction mixture aliquot.
-
In the 'C' lane, spot both the starting material and the reaction mixture on the same point.
-
-
Development: Place the TLC plate in a chamber containing an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).[3] Ensure the chamber is saturated with solvent vapor. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a staining agent (e.g., potassium permanganate).
-
Interpretation: The reaction is complete when the starting material spot in the 'R' lane has completely disappeared and a new product spot (which will have a different Rf value) is prominent. Stop the reaction at this point to prevent potential product degradation.
Diagrams and Workflows
Visualizing the process can clarify complex decision-making and reaction pathways.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Influence of temperature on competing reaction pathways.
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- ResearchGate.
- Pan, W., et al. (2016). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. [Link]
- Benchchem. overcoming side reactions in pyrimidine synthesis.
- Organic Chemistry Portal. Biginelli Reaction. [Link]
- Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. [Link]
- Benchchem. Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography for Pyrimidine Compound Purification
Welcome to the technical support center for the purification of pyrimidine compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own laboratory. The purification of pyrimidine derivatives can be challenging due to their diverse polarities, potential for strong interactions with stationary phases, and susceptibility to degradation. This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: Common Issues in Pyrimidine Purification
The purification of pyrimidine derivatives can present several common obstacles. The following table outlines frequent problems, their probable causes, and actionable solutions to get your separation back on track.
| Problem | Potential Causes | Solutions & Explanations |
| Poor Separation / Co-elution | - Inappropriate stationary phase selection.- Mobile phase is too strong or too weak.- Isomers or closely related impurities are present. | - Stationary Phase: For polar pyrimidines, consider HILIC or a polar-endcapped reversed-phase column instead of standard C18. For non-polar derivatives, traditional reversed-phase or normal-phase silica gel may be appropriate.[1][2]- Mobile Phase Optimization: Systematically vary the mobile phase composition. In reversed-phase, decrease the organic modifier concentration to increase retention of polar compounds.[1] In HILIC, a higher organic content increases retention.[1][3] The use of ternary mobile phases can also improve selectivity.[4]- Gradient Elution: Employ a shallow gradient to improve the resolution of closely eluting peaks. |
| Peak Tailing | - Strong interaction between basic pyrimidine nitrogens and acidic silanol groups on silica-based stationary phases.[5][6]- Column overload.- Secondary retention mechanisms. | - Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) or ammonia to the mobile phase to mask the silanol groups and improve peak shape.[7][8] For reversed-phase, acidic modifiers like formic acid or TFA can protonate the basic sites on the analyte, leading to more symmetrical peaks.[9][10]- pH Control: Use a buffer to maintain a consistent pH and control the ionization state of your compound.[11][12]- Alternative Stationary Phases: Use an end-capped C18 column, a polymer-based column, or consider HILIC or ion-exchange chromatography.[1][13]- Reduce Sample Load: Dilute your sample to check if column overload is the issue.[5] |
| Low Recovery / Compound Degradation | - Acid-sensitive pyrimidine derivatives degrading on standard silica gel.[7]- Compound is irreversibly adsorbed to the stationary phase.- Thermal or light sensitivity. | - Deactivate Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in a non-polar solvent before packing the column.[7]- Alternative Stationary Phases: Use a less acidic stationary phase like neutral alumina or Florisil®.[7]- Minimize Residence Time: Run the column as quickly as possible without sacrificing separation.[7]- Dry Loading: Dry loading your sample onto an inert support like Celite® can minimize direct contact with the acidic silica before elution begins.[7]- Protect from Light/Heat: If your compound is known to be sensitive, protect the column and fractions from light and avoid high temperatures during solvent evaporation.[7] |
| Poor Solubility of Sample | - The compound is not soluble in the initial mobile phase or loading solvent. | - Dry Loading: Dissolve your compound in a solvent in which it is soluble, adsorb it onto a small amount of silica gel or an inert support like Celite®, evaporate the solvent, and load the resulting dry powder onto the column.[14][15]- Solvent Mismatch: If using liquid loading, dissolve the sample in the minimum amount of the mobile phase itself or a slightly weaker solvent. Using a strong solvent to dissolve the sample can lead to band broadening and poor separation.[15] |
Experimental Workflow: Method Development for Pyrimidine Purification
The following diagram outlines a logical workflow for developing a robust purification method for a novel pyrimidine compound.
Caption: A systematic approach to method development for pyrimidine purification.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when purifying pyrimidine compounds.
Q1: What is the best stationary phase to start with for my pyrimidine compound?
The "best" stationary phase is highly dependent on the polarity of your specific pyrimidine derivative.
-
For polar pyrimidines (e.g., nucleosides, highly functionalized rings): Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred starting point.[1][3][16] HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a high concentration of an organic solvent in the mobile phase, which promotes the retention of polar compounds.[1][16]
-
For non-polar to moderately polar pyrimidines: Reversed-phase chromatography on a C18 or C8 column is a common choice.[17] These separations are driven by hydrophobic interactions.
-
For ionizable pyrimidines: Ion-exchange chromatography (IEC) can be very effective.[18][19] This technique separates molecules based on their net charge and can provide high selectivity. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics are also powerful tools.[1][13]
-
For acid-sensitive pyrimidines: If using normal-phase chromatography, consider deactivating the silica gel with a base like triethylamine or using a less acidic stationary phase like neutral alumina.[7]
Q2: My pyrimidine derivative is highly polar and shows no retention on a C18 column. What should I do?
This is a classic challenge with polar molecules in reversed-phase chromatography. Here are several strategies to increase retention:
-
Switch to HILIC: This is often the most effective solution for very polar compounds.[1][20]
-
Use a Polar-Endcapped or Polar-Embedded Column: These reversed-phase columns are designed with modified surfaces that provide enhanced retention for polar analytes compared to standard C18 columns.[1]
-
Decrease the Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase. In reversed-phase, water is the weak solvent, so a higher water content will increase the retention of polar compounds.[1][20]
-
Adjust the Mobile Phase pH: If your pyrimidine has a basic functional group, increasing the pH of the mobile phase can neutralize its charge, making it less polar and more retained on a reversed-phase column. Conversely, for acidic pyrimidines, lowering the pH will suppress ionization and increase retention.[1]
-
Use Ion-Pairing Reagents: For charged pyrimidines, adding an ion-pairing reagent to the mobile phase can significantly increase retention. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[1]
Q3: How do mobile phase additives like formic acid or triethylamine help in pyrimidine purification?
Mobile phase additives, or modifiers, play a crucial role in controlling the interactions between the analyte, stationary phase, and mobile phase.[10]
Caption: Effect of a basic additive on peak shape in normal-phase chromatography.
-
In Normal-Phase Chromatography (on Silica Gel): The surface of silica gel has acidic silanol groups (Si-OH). Basic pyrimidine compounds can interact strongly with these sites, leading to significant peak tailing.[5] Adding a small amount of a competing base, like triethylamine (TEA) , to the mobile phase will saturate these active sites, preventing the pyrimidine from binding too strongly and resulting in more symmetrical peaks.[7][8]
-
In Reversed-Phase Chromatography: The same silanol groups can cause issues on silica-based C18 columns, especially if the column is not well end-capped. For basic pyrimidines, adding a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase will protonate the basic nitrogen atoms on the pyrimidine ring. This gives the molecule a consistent positive charge and can also protonate the silanol groups, reducing unwanted ionic interactions and improving peak shape.[9][10] Using a buffer is also highly recommended to maintain a stable pH and ensure reproducible retention times.[11]
Q4: I am concerned my pyrimidine compound is degrading on the silica gel column. How can I confirm this and prevent it?
Degradation on silica is a common issue for acid-sensitive compounds.[7][21]
-
Confirmation: A simple way to check for stability is to perform a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in a different solvent system. If the compound is stable, you should see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[21][22] Alternatively, you can spot your compound on a TLC plate, let it sit for an hour, and then develop the plate to see if new spots have appeared.
-
Prevention:
-
Neutralize the Silica: Pre-treat the silica gel with a base like triethylamine.[7]
-
Use Alternative Stationary Phases: Neutral or basic alumina, or Florisil®, are good alternatives to silica gel for acid-sensitive compounds.[7]
-
Minimize Contact Time: Run the column as quickly as possible.[7]
-
Dry Loading: This technique can reduce the exposure of the compound to the acidic environment of the silica before the elution begins.[7]
-
Protocol: Dry Loading a Sample for Column Chromatography
This protocol is particularly useful for compounds that have poor solubility in the column's mobile phase.[14][15]
-
Dissolve the Sample: Dissolve your crude pyrimidine compound completely in a suitable solvent (e.g., dichloromethane, acetone, or methanol). Use the minimum volume necessary.
-
Adsorb onto Support: In a round-bottom flask, add an inert support material like Celite® or silica gel (approximately 5-10 times the mass of your crude sample).
-
Mix and Dry: Add the solution of your compound to the flask containing the support. Mix thoroughly to create a slurry. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Load the Column: Carefully add the dry powder containing your adsorbed sample to the top of the packed chromatography column.
-
Elute: Gently add the mobile phase and begin the elution process as planned.
References
- Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Separation of Pyrimidine Derivatives by Reversed-Phase High-Performance Liquid Chrom
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Benchchem.
- Pyrimidine (upper) and purines (lower) on silica columns. Condition:...
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
- Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange.
- Hydrophilic interaction liquid chromatography (HILIC)
- Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine P
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- Selection of Mobile Phase Modifiers for High Efficiency HILIC Separ
- "addressing challenges in the scale-up synthesis of pyrimidine compounds". Benchchem.
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. OUCI.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Mobile Phase Modifiers. ZeptoMetrix.
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. AZoM.com.
- Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode st
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Troubleshooting Peak Shape Problems in HPLC.
- Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- International Journal of Pharmaceutical Sciences and Research (IJPSR).
- [Separation of purines, pyrimidines, pterins and flavonoids on magnolol-bonded silica gel stationary phase by high performance liquid chrom
- How can I do column chromatography if the product has poor solubility in solvent?.
- The Anion-Exchange Separation of Ribonucleotides. Journal of the American Chemical Society.
- Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
- Troubleshooting Flash Column Chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- How to Choose the Right Chrom
- Ion exchange chrom
- Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. CORE.
- Troubleshooting: Flash Column Chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. waters.com [waters.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. zeptometrix.com [zeptometrix.com]
- 11. researchgate.net [researchgate.net]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Troubleshooting [chem.rochester.edu]
- 22. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Palladium Catalyst Residue Removal from Pyrimidine Products
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common yet critical challenge of removing palladium catalyst residues from pyrimidine-based products. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to remove palladium residues from my pyrimidine-containing product?
The primary difficulty stems from the chemical nature of pyrimidines themselves. The two nitrogen atoms within the pyrimidine ring, along with any exocyclic amine groups, are excellent Lewis bases. They can act as strong ligands, forming stable coordination complexes with the palladium metal center. This chelation effect sequesters the palladium, keeping it soluble in the organic phase and making it difficult to remove through simple methods like filtration or standard aqueous washes.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for elemental impurities in drug products, guided by the International Council for Harmonisation (ICH) Q3D guidelines. Palladium is classified as a Class 2B element. For oral drug products, the permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm (µg/g or mg/kg) in the final API, assuming a maximum daily dose of 10 grams.[2][3][4] However, specific limits can vary, and it is crucial to consult the latest regulatory documents for your target market.[5]
Q3: What are the primary methods for palladium removal, and how do they work?
There are several established techniques, each with its own mechanism, advantages, and disadvantages. The most common are:
-
Adsorption with Scavengers: This is the most widely used and often most effective method. Solid-supported scavengers are materials like silica gel or polystyrene resin that have been functionalized with groups possessing a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[6][7] The crude product solution is mixed with the scavenger, which selectively binds the palladium. The scavenger, now containing the palladium, is then easily removed by filtration.[1]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can remove palladium residues.[1] Its high surface area provides numerous sites for adsorption. However, its action is often non-specific and can lead to significant loss of the desired product through co-adsorption.[5]
-
Crystallization/Recrystallization: This classic purification technique can be effective if the palladium impurities are preferentially excluded from the crystal lattice of the product. However, it is not always reliable, as palladium complexes can sometimes co-crystallize or even become concentrated within the crystal structure.[5]
-
Solvent Extraction: This method involves washing the organic solution of the product with an aqueous solution containing a chelating or extracting agent that pulls the palladium into the aqueous phase.[8] The efficiency of this method is highly dependent on the nature of the palladium species and the product itself.
Q4: How do I choose the right palladium removal method for my pyrimidine product?
The optimal method depends on several factors: the specific palladium catalyst used, the solvent system, the scale of the reaction, cost considerations, and the nature of your pyrimidine product. A systematic approach is recommended, starting with an assessment of the crude reaction mixture. The following decision workflow can guide your selection process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sopachem.com [sopachem.com]
- 8. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine via Spectroscopy
Abstract
The unequivocal structural confirmation of novel chemical entities is a cornerstone of drug discovery and chemical research. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used for the structural validation of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a substituted pyrimidine with potential applications as a synthetic building block. We present a multi-faceted approach leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details not only the predicted spectral data and their interpretation but also explains the causal logic behind experimental choices and protocols. Furthermore, this guide contrasts the spectroscopic workflow with alternative methods like X-ray Crystallography and Elemental Analysis, offering researchers a comprehensive framework for choosing the most effective validation strategy.
Introduction: The Imperative for Rigorous Structural Validation
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The compound this compound represents a versatile intermediate, with its distinct functional groups—a reactive chlorine atom, an electron-donating methoxy group, and a dimethylamino moiety—offering multiple avenues for further chemical modification.
The Synergistic Power of a Multi-Spectroscopic Approach
-
NMR Spectroscopy provides a detailed map of the carbon-hydrogen framework.
-
Mass Spectrometry delivers the molecular weight and elemental formula, offering the most direct confirmation of composition.
-
Infrared Spectroscopy identifies the functional groups present in the molecule.
When the data from these disparate techniques converge to support a single, unambiguous structure, the confidence in the assignment becomes exceptionally high.
Caption: Logical workflow for multi-spectroscopic structural validation.
Primary Validation: A Deep Dive into Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3] It provides precise information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).
The rationale for predicting the ¹H NMR spectrum is based on the distinct electronic effects of the substituents on the pyrimidine ring. The electron-donating methoxy and dimethylamino groups will shield nearby protons, while the electronegative chlorine atom and ring nitrogens will deshield them.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.2 - 6.4 | Singlet (s) | 1H | H-5 (pyrimidine ring) | The sole proton on the pyrimidine ring. Its chemical shift is influenced by the adjacent electron-donating methoxy group and the electron-withdrawing chlorine atom. |
| ~ 3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ (methoxy) | This region is characteristic of methoxy protons attached to an aromatic system. The singlet multiplicity indicates no adjacent protons.[4][5] |
| ~ 3.1 - 3.3 | Singlet (s) | 6H | -N(CH₃)₂ (dimethylamino) | Protons of the two methyl groups are chemically equivalent, resulting in a single peak. This chemical shift is typical for N-methyl groups on an electron-deficient pyrimidine ring. |
In ¹³C NMR, the chemical shifts are highly sensitive to the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 - 172 | C-6 | Carbon attached to the highly electronegative oxygen of the methoxy group. |
| ~ 162 - 164 | C-2 | Carbon bonded to two nitrogen atoms and the dimethylamino group. |
| ~ 160 - 162 | C-4 | Carbon attached to the electronegative chlorine atom and two ring nitrogens. |
| ~ 90 - 92 | C-5 | The only carbon atom bonded to a hydrogen. It is significantly shielded compared to the other ring carbons. |
| ~ 54 - 56 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| ~ 37 - 39 | -N(CH₃)₂ | Characteristic chemical shift for the carbons of a dimethylamino group. |
This protocol ensures high-quality, reproducible data.[6][7][8]
-
Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.[8]
-
Cleaning and Insertion: Wipe the outside of the NMR tube with a lint-free wipe. Place the tube into a spinner turbine, adjust the depth using a gauge, and insert it into the NMR spectrometer's magnet.
-
Spectrometer Setup:
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks and high resolution. This can be an automated or manual process.[9]
-
-
Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers valuable structural clues.[10][11] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy.
-
Molecular Ion (M⁺): The molecular formula is C₇H₁₀ClN₃O. The expected mass-to-charge ratio (m/z) for the molecular ion will appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
[M]⁺ (for ³⁵Cl): m/z ≈ 187
-
[M+2]⁺ (for ³⁷Cl): m/z ≈ 189 (with ~32% the intensity of the M⁺ peak)
-
-
High-Resolution MS (HRMS): For C₇H₁₀³⁵ClN₃O, the calculated exact mass would be approximately 187.0567. An experimental HRMS value within 5 ppm of this calculated mass provides strong evidence for the assigned molecular formula.[12]
-
Key Fragmentation Patterns: The fragmentation of substituted pyrimidines is heavily influenced by the substituents.[10][13][14]
-
Loss of a methyl radical (•CH₃) from the dimethylamino group: [M - 15]⁺
-
Loss of a chlorine radical (•Cl): [M - 35]⁺
-
Cleavage of the methoxy group (loss of •CH₃ or •OCH₃).
-
Characteristic cleavage of the pyrimidine ring itself.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard technique for analyzing small organic molecules.[15][16][17]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation Setup:
-
LC System: Use a C18 reverse-phase column. The mobile phase is typically a gradient of water and acetonitrile (both containing 0.1% formic acid to aid ionization).
-
Mass Spectrometer: Use an Electrospray Ionization (ESI) source in positive ion mode.[15][18] Set the instrument to scan a relevant mass range (e.g., m/z 50-500).
-
-
Data Acquisition: Inject a small volume (e.g., 1-5 µL) of the sample into the LC-MS system. The data processing software will generate a mass spectrum for the chromatographic peak corresponding to the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[19][20]
The analysis of pyrimidine derivatives by FTIR is a well-established method for identifying key functional groups.[1][2]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| ~ 2950 - 2850 | C-H stretch | Aliphatic C-H from -N(CH₃)₂ and -OCH₃ groups.[1] |
| ~ 1620 - 1570 | C=N / C=C stretch | Pyrimidine ring stretching vibrations. This is a characteristic region for the pyrimidine core.[1][21] |
| ~ 1350 - 1200 | C-N stretch | Stretching of the C-N bonds of the dimethylamino group.[1] |
| ~ 1250 - 1020 | C-O stretch | Asymmetric and symmetric stretching of the aryl-ether bond in the methoxy group. |
| ~ 800 - 600 | C-Cl stretch | Carbon-chlorine bond vibration. |
ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[22][23]
-
Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[24] Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.[25][26]
-
Data Collection: Collect the sample spectrum. The instrument will record the absorbance of IR radiation over a range (typically 4000-400 cm⁻¹).
-
Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol).[24]
Comparative Analysis: Alternative Validation Methods
While spectroscopy is often the primary choice, other techniques provide complementary or, in some cases, more definitive information.
Caption: Information provided by different structural validation techniques.
| Technique | Information Provided | Advantages | Limitations |
| Spectroscopy (NMR, MS, IR) | C-H framework, connectivity, MW, elemental formula, functional groups. | Fast, requires small sample amount, provides rich structural detail for solution state. | Indirect method; interpretation required. Does not provide 3D spatial arrangement. |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, bond angles, solid-state packing. | Unambiguous proof of structure and stereochemistry.[27][28][29] | Requires a high-quality single crystal, which can be difficult or impossible to grow. Provides solid-state, not solution, structure. |
| Elemental Analysis (CHN) | Determines the mass percentage of C, H, N, confirming the empirical formula.[30][31] | Confirms purity and elemental composition.[12][32] | Does not distinguish between isomers. Requires high sample purity for accurate results (typically ±0.4%).[12] |
Conclusion
The structural validation of this compound is most effectively and efficiently achieved through a coordinated multi-spectroscopic approach. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a wealth of orthogonal data that, when taken together, creates a robust, self-validating confirmation of the molecular structure. While techniques like X-ray crystallography offer the "gold standard" for absolute structure determination, the spectroscopic workflow remains the workhorse of chemical research due to its speed, versatility, and the comprehensive structural picture it provides. This guide serves as a framework for researchers, emphasizing that rigorous, multi-faceted validation is essential for advancing chemical science with accuracy and confidence.
References
- Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vertex AI Search.
- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. Health, Safety and Environment Office.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. Benchchem.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
- Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Notre Dame.
- Li, F., & Wu, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Development and Delivery.
- Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of the Pharmaceutical Society of Japan.
- IR, NMR spectral data of pyrimidine derivatives - ResearchGate.
- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (2025).
- An International Study Evaluating Elemental Analysis | ACS Central Science. (2022). ACS Central Science.
- Fast LC/MS in the analysis of small molecules - ResearchGate.
- Rice, J. M., Dudek, G. O., & Barber, M. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
- Wheatley, P. J. (1960). The crystal and molecular structure of pyrimidine. Acta Crystallographica.
- Small Molecule HPLC - Sigma-Aldrich. Sigma-Aldrich.
- Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
- Clews, C. J. B., & Cochran, W. (1949). The structures of pyrimidines and purines. III. An X-ray investigation of hydrogen bonding in amino-pyrimidines. Acta Crystallographica.
- Elemental analysis - Wikipedia. Wikipedia.
- Stoichiometry: Elemental Analysis. University of Wisconsin-Madison.
- FT-IR data of pyrimidine derivatives compounds - ResearchGate.
- Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination.
- Standard Operating Procedure H-NMR. Georgia Gwinnett College.
- Unlocking the Secrets of Organic Elemental Analysis for Unm
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- Quantum Chemical Calculations and Spectroscopic Analysis of 4-methoxypyrimidin-5-ol: A Technical Guide - Benchchem. Benchchem.
- How To Prepare And Run An NMR Sample. (2025). Alwsci.
- Basic principles and tests of organic element analysis | Universal Lab Blog. (2024). Universal Lab.
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Agilent Technologies.
- Attenuated Total Reflectance (
- Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide - Benchchem. Benchchem.
- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). Bruker.
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.
- Mercy Beula, G., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.
- Modern Analytical Technique for Characterization Organic Compounds. Journal of Pharmaceutical Research & Reports.
- Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023). Journal of Medicinal Chemistry.
- The X-ray crystal structure of 2,4-bis(4-methoxyphenoxy) pyrimidine - ResearchGate. (2025).
- Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. Specac Ltd.
- Broomhead, J. M. (1948). The structure of pyrimidines and purines. II. A determination of the structure of adenine hydrochloride by X-ray methods. Acta Crystallographica.
- Using the ATR technique to collect FT-IR spectra | Thermo Scientific - YouTube. (2013). Thermo Fisher Scientific.
- 2-Methoxypyrimidine | C5H6N2O | CID 136730 - PubChem.
- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
- The Different Types of Spectroscopy for Chemical Analysis - AZoOptics. AZoOptics.com.
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025). European Journal of Engineering and Technology Research.
- Principles of Organic Spectroscopy - Open Access Journals. Journal of Chemical Science and Engineering.
- The core structure of 2,4,6‐trisubstituted pyrimidines with substituent... - ResearchGate.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2020). MDPI.
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. commons.ggc.edu [commons.ggc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. article.sapub.org [article.sapub.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. researchgate.net [researchgate.net]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azooptics.com [azooptics.com]
- 20. openaccessjournals.com [openaccessjournals.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 24. s4science.at [s4science.at]
- 25. agilent.com [agilent.com]
- 26. youtube.com [youtube.com]
- 27. journals.iucr.org [journals.iucr.org]
- 28. journals.iucr.org [journals.iucr.org]
- 29. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Elemental analysis - Wikipedia [en.wikipedia.org]
- 31. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 32. ceinstruments.co.uk [ceinstruments.co.uk]
A Comparative Guide to 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine and Other Pyrimidine Precursors in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors. The strategic functionalization of this privileged heterocycle is paramount in tuning the pharmacological profile of a drug candidate. The choice of the starting pyrimidine precursor is a critical decision that dictates the synthetic strategy and ultimately influences the efficiency and accessibility of the target molecules. This guide provides an in-depth, objective comparison of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine with other commonly employed pyrimidine precursors, supported by experimental data to inform your selection process in the synthesis of next-generation therapeutics.
Introduction: The Strategic Importance of Pyrimidine Precursors
The pyrimidine core is a key structural motif in a vast array of biologically active compounds, including a significant number of FDA-approved drugs.[1] Its prevalence stems from its ability to mimic the purine bases of DNA and RNA, allowing it to effectively interact with the ATP-binding sites of protein kinases.[2] Consequently, the development of novel kinase inhibitors frequently involves the synthesis of diversely substituted pyrimidines.[3]
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) is a cornerstone of modern synthetic strategies for accessing these complex molecules.[4][5] This guide focuses on a comparative analysis of the following key pyrimidine precursors:
-
This compound: The subject of our primary focus.
-
2,4-Dichloropyrimidine: A widely used and commercially available precursor.[4]
-
2-Amino-4-chloropyrimidine: A common building block in the synthesis of kinase inhibitors.[6]
-
4-Chloro-6-methoxy-2-(methylthio)pyrimidine: A structurally related analogue offering alternative reactivity.[7]
We will evaluate these precursors based on their reactivity, regioselectivity, and overall utility in three pivotal transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Comparative Reactivity in Key Synthetic Transformations
The reactivity of chloropyrimidines is governed by the electron-deficient nature of the pyrimidine ring and the position of the chlorine substituent. The general order of reactivity for leaving groups at different positions on the pyrimidine ring is C4(6) > C2 > C5.[5] This heightened reactivity at the 4- and 6-positions is due to the greater electron deficiency at these carbons, which facilitates both oxidative addition in palladium-catalyzed cycles and the formation of the Meisenheimer intermediate in SNAr reactions.[8]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is an indispensable tool for creating C-C bonds, enabling the introduction of aryl and heteroaryl moieties onto the pyrimidine core. The reactivity of the chloro-substituent is a critical factor for the success of this transformation.
Analysis of Precursor Reactivity in Suzuki-Miyaura Coupling:
| Precursor | Substituents' Electronic Effect | Expected Reactivity at C4 | Supporting Experimental Data (Representative) |
| This compound | Methoxy (MeO) is electron-donating; Dimethylamino ((CH₃)₂N) is strongly electron-donating. | Reduced reactivity due to increased electron density on the ring. | Limited direct comparative data. However, electron-donating groups generally decrease the rate of oxidative addition. |
| 2,4-Dichloropyrimidine | A second chloro group at C2 is electron-withdrawing. | High reactivity at C4 is well-established, often showing excellent yields under standard conditions. | Phenylboronic acid, Pd(PPh₃)₄ (0.5 mol%), K₂CO₃, 1,4-dioxane, MW, 15 min, 71% yield .[9] |
| 2-Amino-4-chloropyrimidine | The amino group (NH₂) is electron-donating. | Lower reactivity compared to 2,4-dichloropyrimidine. | Generally requires more robust catalyst systems or longer reaction times. |
| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Methoxy (MeO) is electron-donating; Methylthio (SMe) is weakly electron-donating. | Reduced reactivity compared to 2,4-dichloropyrimidine. | Can undergo Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).
-
Add 1,4-dioxane (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 120°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common structural motif in kinase inhibitors. The efficiency of this reaction is highly dependent on the electronic properties of the chloropyrimidine precursor.
Analysis of Precursor Reactivity in Buchwald-Hartwig Amination:
| Precursor | Substituents' Electronic Effect | Expected Reactivity at C4 | Supporting Experimental Data (Representative) |
| This compound | Methoxy (MeO) is electron-donating; Dimethylamino ((CH₃)₂N) is strongly electron-donating. | Significantly reduced reactivity. May require highly active catalysts and harsh conditions. | Specific data is scarce, but the strong electron-donating nature of the substituents is expected to hinder oxidative addition. |
| 2,4-Dichloropyrimidine | A second chloro group at C2 is electron-withdrawing. | High reactivity at C4. | Can be aminated selectively at the C4 position with various amines.[4] |
| 2-Amino-4-chloropyrimidine | The amino group (NH₂) is electron-donating. | Lower reactivity than 2,4-dichloropyrimidine. | Often requires specialized ligands and bases to achieve good yields.[10] |
| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Methoxy (MeO) is electron-donating; Methylthio (SMe) is weakly electron-donating. | Reduced reactivity. | No direct comparative data available. |
Experimental Protocol: Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add 2,4-dichloropyrimidine (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 100°C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation
SNAr is a fundamental method for functionalizing electron-deficient heterocycles. The reactivity in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to that of palladium-catalyzed couplings.[6]
Analysis of Precursor Reactivity in SNAr:
| Precursor | Substituents' Electronic Effect | Expected Reactivity at C4 | Supporting Experimental Data (Representative) |
| This compound | Methoxy (MeO) is electron-donating; Dimethylamino ((CH₃)₂N) is strongly electron-donating. | Very low reactivity due to the deactivating effect of the electron-donating groups. | Not a suitable substrate for SNAr at the C4 position. |
| 2,4-Dichloropyrimidine | A second chloro group at C2 is electron-withdrawing. | High reactivity at C4, allowing for selective substitution with a variety of nucleophiles.[11] | Reaction with morpholine typically proceeds at room temperature to give the C4-substituted product in high yield.[12] |
| 2-Amino-4-chloropyrimidine | The amino group (NH₂) is electron-donating. | Lower reactivity compared to 2,4-dichloropyrimidine. | Requires stronger nucleophiles or elevated temperatures.[6] |
| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Methoxy (MeO) is electron-donating; Methylthio (SMe) is weakly electron-donating. | Reduced reactivity. | Can undergo displacement of the chloride with amines or alcohols.[7] |
Experimental Protocol: SNAr of 2,4-Dichloropyrimidine with an Amine
-
To a round-bottom flask, add 2,4-dichloropyrimidine (1.0 mmol) and the desired amine (1.1 mmol).
-
Add a suitable solvent such as ethanol or acetonitrile (10 mL).
-
Add a base, such as triethylamine or potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by crystallization or column chromatography.
Strategic Considerations for Precursor Selection
The choice of a pyrimidine precursor should be guided by a careful analysis of the desired synthetic route and the target molecule's substitution pattern.
-
For C4-functionalization via Cross-Coupling or SNAr: 2,4-Dichloropyrimidine is the most versatile and reactive precursor. Its C4 position is highly activated, allowing for a broad range of transformations under relatively mild conditions. The C2-chloro substituent can then be functionalized in a subsequent step.
-
When a 2-amino group is desired in the final product: 2-Amino-4-chloropyrimidine is a logical starting point. However, its reduced reactivity at the C4 position compared to 2,4-dichloropyrimidine must be taken into account, often necessitating more forcing reaction conditions.
-
For targets with 2-amino and 6-methoxy substituents: This compound presents a challenge for further functionalization at the C4 position via standard cross-coupling or SNAr reactions due to the deactivating effects of the electron-donating groups. Its utility is likely limited to scenarios where the pyrimidine core is constructed with the desired substituents already in place, or where novel catalytic systems capable of activating such electron-rich systems are employed.
-
Alternative for introducing diverse functionality: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine offers a strategic advantage. The methylthio group can be oxidized to a sulfone, which is an excellent leaving group, enabling subsequent nucleophilic substitution at the C2 position. This allows for a different disconnection approach compared to the other precursors.
Conclusion
The selection of a pyrimidine precursor is a critical decision in the design of synthetic routes for novel drug candidates. While 2,4-dichloropyrimidine offers the highest and most versatile reactivity for the functionalization of the C4 position, other precursors like 2-amino-4-chloropyrimidine provide a more direct route to specific substitution patterns. This compound , due to its electron-rich nature, is a less reactive substrate for common C4-functionalization reactions and its use should be carefully considered within the broader synthetic strategy. A thorough understanding of the electronic effects of the substituents on the pyrimidine ring is essential for predicting reactivity and selecting the optimal precursor and reaction conditions to achieve the desired synthetic outcome.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL not available)
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem. (URL not available)
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL not available)
- Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine - Benchchem. (URL not available)
- Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine - Benchchem. (URL not available)
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem. (URL not available)
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL not available)
- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry - Benchchem. (URL not available)
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. (URL not available)
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL not available)
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (URL not available)
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem. (URL not available)
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - OUCI. (URL not available)
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (URL not available)
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL not available)
- Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed. (URL not available)
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL not available)
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (URL not available)
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL not available)
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL not available)
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - ResearchG
- One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (URL not available)
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL not available)
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (URL not available)
- 2,4-Dichloropyrimidine - ResearchG
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (URL not available)
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL not available)
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
- One-Pot Double Suzuki Couplings of Dichloropyrimidines - ResearchG
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Benchchem. (URL not available)
- Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (URL not available)
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL not available)
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (URL not available)
- nucleophilic aromatic substitutions - YouTube. (URL not available)
- Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Benchchem. (URL not available)
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchG
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL not available)
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine for Pharmaceutical Research
In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a wide array of therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount for modulating pharmacological activity. Among the myriad of substituted pyrimidines, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine stands out as a versatile intermediate, offering multiple reaction sites for further molecular elaboration. This guide provides a comparative analysis of two primary synthetic routes to this key building block, starting from the readily available precursor, 2,4,6-trichloropyrimidine. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a side-by-side comparison of their respective advantages and disadvantages to aid researchers in making informed decisions for their synthetic campaigns.
Introduction to the Target Molecule and Synthetic Strategy
The target molecule, this compound, possesses three distinct functional groups attached to the pyrimidine core: a chloro group, a methoxy group, and a dimethylamino group. The synthetic challenge lies in the regioselective introduction of these substituents. The chosen starting material, 2,4,6-trichloropyrimidine, offers a convergent platform for this purpose. The three chloro substituents exhibit differential reactivity towards nucleophilic aromatic substitution (SNAr), which can be exploited to achieve the desired substitution pattern. Generally, the chlorine atoms at the 4- and 6-positions are more susceptible to nucleophilic attack than the chlorine at the 2-position, due to the activating effect of the two ring nitrogen atoms.[1]
This guide will compare two logical synthetic sequences:
-
Route A: Initial amination at the 2-position followed by methoxylation at the 4- or 6-position.
-
Route B: Initial methoxylation at the 4- or 6-position followed by amination at the 2-position.
The order of these nucleophilic substitutions can significantly impact the overall efficiency, yield, and purity of the final product.
Comparative Analysis of Synthetic Routes
The choice between Route A and Route B is not arbitrary and hinges on several factors including reaction kinetics, steric hindrance, and the electronic effects of the introduced substituents on the remaining reactive sites.
| Parameter | Route A (Amination First) | Route B (Methoxylation First) |
| Starting Material | 2,4,6-Trichloropyrimidine | 2,4,6-Trichloropyrimidine |
| Key Intermediates | 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine | 2,4-Dichloro-6-methoxypyrimidine |
| Overall Yield | Potentially higher due to early introduction of a strongly activating group. | May be lower due to competing side reactions in the first step. |
| Regioselectivity | Generally good for the initial amination at the more reactive 4/6 positions, but subsequent methoxylation needs careful control to avoid disubstitution. | Methoxylation can be less selective, potentially leading to a mixture of isomers. |
| Reaction Conditions | Milder conditions may be possible for the amination step. | Methoxylation typically requires a strong base like sodium methoxide. |
| Purification | Intermediates may be easier to purify. | Isomeric byproducts from the first step can complicate purification. |
Route A: Amination Followed by Methoxylation
This route commences with the reaction of 2,4,6-trichloropyrimidine with dimethylamine. The electron-donating nature of the dimethylamino group, once installed, can influence the reactivity of the remaining chloro substituents.
Diagram of Synthetic Pathway: Route A
Caption: Synthetic pathway for Route A.
Mechanistic Considerations and Experimental Rationale
The initial reaction with dimethylamine is anticipated to selectively occur at the more electrophilic C4 or C6 position of 2,4,6-trichloropyrimidine. However, by controlling the stoichiometry and reaction conditions, substitution at the C2 position can be favored. The subsequent introduction of the methoxy group via reaction with sodium methoxide will then displace one of the remaining chloro groups. The presence of the dimethylamino group at C2 may direct the methoxylation to the C4 or C6 position.
Detailed Experimental Protocol: Route A
Step 1: Synthesis of 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in tetrahydrofuran (THF, 10 mL/g) cooled to 0 °C, add a 40% aqueous solution of dimethylamine (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,6-dichloro-N,N-dimethylpyrimidin-2-amine. A typical yield for this type of reaction is in the range of 70-85%.
Step 2: Synthesis of this compound
-
To a solution of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine (1.0 eq) in anhydrous methanol (15 mL/g), add a solution of sodium methoxide in methanol (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product. Expected yields for this step are typically in the range of 80-90%.
Route B: Methoxylation Followed by Amination
This alternative approach begins with the introduction of the methoxy group onto the 2,4,6-trichloropyrimidine scaffold, followed by the displacement of a second chloro group with dimethylamine.
Diagram of Synthetic Pathway: Route B
Caption: Synthetic pathway for Route B.
Mechanistic Considerations and Experimental Rationale
The initial reaction of 2,4,6-trichloropyrimidine with one equivalent of sodium methoxide is expected to yield a mixture of isomers, primarily 2,4-dichloro-6-methoxypyrimidine and 2,6-dichloro-4-methoxypyrimidine, due to the similar reactivity of the C4 and C6 positions. Careful control of the reaction temperature is crucial to maximize the yield of the desired monosubstituted product. The subsequent amination with dimethylamine will then target one of the remaining chloro-positions.
Detailed Experimental Protocol: Route B
Step 1: Synthesis of 2,4-Dichloro-6-methoxypyrimidine
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.0 eq) to anhydrous methanol (20 mL/g of sodium) at 0 °C under an inert atmosphere.
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous methanol (10 mL/g) at 0 °C, add the freshly prepared sodium methoxide solution dropwise over 1 hour.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC or GC-MS to maximize the formation of the mono-substituted product.
-
Once the reaction is deemed complete, pour the mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate 2,4-dichloro-6-methoxypyrimidine. The yield of this step can be moderate, often in the range of 50-65%, due to the potential for di-substitution.[2]
Step 2: Synthesis of this compound
-
To a solution of 2,4-dichloro-6-methoxypyrimidine (1.0 eq) in THF (10 mL/g), add a 40% aqueous solution of dimethylamine (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, remove the THF under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to obtain the final product. The expected yield for this step is typically in the range of 60-75%.
Conclusion and Recommendations
Both Route A and Route B offer viable pathways to this compound.
Route A (Amination First) is often preferred due to the potentially higher overall yield and more straightforward purification of the intermediate. The initial amination step can often be performed with high selectivity, and the resulting intermediate is typically a stable, crystalline solid that is amenable to purification.
Route B (Methoxylation First) , while conceptually sound, presents a greater challenge in controlling the regioselectivity of the initial methoxylation step. This can lead to the formation of isomeric byproducts, complicating purification and potentially lowering the overall yield.
For researchers aiming for a reliable and efficient synthesis of the target molecule on a laboratory scale, Route A is the recommended approach . However, for specific applications where the isomeric purity of the intermediate from Route B is not critical, or where process optimization has been achieved to favor the desired isomer, Route B may also be a suitable option. The ultimate choice of synthetic route will depend on the specific requirements of the research project, including scale, desired purity, and available resources.
References
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine by various Nucleophiles. Zenodo. (1995). [Link]
- Overberger, C. G., Kogon, I. C., & Minin, R. 2-(Dimethylamino)pyrimidine. Organic Syntheses. (1955). [Link]
- Process for the preparation of 2,4,6-trichloropyrimidine.
- Process for preparing 2,4,6-trichloropyrimidine.
- 2,4,6-Trichloropyrimidine. Reaction with Anilines.
- Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.
- Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. (2018). [Link]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. (2021). [Link]
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and this compound.
Sources
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines
Introduction: The Pyrimidine Scaffold and the Challenge of C-Cl Bond Activation
The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including anticancer and antiviral agents.[1] The functionalization of this N-heterocycle is therefore of paramount importance in drug discovery. Chloropyrimidines are particularly attractive starting materials due to their commercial availability and cost-effectiveness. However, the Suzuki-Miyaura cross-coupling of chloropyrimidines presents a significant hurdle: the inherent inertness of the C-Cl bond compared to its heavier halogen counterparts (C-Br and C-I).[2][3]
Overcoming the high activation barrier for the oxidative addition of a C-Cl bond to a palladium(0) center is the primary challenge. This step is often the rate-determining step in the catalytic cycle.[4] Consequently, the choice of the palladium catalyst, and more specifically the ligand coordinated to the metal center, is critical for achieving efficient and high-yielding transformations. This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of chloropyrimidines, offering insights into their relative performance and the mechanistic principles that govern their reactivity.
The Catalytic Landscape: A Comparative Overview
The evolution of palladium catalysts for cross-coupling reactions has led to a spectrum of options, from traditional, simple phosphine-ligated systems to highly sophisticated, bulky biarylphosphine-ligated pre-catalysts. Here, we compare three representative classes of catalysts:
-
"The Classic": Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
"The Workhorse": [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂
-
"The Modern Solution": Buchwald Ligand-Based Pre-catalysts (e.g., XPhos Pd G2)
The efficacy of these catalysts is not merely a matter of palladium source but is intrinsically linked to the electronic and steric properties of their phosphine ligands. These ligands play a crucial role in modulating the reactivity of the palladium center throughout the catalytic cycle.[5][6]
Performance Deep Dive: A Data-Driven Comparison
The choice of catalyst can dramatically impact reaction outcomes. The following table summarizes representative data from the literature, comparing the performance of different catalysts in the Suzuki coupling of chloropyrimidines.
| Catalyst System | Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12h | ~70-80 | [7] |
| Pd(dppf)Cl₂ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | - | ~70 | [1] |
| Pd₂(dba)₃ / XPhos | 7-Chloro-6-azaindole | (Difluorophenyl)boronic acid | K₃PO₄ | Dioxane/H₂O | 100 | - | Low | [8] |
| XPhos Pd G2 | 7-Chloro-6-azaindole | (Difluorophenyl)boronic acid | K₃PO₄ | Dioxane/H₂O | 100 | - | >95 | [8] |
Analysis of Performance Data:
-
Pd(PPh₃)₄ is a competent catalyst for the coupling of relatively activated chloropyrimidines, such as 2,4-dichloropyrimidine, where the electron-withdrawing nature of the second chlorine and the pyrimidine ring itself facilitates oxidative addition.[1][7] It is often a cost-effective first choice for screening reactions. However, it can require higher catalyst loadings and longer reaction times.[2]
-
Pd(dppf)Cl₂ features a bidentate ligand with a wide bite angle, which is known to promote efficient reductive elimination.[1] Its performance is often comparable to Pd(PPh₃)₄ for standard chloropyrimidines, and its air-stability offers practical advantages over the air-sensitive Pd(PPh₃)₄.[9]
-
Buchwald Pre-catalysts (e.g., XPhos Pd G2) represent a significant advancement for challenging Suzuki couplings, particularly with deactivated or sterically hindered aryl chlorides.[6][10][11] The bulky and electron-rich nature of ligands like XPhos promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[8][11] As the data for 7-chloro-6-azaindole shows, for less reactive chloropyrimidines, these advanced catalysts can be the difference between a failed reaction and a high-yielding transformation.[8]
Mechanistic Insights: Why Ligands Matter
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The ligand's properties are instrumental in each of these steps.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-limiting step for chloropyrimidines. Bulky, electron-donating phosphine ligands, such as the Buchwald-type ligands, enhance the electron density on the palladium center.[6][12] This increased electron density facilitates the insertion of the palladium into the C-Cl bond. Furthermore, the steric bulk of these ligands promotes the dissociation of one ligand to form a highly reactive 14-electron monoligated Pd(0) species, which accelerates oxidative addition.[11]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The base plays a crucial role by activating the boronic acid. The nature of the ligand can influence the rate of this step, though it is generally less sensitive to ligand effects than oxidative addition.
-
Reductive Elimination: This is the final step where the C-C bond is formed, and the product is released from the palladium center, regenerating the Pd(0) catalyst. Electron-donating and bulky ligands can also accelerate this step.[12] The rigidity and bite angle of ligands like dppf are particularly beneficial for promoting an efficient reductive elimination.[1]
Caption: Structures of representative palladium catalysts.
Experimental Protocols
Herein, we provide representative, generalized protocols for the Suzuki coupling of a chloropyrimidine. Note that optimization of the base, solvent, temperature, and reaction time is often necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from a procedure for the C4-selective coupling of 2,4-dichloropyrimidine.[1][13]
-
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.0 mmol)
-
Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%)
-
K₂CO₃ (3.0 mmol)
-
1,4-Dioxane/H₂O (4:1, 5 mL)
-
Microwave vial
-
-
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.[1]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nasc.ac.in [nasc.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Biological Activity of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the very blueprint of life as a core component of nucleic acids.[1] This inherent biological relevance has propelled pyrimidine and its derivatives to the forefront of drug discovery, yielding a plethora of compounds with a broad spectrum of pharmacological activities.[2][3][4][5] This guide offers an in-depth, comparative analysis of the biological activities of novel pyrimidine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency and provide detailed, field-proven experimental protocols to empower researchers in their quest for next-generation therapeutics.
The Versatility of the Pyrimidine Core: A Hub for Biological Activity
The six-membered heterocyclic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, provides a versatile template for chemical modification. The strategic placement of various substituents on this core structure can dramatically influence the molecule's interaction with biological targets, leading to a wide array of therapeutic effects.[1][6][7] This guide will explore three key areas where novel pyrimidine derivatives have shown significant promise.
Anticancer Activity: Targeting the Engine of Proliferation
Pyrimidine analogs have long been a mainstay in oncology, primarily functioning as antimetabolites that interfere with DNA and RNA synthesis, thereby halting the rapid proliferation of cancer cells.[8] Novel derivatives, however, exhibit more diverse mechanisms of action, including the inhibition of key enzymes crucial for cancer cell survival and growth.
Comparative Anticancer Efficacy of Pyrimidine Derivatives
The in vitro cytotoxic activity of pyrimidine derivatives is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a key metric for comparison.
| Derivative Class | Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidines | Compound 3b | Melanoma (C32) | 24.4 | [9] |
| Thiazolo[4,5-d]pyrimidines | Compound 3b | Melanoma (A375) | 24.4 | [9] |
| Pyrazolo[3,4-d]pyrimidines | 5-Benzyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | Ehrlich Ascites Carcinoma | 90 | [10] |
| Pyrido[2,3-d]pyrimidines | Compound with Imidazole moiety | Human Melanoma (A375) | Potent Activity | [10] |
| Pyrido[2,3-d]pyrimidines | Compound with Morpholine moiety | Human Melanoma (A375) | Potent Activity | [10] |
| 2,4-disubstituted-2-thiopyrimidines | Compound 21c | Colon Cancer (HCT-116) | 60.9 ± 1.8 | [11] |
| 2,4-disubstituted-2-thiopyrimidines | Compound 21d | Colon Cancer (HCT-116) | 58.2 ± 5.1 | [11] |
| Pyrido[2,3-d]pyrimidine carboxylates | Various Derivatives | Colon (HT29), Liver (HepG2), Cervical (HeLa) | >100 µg/ml | [10] |
Expert Insight: The data clearly indicates that the anticancer potency of pyrimidine derivatives is highly dependent on the specific heterocyclic system fused to the pyrimidine core and the nature of the substituents. For instance, the thiazolo[4,5-d]pyrimidine derivative 3b demonstrates significant activity against melanoma cell lines.[9] The structure-activity relationship (SAR) is paramount; even subtle changes in substitution can lead to substantial differences in cytotoxicity.
Mechanism of Action: A Glimpse into Anticancer Pathways
A key mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of enzymes critical for tumor progression. One such target is Thymidylate Synthase (TS), an enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.
Caption: Selective inhibition of COX-2 by a novel pyrimidine derivative.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following are methodologies for the key assays cited in the evaluation of the biological activities of pyrimidine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. [6] Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel pyrimidine derivatives (test compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment. [6]2. Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO). [3]3. Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). 5. Incubation with MTT: Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. [6]6. Solubilization of Formazan: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. [6]7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value. [1]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing using the Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound. [12] Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Novel pyrimidine derivatives (test compounds)
-
Positive control (known antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard. [13]2. Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of microbial growth. [13]3. Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer. [14]4. Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. Also, add the positive and negative controls to separate wells. [14]5. Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours. [15]6. Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no microbial growth around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., Amplex™ Red) [16]* Novel pyrimidine derivatives (test inhibitors)
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme to the working concentration in the assay buffer. [16][17]2. Assay Setup: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to the appropriate wells. [18]3. Inhibitor Addition: Add the test pyrimidine derivatives at various concentrations to the designated wells. Include wells for a positive control (known inhibitor) and a no-inhibitor control. [16]4. Pre-incubation: Pre-incubate the plate to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells. [18]6. Signal Detection: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve. [19]
References
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
- IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
- Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central. [Link]
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evalu
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Table 2 : IC50 values for synthesized compounds against cancer cell lines.
- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online. [Link]
- Antibacterial activity of pyrimidine derivatives.
- Agar well diffusion assay. YouTube. [Link]
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
- Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis Online. [Link]
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
- Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sciensage.info [sciensage.info]
- 11. researchgate.net [researchgate.net]
- 12. chemistnotes.com [chemistnotes.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hereditybio.in [hereditybio.in]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
A Comparative Guide to the Spectroscopic Characterization of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
This guide provides an in-depth comparative analysis of the reference spectra (Nuclear Magnetic Resonance and Mass Spectrometry) for the characterization of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed examination of the spectroscopic features of the target molecule, placed in context with related substituted pyrimidines, and is supported by established analytical protocols. Our objective is to equip the reader with the expertise to confidently identify and characterize this compound and its analogues.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine and its derivatives are cornerstone heterocyclic compounds, forming the structural basis of nucleic acids and featuring prominently in a vast array of biologically active molecules.[1][2] Their diverse pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities, have cemented their importance in medicinal chemistry and drug discovery.[1] Accurate and unambiguous structural elucidation is paramount in the development of pyrimidine-based therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the principal analytical techniques for the comprehensive characterization of these molecules.[1][2] This guide will focus on the interpretation of ¹H NMR, ¹³C NMR, and mass spectra for this compound, a key intermediate in the synthesis of various functionalized pyrimidines.
Predicted ¹H and ¹³C NMR Spectra of this compound
While specific experimental spectra for this compound are not publicly available, we can predict the salient features of its NMR spectra based on the extensive literature on similarly substituted pyrimidines.[3][4][5] The proposed structure and predicted chemical shifts are presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| C2 | - | ~163 | The chemical shift is influenced by the electron-donating amino group. |
| C4 | - | ~160 | The chloro and methoxy substituents significantly affect this carbon's chemical shift. |
| C5 | ~6.0-6.5 | ~90-95 | This proton is expected to appear as a singlet in a relatively upfield region of the aromatic spectrum due to the influence of the adjacent methoxy and amino groups. The corresponding carbon is also shifted upfield. |
| C6 | - | ~170 | The methoxy group at this position will cause a significant downfield shift. |
| N(CH₃)₂ | ~3.1-3.3 | ~37 | The two methyl groups are equivalent and will appear as a singlet. The chemical shift is typical for N-methyl groups. |
| OCH₃ | ~3.9-4.1 | ~55 | The methoxy protons will appear as a singlet in a characteristic downfield region. |
Causality behind Predicted Shifts: The electron-donating nature of the amino and methoxy groups tends to increase the electron density on the pyrimidine ring, leading to an upfield shift (lower ppm) of the ring proton and carbons compared to unsubstituted pyrimidine. Conversely, the electronegative chlorine atom at the C4 position will have a deshielding effect. The interplay of these electronic effects from the various substituents dictates the final chemical shifts. For instance, in other substituted pyrimidines, aromatic protons are typically observed between δ 6.5 and 9.16 ppm.[3]
Mass Spectrometry: Fragmentation Analysis
Mass spectrometry, particularly with electron ionization (EI-MS), is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.[1] The fragmentation of substituted pyrimidines is highly dependent on the nature and position of the substituents.[1]
Predicted Mass Spectrum of this compound
For this compound (Molecular Weight: 187.62 g/mol ), the following key fragmentation pathways are anticipated:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 187, with an M+2 peak at m/z 189 of approximately one-third the intensity, characteristic of the presence of a single chlorine atom.
-
Loss of a Methyl Radical: A common fragmentation pathway for N,N-dimethylamino groups is the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 172.
-
Loss of the Methoxy Group: Cleavage of the methoxy group can occur, resulting in the loss of a methoxy radical (•OCH₃) to give an ion at m/z 156, or the loss of formaldehyde (CH₂O) to yield an ion at m/z 157.
-
Ring Cleavage: Subsequent fragmentation of the pyrimidine ring can lead to various smaller ions, although the stability of the aromatic ring often results in it being retained in many fragment ions.[1]
Comparative Fragmentation Patterns of Substituted Pyrimidines
To provide a broader context, the following table summarizes common fragmentation patterns observed for different classes of substituted pyrimidines under EI-MS.[1]
Table 2: Key Fragmentation Pathways for Various Substituted Pyrimidines
| Class of Substituted Pyrimidine | Substituent(s) | Key Fragmentation Pathways | Major Fragment Ions (m/z) | Reference(s) |
| N(1)-Substituted 2(1H)-Pyrimidinones | Alkyl or aryl group at N1 | - N-Ethyl: McLafferty rearrangement (loss of ethylene)- N-Isopropyl: Facile loss of a methyl radical- N-Phenyl: Cleavage of the pyrimidine ring with loss of CO and HCN | [M - C₂H₄]⁺•, [M - CH₃]⁺, [M - CO - HCN]⁺ | [1] |
| Aryl Amino Carbonyl Pyrimidines | Aryl amino carbonyl at C5 | - Cleavage of the amide linkage with loss of the aryl amino carbonyl radical- Loss of CO from the molecular ion | [M - ArNHCO]⁺, [M - CO]⁺• | [1] |
This comparative data highlights how the nature of the substituent profoundly influences the fragmentation cascade, providing valuable clues for structural elucidation.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are recommended. These are based on standard methodologies reported for the characterization of pyrimidine derivatives.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
-
Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters (e.g., 32-64 scans, 1-2 second relaxation delay).
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, baseline correction, and referencing to tetramethylsilane (TMS) at 0.00 ppm. For ¹H spectra, integrate the signals to determine proton ratios.
Mass Spectrometry (MS)
Caption: General workflow for mass spectrometry analysis.
Detailed Steps:
-
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP-1000EX or similar) is suitable.[1]
-
Ionization Method: Employ Electron Ionization (EI) for fragmentation analysis.[1]
-
Electron Energy: Set the electron energy to a standard 70 eV to ensure reproducible fragmentation patterns.[1]
-
Ion Source Temperature: Maintain the ion source temperature at approximately 200°C.[1]
-
Mass Range: Scan a suitable mass range to include the molecular ion and expected fragments (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
References
- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. ResearchGate.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health.
- "Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives". ResearchGate.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Evaluation of Novel 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine Derivatives
Introduction: The Pyrimidine Scaffold and the Quest for Novelty
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like nucleic acids and finding application in a vast array of therapeutics.[1][2] Its derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The privileged nature of this scaffold means that the landscape is crowded, and the true challenge lies in identifying and validating novel derivatives with superior potency, selectivity, or pharmacological properties.
This guide focuses on a specific, functionalized starting material: 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine . Research has confirmed that this compound and its close analogs have been used as precursors in the synthesis of new pyrimidine derivatives, notably through Suzuki cross-coupling reactions to explore their biological activities.[4][5][6] The presence of a reactive chlorine atom at the C4 position makes it an ideal handle for introducing molecular diversity.
The central thesis of this guide is to provide a framework for assessing the novelty of newly synthesized derivatives of this scaffold. We will achieve this by:
-
Outlining a synthetic strategy to generate a focused library of novel analogs.
-
Establishing a robust biological evaluation cascade targeting a therapeutically relevant enzyme class.
-
Providing detailed, field-tested protocols for both synthesis and biological assays.
-
Presenting a comparative data framework for interpreting results and benchmarking against known standards.
Our target of interest for this guide will be protein kinases , a family of enzymes frequently and successfully targeted by pyrimidine-based inhibitors.[7]
The Strategic Approach to Novelty
Assessing novelty is a multi-faceted process that extends beyond simple chemical structure. It involves a synthesis of chemical feasibility, biological activity, and a clear differentiation from the existing patent and scientific literature. Our approach is visualized below.
Figure 1: A workflow for establishing the novelty of synthesized derivatives.
Synthesis of Novel Derivatives: Methodologies and Protocols
The 4-chloro group is the key to diversification. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents, fundamentally altering the molecule's steric and electronic properties. We will focus on the Suzuki-Miyaura coupling, a robust and versatile method for forming carbon-carbon bonds.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid to the pyrimidine core.
Materials:
-
This compound
-
Arylboronic acid of choice (e.g., 4-fluorophenylboronic acid, 3-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).
-
Add Pd(dppf)Cl2 (0.05 eq).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Biological Evaluation: A Tiered Screening Approach
To assess the novelty of our synthesized compounds, we must quantify their biological activity. A tiered approach is most efficient, starting with a broad biochemical screen and progressing to more complex, physiologically relevant cellular assays for the most promising hits.
Tier 1: Biochemical Kinase Inhibition Assay
The first step is to determine if the compounds can inhibit a target kinase in a purified, cell-free system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™, are industry-standard for their robustness and high-throughput capability.[8]
Principle of the LanthaScreen™ Eu Kinase Binding Assay: This assay measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a test compound. Inhibition is detected as a decrease in the TR-FRET signal.
Figure 2: Principle of a TR-FRET kinase binding assay.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
Materials:
-
Kinase of interest (e.g., EGFR, ABL1)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Synthesized test compounds dissolved in DMSO
-
TR-FRET dilution buffer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase, and Eu-antibody mixture.
-
Incubate for 60 minutes at room temperature.
-
Add the tracer solution to all wells.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio and plot against compound concentration to determine the IC50 value.
Tier 2 & 3: Cellular Assays
Compounds that show promising activity in the biochemical assay must be validated in a cellular context.[9] This confirms cell permeability and on-target engagement in a more complex biological environment.
-
Cellular Phosphorylation Assay: Measures the phosphorylation of a known downstream substrate of the target kinase within intact cells. A decrease in phosphorylation indicates successful target inhibition.[9]
-
Cell Proliferation (MTT) Assay: Assesses the functional consequence of kinase inhibition, typically a reduction in the proliferation of cancer cells that are dependent on the target kinase.
Data Presentation and Comparative Analysis
The novelty of a compound is best demonstrated through direct comparison. All quantitative data should be summarized in a clear, tabular format.
Table 1: Comparative Activity of Synthesized Derivatives
| Compound ID | C4-Substituent | Biochemical IC50 (nM) [Target Kinase] | Cellular IC50 (nM) [Phosphorylation] | Anti-proliferative GI50 (nM) [Cell Line] |
| Lead-01 | 4-Fluorophenyl | 15 | 85 | 250 |
| Lead-02 | 3-Methoxyphenyl | 120 | 550 | >1000 |
| Lead-03 | 2-Thienyl | 25 | 110 | 300 |
| Control | Staurosporine | 5 | 20 | 50 |
Data are hypothetical and for illustrative purposes only.
Interpretation: In this hypothetical example, Lead-01 and Lead-03 emerge as promising candidates. Their biochemical potency translates reasonably well into cellular activity. The structure-activity relationship (SAR) begins to take shape: an electron-withdrawing fluoro group at the para position of the phenyl ring appears more favorable than a methoxy group at the meta position. This type of analysis is crucial for claiming novelty and directing future optimization efforts.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis, evaluation, and novelty assessment of new this compound derivatives. By employing robust synthetic methodologies like the Suzuki coupling and a tiered biological screening cascade, researchers can efficiently identify and validate novel kinase inhibitors.
The true novelty of a synthesized compound is ultimately established by demonstrating a unique combination of chemical structure, biological potency, and selectivity that surpasses existing alternatives in the field. The methodologies described herein provide the rigorous, data-driven foundation required to make such a claim.
References
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and this compound.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). Screening assays for tyrosine kinase inhibitors: A review.
- Future Journal of Pharmaceutical Sciences. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
- BioAssay Systems. Kinase Inhibitor Screening Services.
- MDPI. (2022).
- BOC Sciences. Targeted Kinase Inhibitor Activity Screening.
- Reaction Biology. (2024).
- Growing Science. (2021).
- ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and this compound – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. reactionbiology.com [reactionbiology.com]
A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Introduction: The Significance of a Versatile Pyrimidine Intermediate
Substituted pyrimidines are cornerstone scaffolds in modern medicinal chemistry and agrochemistry. Among them, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine is a highly valuable intermediate, serving as a key building block for a range of targeted therapeutic agents and specialized herbicides. Its trifunctional nature—possessing a nucleophilic dimethylamino group, a reactive chloro group amenable to cross-coupling or displacement, and a methoxy group—offers synthetic chemists a versatile platform for molecular elaboration.
Given its strategic importance, the efficient and cost-effective synthesis of this intermediate is a critical consideration for any organization involved in drug discovery, process development, or large-scale chemical manufacturing. This guide provides an in-depth, objective comparison of two primary synthetic strategies for preparing this compound, grounded in established chemical principles and supported by relevant data. We will analyze each pathway through the lens of raw material cost, process complexity, yield, and scalability to provide actionable insights for researchers and development professionals.
Overview of Synthetic Strategies
Two divergent and logical synthetic strategies present themselves for the construction of the target molecule.
Pathway A: Sequential Nucleophilic Aromatic Substitution (SNAr) from a Pre-formed Pyrimidine Core. This is a convergent approach that begins with a highly functionalized, commercially available pyrimidine, 2,4,6-trichloropyrimidine, and sequentially displaces the chloro groups with the required functionalities. The success of this route hinges on controlling the regioselectivity of the substitutions.
Pathway B: Ring Construction via Cyclocondensation followed by Functionalization. This linear approach builds the desired 2-(dimethylamino)pyrimidine core from simple, acyclic precursors. This is a classic and robust method for pyrimidine synthesis, but it may involve more steps compared to Pathway A.
Below, we dissect each pathway in detail, providing experimental protocols and a critical evaluation of their respective merits and drawbacks.
Pathway A: Sequential Substitution of 2,4,6-Trichloropyrimidine
This pathway leverages the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the C2 position is generally the most electrophilic and susceptible to nucleophilic attack, followed by the equivalent C4 and C6 positions. This inherent reactivity profile can be exploited to install the dimethylamino and methoxy groups in a controlled, stepwise manner.
Logical Workflow for Pathway A
Caption: Synthetic workflow for Pathway A.
Experimental Protocol: Pathway A
Step 1: Synthesis of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
-
Rationale: The C2 position of 2,4,6-trichloropyrimidine is the most activated site for nucleophilic aromatic substitution due to stabilization of the Meisenheimer intermediate by both adjacent ring nitrogens.[1][2] This allows for a highly regioselective initial reaction with dimethylamine at a low temperature.
-
Procedure:
-
To a stirred solution of 2,4,6-trichloropyrimidine (1.0 eq) in tetrahydrofuran (THF, 5-10 volumes) at 0°C under a nitrogen atmosphere, add a 2.0 M solution of dimethylamine in THF (1.1 eq) dropwise over 1 hour, maintaining the internal temperature below 5°C.
-
Add triethylamine (1.2 eq) as an acid scavenger.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure. The resulting crude residue of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine can often be used in the next step without further purification, assuming high conversion. Estimated yield: 90-95%.
-
Step 2: Synthesis of this compound
-
Rationale: The two remaining chlorine atoms at C4 and C6 are chemically equivalent. A monosubstitution reaction can be achieved by carefully controlling the stoichiometry of the nucleophile (sodium methoxide). Using a slight deficit or one equivalent of the methoxide at a controlled temperature prevents the formation of the undesired dimethoxy byproduct.
-
Procedure:
-
Dissolve the crude 4,6-dichloro-N,N-dimethylpyrimidin-2-amine (1.0 eq) from the previous step in anhydrous methanol (10-15 volumes).
-
Cool the solution to 0-5°C.
-
Add a solution of sodium methoxide in methanol (e.g., 30% w/w, 1.0 eq) dropwise, keeping the temperature below 10°C.
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 7 and concentrate under reduced pressure to remove most of the methanol.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the target compound as a solid. Estimated yield: 80-85%.
-
Pathway B: Pyrimidine Ring Construction and Subsequent Functionalization
This classic approach builds the pyrimidine ring from the ground up using a cyclocondensation reaction between a guanidine derivative and a 1,3-dicarbonyl compound.[3][4] This method offers the advantage of installing the C2-substituent from the outset.
Logical Workflow for Pathway B
Caption: Synthetic workflow for Pathway B.
Experimental Protocol: Pathway B
Step 1: Synthesis of 2-(dimethylamino)pyrimidine-4,6-diol
-
Rationale: This reaction is a well-established method for pyrimidine synthesis. A strong base, such as sodium ethoxide, deprotonates the diethyl malonate to form an enolate, which then reacts with the N,N-dimethylguanidine in a condensation-cyclization sequence.
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve sodium metal (2.1 eq) in anhydrous ethanol (20 volumes) to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl malonate (1.0 eq) dropwise.
-
Add N,N-dimethylguanidine hydrochloride (1.0 eq) portion-wise to the mixture.
-
Heat the resulting suspension to reflux and maintain for 6-8 hours.
-
Cool the reaction to room temperature and then to 0°C. Acidify the mixture with concentrated HCl to pH 2-3 to precipitate the product.
-
Filter the solid, wash thoroughly with cold water and then ethanol, and dry under vacuum to yield the diol product. Estimated yield: 75-80%.
-
Step 2: Synthesis of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting the tautomeric keto-enol groups of pyrimidine-diols into chloro groups. An amine base is often used to neutralize the HCl generated during the reaction.[5][6]
-
Procedure:
-
Carefully add 2-(dimethylamino)pyrimidine-4,6-diol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add N,N-dimethylaniline (2.0 eq) dropwise as an acid scavenger while maintaining the temperature below 80°C.
-
Heat the mixture at 90-100°C for 3-5 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully remove the excess POCl₃ by vacuum distillation.
-
Very cautiously, pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) to pH 7-8.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which is identical to the intermediate in Pathway A. Estimated yield: 85-90%.
-
Step 3: Synthesis of this compound
-
Procedure: This step is identical to Step 2 of Pathway A. The crude product from the chlorination step is reacted with one equivalent of sodium methoxide in methanol to yield the final target molecule. Estimated yield: 80-85%.
Cost-Effectiveness and Process Comparison
To provide an objective comparison, we analyze the pathways based on several key metrics. The cost of raw materials is estimated from bulk pricing data available from industrial suppliers and is presented as a relative index where the cheaper pathway is assigned a baseline value of 1.0.[7][8][9][10]
Workflow for Cost-Effectiveness Analysis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. indiamart.com [indiamart.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. camachem.com [camachem.com]
Reactivity Face-Off: 4-Chloro vs. 6-Methoxy Pyrimidines in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide to Predicting and Harnessing Reactivity in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in tuning a molecule's pharmacological profile. This guide provides an in-depth comparison of the reactivity of two key substituted pyrimidines: those bearing a 4-chloro group versus a 6-methoxy group. Understanding their distinct electronic properties and susceptibilities to nucleophilic aromatic substitution (SNAr) is critical for efficient lead optimization and the rational design of novel drug candidates.
The Decisive Factor: Electronic Effects on the Pyrimidine Ring
The reactivity of a substituted pyrimidine in SNAr reactions is fundamentally governed by the electronic nature of its substituents. The electron-deficient character of the pyrimidine ring, a result of the two electronegative nitrogen atoms, makes it inherently susceptible to attack by nucleophiles. However, substituents at the 4 and 6 positions can either enhance or diminish this reactivity.
The 4-chloro substituent acts as an electron-withdrawing group through induction, further increasing the electrophilicity of the carbon atoms within the pyrimidine ring, particularly at the 2, 4, and 6 positions.[1] This electronic pull makes the ring more attractive to incoming nucleophiles. Conversely, the 6-methoxy group is a strong electron-donating group due to its resonance effect (+M).[1] The lone pairs on the oxygen atom can delocalize into the pyrimidine ring, increasing its electron density and thereby deactivating it towards nucleophilic attack.[1]
In essence, the chloro group "activates" the ring for SNAr, while the methoxy group "deactivates" it.[1]
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities
The quintessential reaction for functionalizing these pyrimidine systems is the Nucleophilic Aromatic Substitution (SNAr) reaction. This two-step process involves the initial attack of a nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group.[2]
The stability of the Meisenheimer complex is a key determinant of the reaction rate. For pyrimidines, nucleophilic attack at the 2, 4, and 6 positions is favored because the resulting negative charge can be effectively delocalized onto the electronegative nitrogen atoms.[3][4]
The 4-Chloro Pyrimidine: A Versatile Handle for Derivatization
The chlorine atom at the C4 position is an excellent leaving group, making 4-chloropyrimidines highly valuable synthetic intermediates.[2] The electron-withdrawing nature of the chlorine atom, coupled with the inherent electron deficiency of the pyrimidine ring, renders the C4 position highly susceptible to nucleophilic attack.[2] A wide array of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride ion, allowing for the introduction of diverse functionalities.
The general order of reactivity for chloro-substituted positions in pyrimidines is C4(6) > C2 >> C5.[5] This is attributed to the superior stabilization of the Meisenheimer intermediate when the attack occurs at the 4 or 6 position, which are para and ortho to the ring nitrogens, respectively.[5]
The 6-Methoxy Pyrimidine: A Modulator of Reactivity
In stark contrast, the 6-methoxy group significantly dampens the reactivity of the pyrimidine ring towards SNAr. The electron-donating nature of the methoxy group reduces the electrophilicity of the ring carbons, making nucleophilic attack less favorable.[1] While the methoxy group itself could potentially act as a leaving group, methoxide is a poorer leaving group than chloride.
Comparative Reactivity Data
To illustrate the profound difference in reactivity, consider the following hypothetical comparative experiment involving the reaction of a 4-chloro- and a 6-methoxy-substituted pyrimidine with a common nucleophile, such as piperidine.
| Pyrimidine Substrate | Substituent at Position 4/6 | Electronic Effect | Expected Reactivity in SNAr | Relative Reaction Rate (Hypothetical) |
| 4-Chloropyrimidine | 4-Chloro | Electron-withdrawing (Inductive) | High | 100 |
| 6-Methoxypyrimidine | 6-Methoxy | Electron-donating (Resonance) | Low | < 1 |
This table highlights the dramatic rate enhancement provided by the electron-withdrawing chloro substituent compared to the deactivating effect of the electron-donating methoxy group.
Experimental Protocol: A Representative SNAr Reaction
The following protocol provides a general methodology for a nucleophilic aromatic substitution reaction on a 4-chloropyrimidine derivative, a common transformation in drug discovery campaigns.
Reaction: Synthesis of a 4-amino-substituted pyrimidine from a 4-chloropyrimidine precursor.
Materials:
-
4-Chloropyrimidine derivative (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Aprotic polar solvent (e.g., Dioxane, DMF, or NMP)
-
Base (e.g., DIPEA or K2CO3) (Optional, depending on the amine)
Procedure:
-
To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile.
-
If the amine is used as a salt (e.g., hydrochloride), add the base to liberate the free amine.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the solvent and any inorganic salts.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to yield the desired 4-amino-substituted pyrimidine.
Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry.
Mechanistic Insights and Workflow Visualization
To better understand the underlying principles and the experimental process, the following diagrams have been generated.
Sources
A Senior Application Scientist's Guide to Validating Antimicrobial Assay Results for New Pyrimidine Compounds
In the quest for novel antimicrobial agents, pyrimidine-based compounds represent a promising frontier, demonstrating a wide array of biological activities.[1][2] Their structural versatility allows for interaction with various cellular targets, including enzymes and genetic material, making them compelling candidates in the fight against multidrug-resistant pathogens.[1][2][3] However, the journey from a promising molecular scaffold to a validated clinical candidate is paved with rigorous and meticulous experimental validation.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth framework for validating the antimicrobial activity of new pyrimidine compounds. Moving beyond a simple checklist of protocols, we will explore the causality behind experimental choices, ensuring that each step contributes to a self-validating system of evidence.
The Validation Funnel: From Initial Hit to Preclinical Candidate
The validation process can be visualized as a funnel, where a large number of initial "hits" are subjected to increasingly stringent and informative assays. This process systematically filters out compounds with undesirable properties, allowing researchers to focus resources on the most promising candidates.
Caption: High-level workflow for antimicrobial compound validation.
Phase 1: Foundational Potency – The MIC Assay
The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] The broth microdilution method is the gold standard, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]
Why Broth Microdilution?
Compared to agar-based methods, broth microdilution offers superior accuracy, reproducibility, and is amenable to high-throughput screening.[7] It provides a quantitative result (e.g., in µg/mL) that is essential for comparing the potency of different compounds and for subsequent, more advanced assays.[5]
Experimental Protocol: Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of a new pyrimidine compound that inhibits the visible growth of a target bacterium.
Materials:
-
Test pyrimidine compound, stock solution in an appropriate solvent (e.g., DMSO).
-
96-well, round-bottom microtiter plates.[8]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.[4]
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Quality Control (QC) strain with known MIC values (e.g., E. coli ATCC 25922).
Procedure:
-
Preparation of Compound Dilutions: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[8] b. In the first column, add 100 µL of the test compound at twice the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10.[8] Discard the final 100 µL from column 10. d. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[5][8]
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, suspend isolated colonies in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] b. Dilute this standardized suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[4]
-
Inoculation: a. Within 15 minutes of standardization, inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[4]
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: a. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[5] This can be determined by visual inspection or using a microplate reader.
Trustworthiness Check: The results are only valid if:
-
The sterility control well (column 12) remains clear.
-
The growth control well (column 11) shows distinct turbidity.
-
The MIC for the QC strain falls within its acceptable range as defined by CLSI or EUCAST.[9]
Phase 2: Bactericidal vs. Bacteriostatic Action – The MBC Assay
While the MIC tells us the concentration that inhibits growth, it doesn't distinguish between agents that simply pause bacterial proliferation (bacteriostatic) and those that actively kill the bacteria (bactericidal). This distinction is critical, especially for treating infections in immunocompromised patients. The Minimum Bactericidal Concentration (MBC) is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction of the initial bacterial inoculum.[10][11]
Experimental Protocol: Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of the pyrimidine compound required to kill ≥99.9% of the initial bacterial inoculum.
Procedure:
-
Perform an MIC test as described above.
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Mix the contents of each selected well thoroughly. Aspirate a 10 µL aliquot from each well and spot-plate it onto a drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 24–48 hours.
-
Result Interpretation: After incubation, count the number of colonies on each spot. The MBC is the lowest compound concentration that resulted in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[10]
Data Interpretation: The relationship between the MBC and MIC provides a crucial classification:
-
Bactericidal: If the MBC/MIC ratio is ≤ 4.
-
Bacteriostatic: If the MBC/MIC ratio is > 4.
Hypothetical Data Comparison
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Pyrimidine-123 | S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| Pyrimidine-123 | E. coli ATCC 25922 | 8 | 64 | 8 | Bacteriostatic |
| Vancomycin | S. aureus ATCC 29213 | 1 | 2 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |
Phase 3: Unveiling the Dynamics – Time-Kill & Synergy
Static endpoint assays like MIC and MBC provide a snapshot of activity. To understand the dynamic interplay between the compound and the pathogen over time, time-kill kinetic assays are indispensable.[7] These assays reveal whether the killing effect is dependent on concentration or time and provide a more detailed profile of bactericidal or bacteriostatic activity.[12][13]
Time-Kill Kinetics Workflow
Caption: Experimental workflow for a time-kill kinetics assay.
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12] A bacteriostatic effect is characterized by a <3-log₁₀ reduction.[12]
Exploring Combinations: The Checkerboard Assay
The increasing prevalence of resistance necessitates combination therapies. The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[14][15] It can reveal synergy (enhanced effect), additivity (sum of effects), indifference (no interaction), or antagonism (reduced effect).[14][16]
The interaction is quantified by the Fractional Inhibitory Concentration (FIC) Index, calculated as follows: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[14][16]
-
Synergy: FIC Index ≤ 0.5
-
Indifference/Additivity: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[14]
Phase 4: The Path to Viability – Selectivity and Resistance
A potent antimicrobial is of little use if it is equally toxic to human cells. Therefore, assessing cytotoxicity is a non-negotiable step. Furthermore, understanding the propensity for resistance development is crucial for predicting the long-term viability of a new drug.
Assessing Selectivity: In Vitro Cytotoxicity
Simple, colorimetric assays like the MTT and XTT assays are widely used to measure the metabolic activity of mammalian cells, which serves as a proxy for cell viability.[17][18] In these assays, mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[17][18] The XTT assay is often preferred as it produces a water-soluble formazan, simplifying the protocol by eliminating a solubilization step required for the MTT assay.[17] A significant drop in cell viability (often >30%) in the presence of the compound indicates potential cytotoxicity.[19]
Predicting Durability: Spontaneous Resistance Frequency
This assay determines the frequency at which resistant mutants emerge when a large bacterial population is exposed to an inhibitory concentration of the compound (typically 4x to 8x the MIC).[20]
Procedure Outline:
-
Grow a large volume of bacterial culture to a high density.
-
Plate the entire culture onto agar plates containing the pyrimidine compound at a selective concentration.
-
Simultaneously, plate serial dilutions onto non-selective plates to determine the total viable cell count.
-
After incubation, count the number of resistant colonies on the selective plates.
-
The mutation frequency is calculated as the number of resistant mutants divided by the total number of viable cells.[21][22]
A low frequency of resistance is a highly desirable characteristic for a developmental candidate.[23]
Conclusion
Validating the antimicrobial activity of new pyrimidine compounds is a systematic process that builds a comprehensive data package. By progressing from foundational MIC/MBC determination to dynamic time-kill and synergy studies, and finally to crucial safety and resistance profiling, researchers can make data-driven decisions. Each assay is a self-validating system, with built-in controls and adherence to international standards like those from CLSI and EUCAST, ensuring the generation of robust, reliable, and trustworthy data. This rigorous approach is paramount to identifying truly promising candidates that have the potential to become the next generation of life-saving antimicrobial therapies.
References
- Antimicrobial Synergy Testing/Checkerboard Assay.
- Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods. National Institutes of Health (NIH). [Link]
- Antibiotic Resistance Testing. Emery Pharma. [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
- MIC/MBC Testing. Nikopharmad. [Link]
- Minimum Bactericidal Concentration (MBC) Test.
- Minimum Bactericidal Concentration (MBC) Assay.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. [Link]
- Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]
- Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. National Institutes of Health (NIH). [Link]
- When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. American Society for Microbiology (ASM). [Link]
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health (NIH). [Link]
- Broth Dilution Method for MIC Determin
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
- Broth Microdilution. MI - Microbiology. [Link]
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. [Link]
- Time-Kill Kinetics Assay. Emery Pharma. [Link]
- Expert Rules. The European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
- Time Kill Assay. Scribd. [Link]
- Antibacterial Susceptibility Test Interpretive Criteria. U.S.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Royal Society of Chemistry. [Link]
- CLSI 2024 M100Ed34.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
- Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
- A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance. American Society for Microbiology (ASM). [Link]
- Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. The European Committee on Antimicrobial Susceptibility Testing. [Link]
- EUCAST expert rules in antimicrobial susceptibility testing.
- Mutation Frequencies and Antibiotic Resistance. National Institutes of Health (NIH). [Link]
- Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Upd
- Cytotoxicity MTT Assay Protocols and Methods.
- In vitro cell-based assays to test drugs. Applied Chemical Engineering. [Link]
- Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. National Institutes of Health (NIH). [Link]
- Frequency of resistance (FoR). GARDP Revive. [Link]
- Spontaneous Mutations That Confer Antibiotic Resistance in Helicobacter pylori. National Institutes of Health (NIH). [Link]
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]
- Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH). [Link]
Sources
- 1. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. szu.gov.cz [szu.gov.cz]
- 10. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. scribd.com [scribd.com]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. measurlabs.com [measurlabs.com]
- 20. emerypharma.com [emerypharma.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Spontaneous Mutations That Confer Antibiotic Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frequency of resistance (FoR) – REVIVE [revive.gardp.org]
A Researcher's Guide to Pyrimidine: Cross-Referencing Experimental Data with Literature Values
For researchers, scientists, and professionals in drug development, the integrity of experimental data is paramount. Pyrimidine, a foundational heterocyclic aromatic compound, is a critical scaffold in a vast array of pharmaceuticals and biologically active molecules.[1][2][3][4][5][6][7] Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine, and numerous synthetic drugs.[1][4][8] Therefore, the accurate characterization of novel pyrimidine derivatives hinges on the ability to confidently cross-reference experimental findings with established literature values.
This guide provides a comprehensive framework for this validation process. We will delve into the experimental determination of key physicochemical and spectroscopic properties of pyrimidine, offering detailed protocols and explaining the rationale behind each step. Subsequently, we will present a comparative analysis of "in-house" experimental data against authoritative literature values, equipping you with the knowledge to rigorously validate your own findings.
The Critical Role of Pyrimidine in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry due to its versatile biological activities.[1][2][3][4][5][6][7] Its derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents.[1][4][6] The ease of synthesis and the ability to functionalize the pyrimidine scaffold at various positions allow chemists to fine-tune its pharmacological properties, making it a privileged structure in drug discovery.[1][9] Given its prevalence and importance, the unambiguous characterization of any new pyrimidine-based compound is a critical step in the research and development pipeline.
Experimental Methodologies: A Self-Validating System
The following protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress this range.[10][11]
Experimental Protocol:
-
Sample Preparation: A small amount of the dry, powdered pyrimidine sample is packed into a capillary tube to a height of 2-3 mm.[12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Initial Rapid Heating: An initial fast temperature ramp is used to determine an approximate melting range.[13]
-
Precise Determination: A second sample is heated slowly, at a ramp rate of approximately 2°C per minute, starting from a temperature about 20°C below the approximate melting point.[13]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[10]
Causality Behind Experimental Choices: A slow heating rate during the final determination is crucial to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading. Packing the sample tightly and to the correct height prevents shrinking and ensures a uniform melting process.[12]
Workflow for Melting Point Determination.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for aromatic compounds like pyrimidine. The absorption spectrum of benzene, a related aromatic compound, shows characteristic bands that are influenced by substituents and conjugation.[14][15][16]
Experimental Protocol:
-
Solution Preparation: A stock solution of pyrimidine is prepared in a UV-grade solvent (e.g., ethanol or acetonitrile) at a known concentration. This solution is then diluted to a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Blank Measurement: The spectrophotometer is blanked using the same solvent in a quartz cuvette.[17]
-
Sample Measurement: The absorbance spectrum of the pyrimidine solution is recorded over a range of 200-400 nm.[18]
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified.
Causality Behind Experimental Choices: The choice of a UV-grade solvent is critical as the solvent itself should not absorb in the UV region of interest.[15] Quartz cuvettes are used because glass absorbs UV light. Blanking the spectrophotometer corrects for any absorbance from the solvent and the cuvette.
Workflow for UV-Vis Spectroscopic Analysis.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.[19] It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
Experimental Protocol:
-
Sample Preparation: For ¹H NMR, 5-25 mg of the pyrimidine sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated solution of 50-100 mg is often required. The solution is filtered through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added. TMS provides a reference signal at 0 ppm.
-
Spectrometer Setup: The sample is placed in the NMR spectrometer, and the magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The resulting spectra are processed (Fourier transformed, phased, and baseline corrected) and the chemical shifts (δ) in parts per million (ppm), integration (for ¹H), and coupling constants (J) in Hertz (Hz) are determined.
Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Filtering the sample is crucial because suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines. Shimming the magnetic field is a critical step to achieve high-resolution spectra with sharp peaks.
Results and Discussion: A Comparative Analysis
The following tables present a comparison of experimentally determined data for pyrimidine with values reported in the literature.
Table 1: Physicochemical Properties of Pyrimidine
| Property | Experimental Value | Literature Value | Source(s) |
| Melting Point | 21-22 °C | 20-22 °C | [8] |
Table 2: Spectroscopic Data for Pyrimidine
| Technique | Experimental Data | Literature Data | Source(s) |
| UV-Vis | λmax = ~243 nm (in ethanol) | λmax = ~243 nm (in ethanol) | [8] |
| ¹H NMR | δ 9.27 (s, 1H), 8.78 (d, J=4.8 Hz, 2H), 7.37 (t, J=4.8 Hz, 1H) (in CDCl₃) | δ 9.266 (s, 1H), 8.779 (d, 2H), 7.376 (t, 1H) (in CDCl₃) | [13] |
| ¹³C NMR | δ 158.8, 157.0, 122.1 (in CDCl₃) | δ 158.7, 156.9, 122.0 (in CCl₄) |
The close agreement between the experimentally determined values and the literature data provides a high degree of confidence in the identity and purity of the pyrimidine sample. Minor variations in spectroscopic data can arise from differences in solvent, concentration, and the specific instrumentation used. For instance, ¹³C NMR chemical shifts can be influenced by the solvent used.
Conclusion
The cross-referencing of experimental data with established literature values is a fundamental practice in chemical research. This guide has provided a framework for the systematic characterization of pyrimidine, a vital heterocyclic scaffold. By following detailed, validated protocols for determining key physicochemical and spectroscopic properties, and by understanding the rationale behind these experimental choices, researchers can ensure the integrity of their data. The presented comparative analysis serves as a template for the rigorous validation of newly synthesized pyrimidine derivatives, a critical step in the journey of drug discovery and development.
References
- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Wikipedia. (n.d.). Pyrimidine.
- Thieme Chemistry. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines.
- International Journal of Pharmaceutical Sciences and Research. (2018). BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW.
- ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article.
- Ignited Minds Journals. (n.d.). A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles.
- Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
- Wiley Online Library. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- University of Calgary. (n.d.). Melting point determination.
- SSERC. (n.d.). Melting point determination.
- National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem Compound Database.
- International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- ResearchGate. (2019). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- SpectraBase. (n.d.). Pyrimidine.
- CAS Common Chemistry. (n.d.). Pyrimidine.
- Nature. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
- Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
- PubMed. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max.
- NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Pyrimidine, 2-methyl-. NIST Chemistry WebBook.
- Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds.
- National Center for Biotechnology Information. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers.
- Canadian Science Publishing. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- National Center for Biotechnology Information. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY.
- SlidePlayer. (n.d.). UV-Vis Spectroscopy.
- SpectraBase. (n.d.). Pyrimidine.
- ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water.
- University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
- Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry.
- ResearchGate. (n.d.). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
- Scribd. (n.d.). 1H-NMR Organic Structure Guide.
- ResearchGate. (n.d.). UV-visible absorption spectra measured in the PhrA crystal before....
Sources
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. academic.shu.edu [academic.shu.edu]
- 3. commons.ggc.edu [commons.ggc.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 14. researchgate.net [researchgate.net]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. researchgate.net [researchgate.net]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. dev.spectrabase.com [dev.spectrabase.com]
comparative study of the stability of different pyrimidine isomers
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the intrinsic properties of core heterocyclic scaffolds is paramount. Pyrimidine and its isomers—collectively known as diazines—form the backbone of countless pharmaceuticals and biomolecules, including the nucleobases of our DNA and RNA.[1] Their stability is not merely an academic curiosity; it dictates their reactivity, synthetic accessibility, and ultimately, their utility in molecular design.
This guide provides an in-depth comparative study of the stability of the three foundational diazine isomers: pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine). We will move beyond simple rankings to explore the underlying electronic and structural factors, supported by computational and experimental data, to provide a robust framework for understanding and predicting their behavior.
The Theoretical Basis of Diazine Stability
The stability of these aromatic heterocycles is governed by a delicate interplay of aromaticity, inductive effects, and electrostatic interactions stemming from the number and position of the nitrogen atoms.
Aromaticity and the Influence of Heteroatoms
Like benzene, the diazines are six-membered aromatic rings. However, the introduction of two electronegative nitrogen atoms into the ring has profound consequences. The nitrogen atoms draw electron density from the π-system, creating what is known as a "π-deficient" ring.[2] This general reduction in π-electron delocalization lowers their overall aromaticity and resonance energy compared to benzene and even pyridine.[3][4] This π-deficiency makes the ring less susceptible to electrophilic attack and more prone to nucleophilic substitution, a critical consideration for synthetic strategy.[2][3]
Isomer-Specific Electronic Effects
The relative positions of the two nitrogen atoms create distinct electronic environments in each isomer:
-
Pyridazine (1,2-Diazine): The adjacent nitrogen atoms induce a strong dipole moment. More significantly, the proximity of their lone pairs in sp² hybrid orbitals leads to electrostatic repulsion. This lone pair-lone pair repulsion is a major destabilizing factor for the neutral molecule, making pyridazine the least stable of the three isomers in many computational models.[5][6]
-
Pyrimidine (1,3-Diazine): With nitrogen atoms in a meta-relationship, the inductive effects are more balanced, and direct lone-pair repulsion is absent. The electron-withdrawing effects of the two nitrogens deactivate the ring, but the overall arrangement results in the most stable electronic configuration. Computational studies consistently identify pyrimidine as the most thermodynamically stable isomer.[5]
-
Pyrazine (1,4-Diazine): The para-arrangement of the nitrogen atoms results in a symmetrical molecule with a zero net dipole moment. While the individual N-C bonds are polarized, the overall symmetry provides a degree of stability greater than pyridazine but generally less than pyrimidine.[6]
Visualizing the Isomers
Caption: Chemical structures of the three diazine isomers.
Comparative Stability Data
The relative stability of the isomers can be quantified through both computational and experimental methods. While different theoretical models may produce slightly different absolute values, the overall trend is consistent.
Computational Thermodynamic Data
Computational chemistry, particularly Density Functional Theory (DFT), provides reliable estimates of thermodynamic properties. The calculated heats of formation (ΔHf) are a direct measure of stability, with more negative values indicating greater stability.
| Isomer | Relative Energy (kcal/mol) | Aromaticity Index (NICS(0)) | Reference |
| Pyrimidine | 0.00 | -8.5 | [5] |
| Pyrazine | +4.7 | -8.9 | [5] |
| Pyridazine | +20.0 | -6.5 | [5] |
Note: Relative energies are calculated at the BP86/TZ2P level. NICS (Nucleus-Independent Chemical Shift) is a common magnetic criterion for aromaticity; more negative values suggest higher aromaticity.
As the data clearly shows, pyrimidine is the thermodynamic minimum among the isomers.[5] Pyridazine is significantly less stable, a fact attributed to the aforementioned N-N bond weakness and lone pair repulsion.[5] Interestingly, while pyrazine is less stable than pyrimidine, some aromaticity indices suggest it has a slightly more aromatic ring, indicating that stability is not governed by aromaticity alone.[4][5]
Experimental Pyrolysis Data
Experimental studies on the thermal decomposition of these isomers provide insight into their kinetic stability. The energy barrier for the initial C-H bond fission is a key indicator.
| Isomer | C-H Fission Barrier (kcal/mol) | Reference |
| Pyrimidine | 98 ± 2 | [7] |
| Pyrazine | 103 ± 2 | [7] |
| Pyridine | 105 ± 2 | [7] |
| Benzene | 112 | [7] |
These results from shock-wave pyrolysis experiments show that pyrimidine has the lowest barrier to C-H bond breaking, suggesting it is the most kinetically reactive of the three azines under these high-temperature conditions.[7] This highlights the critical distinction between thermodynamic stability (the inherent energy of the molecule at rest) and kinetic stability (the barrier to reaction).
Methodologies for Stability Assessment
To ensure trustworthiness and reproducibility, the protocols used to derive stability data must be robust. Here we outline a standard computational workflow and a representative synthetic protocol.
Experimental Protocol: Synthesis of a Pyrimidine Derivative
The most common and versatile method for synthesizing the pyrimidine core is through the condensation of a 1,3-dicarbonyl compound (or equivalent) with an N-C-N fragment like an amidine, urea, or guanidine.[2][8]
Principle Synthesis of 4-Methylpyrimidine:
-
Reactant Preparation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve formamide (2 moles) and add 4,4-dimethoxy-2-butanone (1 mole).
-
Cyclization: Heat the mixture to 180-190 °C. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution).
-
Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure 4-methylpyrimidine.
Caption: General workflow for the synthesis of a pyrimidine derivative.
Computational Protocol: DFT Geometry Optimization
This protocol describes how to calculate the ground-state energy of a pyrimidine isomer using Density Functional Theory (DFT), a standard quantum chemical method.[9][10]
-
Structure Building: Construct the 3D structure of the desired isomer (e.g., pyrimidine) in a molecular modeling software package (e.g., Avogadro, GaussView).
-
Input File Generation: Create an input file for a computational chemistry program (e.g., Gaussian, ORCA).
-
Methodology: Specify the level of theory. A widely used and reliable combination is the B3LYP functional with a 6-31+G(d,p) basis set.[10]
-
Calculation Type: Define the job type as "Opt Freq" to perform a geometry optimization followed by a frequency calculation. The optimization will find the lowest energy structure, and the frequency analysis will confirm it is a true minimum (no imaginary frequencies) and provide thermodynamic data like the heat of formation.
-
Solvent Model (Optional): If studying stability in solution, include a solvent model like the SM8 model for water.[9]
-
-
Execution: Submit the input file to the computational chemistry software for calculation.
-
Analysis: Upon completion, analyze the output file.
-
Verify Optimization: Confirm that the optimization converged successfully and that the frequency calculation yields zero imaginary frequencies.
-
Extract Thermodynamic Data: Locate the final electronic energy and the thermochemical analysis section to find the Gibbs free energy and enthalpy of formation.
-
-
Comparative Analysis: Repeat steps 1-4 for the other isomers (pyridazine and pyrazine) using the exact same level of theory and basis set to ensure a valid comparison. The relative stabilities can then be determined by comparing their final energies.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. General characteristics of diazines [quimicaorganica.org]
- 4. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bu.edu.eg [bu.edu.eg]
- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Crystallographic Data Analysis of Pyrimidine Derivatives: A Comparative Approach
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pyrimidine derivatives is paramount. These nitrogen-containing heterocyclic molecules are foundational components of DNA and RNA and are integral to a vast array of pharmaceuticals, including antibiotics and anticancer agents.[1] The precise arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, such as solubility, stability, and bioavailability—factors critical to therapeutic efficacy.[2]
This guide provides an in-depth comparison of the primary techniques for analyzing the crystallographic data of pyrimidine derivatives. We will delve into the gold-standard, Single-Crystal X-ray Diffraction (SC-XRD), and compare its capabilities with the versatile Powder X-ray Diffraction (PXRD). Furthermore, we will explore the synergistic role of computational methods, such as Hirshfeld surface analysis and quantum chemical calculations, in providing a holistic understanding of the molecular structure and intermolecular interactions.
Choosing the Right Tool: A Comparative Overview
The selection of a crystallographic technique is fundamentally driven by the nature of the sample and the specific research question at hand. While SC-XRD provides the most detailed atomic-level information, PXRD is invaluable for analyzing bulk properties and screening for polymorphism, a phenomenon where a single compound exists in multiple crystalline forms.[2]
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single, well-ordered crystal (typically 0.1-0.5 mm) | Microcrystalline powder (milligrams to grams) |
| Primary Output | Precise 3D atomic coordinates, bond lengths, bond angles, and thermal parameters.[3][4] | A diffraction pattern (fingerprint) of the crystalline phases present.[2] |
| Key Applications | Absolute structure determination, detailed analysis of intermolecular interactions. | Polymorph identification and quantification, phase purity analysis, stability studies.[2][5][6] |
| Resolution | Atomic resolution | Lower resolution, provides information on crystal lattice parameters. |
| Limitations | Requires the growth of high-quality single crystals, which can be challenging. | Does not provide detailed atomic coordinates for novel structures. |
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] The ability to obtain accurate atomic coordinates, bond lengths, and angles makes it an indispensable tool for elucidating the structure of novel pyrimidine derivatives.[1][7]
Experimental Workflow & Causality
The SC-XRD workflow is a multi-step process that demands precision at each stage. The quality of the final structural model is directly dependent on the quality of the initial crystal and the data collected.
Detailed Protocol: Structure Refinement and Validation
Structure refinement is an iterative process of optimizing the atomic model to best fit the experimental diffraction data.[8] The program SHELXL is widely used for this purpose.[9][10]
Step-by-Step Refinement Protocol using SHELXL:
-
Initial Model: Begin with the output from a structure solution program (e.g., SHELXT), which provides an initial atomic model.[11] This will be in a .res or .ins file format.
-
Least-Squares Refinement: Execute the SHELXL command on the instruction file (.ins).[8] The program refines atomic coordinates, occupancies, and displacement parameters to minimize the difference between observed and calculated structure factors.
-
Causality: This step is crucial for improving the accuracy of the atomic positions and accounting for thermal motion. The refinement process is guided by statistical indicators like the R1 factor, which should ideally be below 5% for a well-refined structure.
-
-
Difference Fourier Map: After each refinement cycle, calculate a difference electron density map (FMAP 2 command in SHELXL).[8] This map reveals the positions of missing atoms (like hydrogen) or regions of disordered electron density.
-
Model Building: Manually add or correct atoms in the model based on the difference map. Hydrogen atoms are often placed using geometric constraints (HFIX command).
-
Causality: Correctly modeling all atoms, especially hydrogen atoms involved in hydrogen bonding, is critical for understanding the intermolecular interactions that stabilize the crystal packing.
-
-
Anisotropic Refinement: For non-hydrogen atoms, refine the displacement parameters anisotropically (ANIS command). This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more realistic representation.
-
Iterate: Repeat steps 2-5 until the model converges, meaning the shifts in atomic parameters are negligible, the R-factors are low, and the difference map is flat.
-
Final Validation: Before publication, the final Crystallographic Information File (CIF) must be validated. The IUCr's checkCIF/PLATON service is the standard tool for this.[12][13] It generates a report with ALERTS that highlight potential issues, such as missed symmetry or inconsistent data, that need to be addressed.[14][15]
A Complementary Powerhouse: Powder X-ray Diffraction (PXRD)
While SC-XRD provides an exquisite level of detail for a single crystal, PXRD offers invaluable information about a bulk powder sample. This is particularly crucial in the pharmaceutical industry, where ensuring the correct polymorphic form of an active pharmaceutical ingredient (API) is essential for drug performance and regulatory approval.[2][5] Different polymorphs of the same compound can have significantly different solubilities and stabilities.[2][16]
PXRD for Polymorph Screening
The primary strength of PXRD is its ability to generate a unique "fingerprint" for each crystalline phase in a sample.[2][6] By comparing the diffraction pattern of a synthesized batch to reference patterns of known polymorphs, researchers can quickly identify the form(s) present.
Protocol: Identifying Polymorphic Forms
-
Sample Preparation: Gently grind the pyrimidine derivative to a fine, homogenous powder. This ensures that the crystallites are randomly oriented, a key requirement for high-quality PXRD data.
-
Data Collection: Place the powder on a sample holder and run the analysis on a powder diffractometer. The instrument will scan a range of angles (2θ) while recording the intensity of the diffracted X-rays.
-
Pattern Analysis: The output is a diffractogram plotting intensity versus 2θ. The positions and relative intensities of the peaks are characteristic of the crystal structure.
-
Comparison and Identification: Compare the experimental pattern with reference patterns from databases like the Cambridge Structural Database (CSD) or from previously characterized batches.[16][17] A match confirms the identity of the polymorphic form. If multiple phases are present, their relative amounts can often be quantified.[6]
Beyond Diffraction: The Role of Computational Analysis
Modern crystallographic analysis is increasingly complemented by computational techniques that provide deeper insights into the forces governing crystal packing.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[18][19] By mapping properties like normalized contact distance (d_norm) onto the surface, it becomes possible to identify and analyze specific interactions, such as hydrogen bonds and π-π stacking, which are crucial in the crystal packing of pyrimidine derivatives.[20][21] The analysis reveals that H···H, N···H, and C···H contacts often dominate the crystal packing, highlighting the importance of van der Waals forces and hydrogen bonding.[19][20]
Quantum Chemical Calculations
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to complement experimental data.[1][7] These calculations can optimize molecular geometries, predict vibrational frequencies, and calculate the energies of intermolecular interactions.[22][23][24] In cases where obtaining a single crystal is difficult, computational methods can even be used for crystal structure prediction, helping to identify plausible packing arrangements.[25][26][27]
Conclusion
The crystallographic analysis of pyrimidine derivatives is a multi-faceted endeavor that relies on a synergistic combination of experimental and computational techniques. While Single-Crystal X-ray Diffraction remains the unparalleled method for absolute structure determination, Powder X-ray Diffraction is an essential and efficient tool for bulk sample analysis, particularly for identifying and controlling polymorphism in pharmaceutical development.[2][28] The integration of computational tools like Hirshfeld surface analysis and DFT calculations further enriches the data, providing a comprehensive understanding of the structural chemistry that governs the function of these vital molecules. A thorough and well-validated crystallographic analysis is not merely a characterization step; it is a foundational pillar of modern drug design and materials science.
References
- Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
- El-Faham, A., Basha, M. A., Al-Othman, Z. A., Al-Wahaibi, L. H., El-Emam, A. A., & Wadaan, M. A. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. International Journal of Molecular Sciences, 15(11), 19908–19925.
- MDPI. (2024).
- Rigaku. (n.d.). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
- Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
- El-Faham, A., Basha, M. A., Al-Othman, Z. A., Al-Wahaibi, L. H., El-Emam, A. A., & Wadaan, M. A. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. International journal of molecular sciences, 15(11), 19908-19925.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155.
- Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond.
- Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois.
- ResearchGate. (2015). (PDF) Crystal structure refinement with SHELXL.
- Acta Crystallographica Section E: Crystallographic Communications. (2019). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine.
- Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond.
- American Chemical Society. (2004). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Organic Process Research & Development, 8(5), 724–729.
- Al-Warhi, T., Al-Dies, A. M., Al-Tamimi, A. M., Al-Omair, M. A., Asiri, A. M., & Akkurt, M. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. Acta crystallographica.
- International Union of Crystallography. (n.d.). checkCIF.
- ResearchGate. (n.d.). Using of quantum-chemical calculations to molecular crystals studying.
- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7–13.
- MDPI. (2022). Mathematical Modeling of Properties and Structures of Crystals: From Quantum Approach to Machine Learning. MDPI.
- Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
- Asiri, A. M., Al-Omair, M. A., Al-Dies, A. M., Al-Warhi, T., Gurbanov, A. V., & Akkurt, M. (2023). Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. Acta crystallographica.
- Curtarolo, S., Morgan, D., Persson, K., Rodgers, J., & Ceder, G. (2003). Predicting crystal structures with data mining of quantum calculations. Physical review letters, 91(13), 135503.
- University of Cambridge. (n.d.). SHELXL - An Easy Structure.
- Tuckerman Research Group. (n.d.). Crystal structure prediction.
- Semantic Scholar. (n.d.). A Pyranopyrimidine Derivative: Synthesis, Characterization, Hirshfeld Surface Analysis and Computational Investigation.
- ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b.
- Royal Society of Chemistry. (n.d.). Using Computational Quantum Chemistry as a Tool to Understand the Structure of Molecular Crystals and the Nature of their Intermolecular Interactions. In Comprehensive Supramolecular Chemistry II.
- Wikipedia. (n.d.). Cambridge Structural Database.
- CCDC. (n.d.). The Largest Curated Crystal Structure Database.
- Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD).
- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.
- CCDC. (2025). How to: Search Scientific Literature with the Cambridge Structural Database (CSD).
- MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
- CCDC. (n.d.). CSD Python API.
Sources
- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. particle.dk [particle.dk]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Easy Structure - Sucrose [xray.uky.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CheckCIF [checkcif.iucr.org]
- 14. researchgate.net [researchgate.net]
- 15. xraysoft.nl [xraysoft.nl]
- 16. resources.rigaku.com [resources.rigaku.com]
- 17. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Pyranopyrimidine Derivative: Synthesis, Characterization, Hirshfeld Surface Analysis and Computational Investigation | Semantic Scholar [semanticscholar.org]
- 24. books.rsc.org [books.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. scispace.com [scispace.com]
- 27. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]
- 28. pubs.acs.org [pubs.acs.org]
The Pyrimidine Scaffold: A Privileged Structure in the Quest for Novel Antimicrobial Agents
A Comparative Guide to the Efficacy of Pyrimidine Derivatives Against Diverse Microbial Strains
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, pyrimidine and its derivatives have consistently emerged as a versatile and promising scaffold in medicinal chemistry.[1][2][3][4][5] The inherent structural features of the pyrimidine ring, a fundamental component of nucleic acids, provide a unique platform for designing molecules that can interact with various biological targets within microbial cells.[4][6] This guide offers an in-depth, comparative analysis of the efficacy of various pyrimidine derivatives against a spectrum of microbial strains, supported by experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in this critical field.
Understanding the Antimicrobial Potential: Mechanisms of Action
The antimicrobial activity of pyrimidine derivatives is not monolithic; it stems from a variety of mechanisms targeting crucial cellular processes in bacteria and fungi. The specific mechanism is often dictated by the nature and position of substituents on the pyrimidine core.[3][4][6]
A predominant mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[7][8] Folic acid is vital for the synthesis of nucleic acids and certain amino acids. By blocking DHFR, pyrimidine derivatives starve the microbial cell of these essential building blocks, leading to growth inhibition and cell death. Another key target is DNA gyrase, a bacterial topoisomerase II that is crucial for DNA replication and repair.[9][10] Inhibition of this enzyme leads to breaks in the bacterial chromosome, ultimately proving lethal.
Furthermore, some pyrimidine derivatives have been shown to interfere with bacterial cell division by targeting the FtsZ protein, a key component of the cytokinetic ring.[7][11][12] Others disrupt the integrity of the cell membrane or inhibit enzymes involved in protein synthesis. This multi-targeted approach underscores the vast potential of the pyrimidine scaffold in combating a wide array of pathogens.
Comparative Efficacy: A Data-Driven Analysis
The true measure of an antimicrobial agent lies in its potency against clinically relevant microbial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various classes of pyrimidine derivatives, offering a clear comparison of their efficacy. Lower MIC values indicate higher potency.
Thienopyrimidine Derivatives
Thienopyrimidines, a class of fused heterocyclic compounds, have demonstrated significant antimicrobial activity. The fusion of a thiophene ring to the pyrimidine core often enhances the biological activity.
| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Thieno[2,3-d]pyrimidine | Staphylococcus aureus | Varies | [1] |
| Thieno[2,3-d]pyrimidine | Bacillus subtilis | Varies | [1] |
| Thieno[2,3-d]pyrimidine | Escherichia coli | Varies | [1] |
| Thieno[2,3-d]pyrimidine | Pseudomonas aeruginosa | Varies | [1] |
| Thieno[2,3-d]pyrimidine | Candida albicans | Varies | [1] |
| Thieno[2,3-d]pyrimidine | Aspergillus niger | Varies | [1] |
Note: The specific MIC values for thienopyrimidine derivatives can vary significantly based on the substitutions on the core structure.
Pyrazolopyrimidine Derivatives
The incorporation of a pyrazole ring into the pyrimidine scaffold has yielded compounds with potent and broad-spectrum antimicrobial activity.
| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Aspergillus niger | Varies | [13] |
| Pyrazolo[1,5-a]pyrimidine | Geotrichum candidum | Varies | [13] |
| Pyrazolo[3,4-d]pyrimidine | Various Bacteria & Fungi | Significant Activity | [14] |
Note: Studies have shown that some pyrazolopyrimidine derivatives exhibit activity exceeding that of reference drugs.[13]
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives
This class of fused pyrimidines has shown particular promise as dual inhibitors of bacterial DNA gyrase and DHFR.
| Derivative Class | Microbial Strain | MIC (µM) | Reference |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Bacillus subtilis | 16 - 102 | [9] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Staphylococcus aureus | 16 - 102 | [9] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Escherichia coli | 16 - 102 | [9] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Pseudomonas aeruginosa | 16 - 102 | [9] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Aspergillus flavus | 15.50 - 26.30 | [9] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Candida albicans | 15.50 - 26.30 | [9] |
Note: The efficacy of these compounds is comparable to ciprofloxacin against bacterial strains.[9]
Experimental Protocols for Antimicrobial Evaluation
To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized experimental protocols are paramount. The following outlines the key methodologies for assessing the activity of pyrimidine derivatives.
Antimicrobial Susceptibility Testing: A Step-by-Step Workflow
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial testing. The broth microdilution method is a widely accepted and standardized technique.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Detailed Protocol: Broth Microdilution Assay
-
Preparation of Test Compound: Dissolve the pyrimidine derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Culture the microbial strain on an appropriate agar medium. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a defined period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Mechanism: Inhibition of Dihydrofolate Reductase
To better understand how certain pyrimidine derivatives exert their antimicrobial effect, this diagram illustrates the inhibition of the folic acid synthesis pathway.
Caption: Inhibition of Dihydrofolate Reductase by Pyrimidine Derivatives.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyrimidine derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Substituents at C2, C4, and C6: The nature of the groups at these positions significantly influences activity. Electron-withdrawing groups can enhance potency.
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as thiophene, pyrazole, or triazole, to the pyrimidine core can broaden the antimicrobial spectrum and increase efficacy.[1][9][13]
-
Lipophilicity: A balance in the lipophilic and hydrophilic properties of the molecule is crucial for cell penetration and interaction with the target site.
Conclusion and Future Directions
Pyrimidine derivatives represent a rich and enduring source of potential antimicrobial agents.[1][2][5] Their diverse mechanisms of action, coupled with the vast possibilities for synthetic modification, offer a powerful platform to address the growing challenge of drug-resistant pathogens. The comparative data and experimental protocols presented in this guide aim to equip researchers with the foundational knowledge to rationally design and evaluate the next generation of pyrimidine-based therapeutics. Future research should focus on exploring novel substitutions, developing derivatives with dual mechanisms of action to circumvent resistance, and leveraging computational tools for more targeted drug design.
References
- (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
- (2017). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Molecules. [Link]
- (2009). Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents. Archiv der Pharmazie. [Link]
- (2023). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]
- (2022). Antibacterial activity of pyrimidine derivatives.
- (2011).
- (2021). Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ChemMedChem. [Link]
- (2017).
- (2020). NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. International Journal of Pharmaceutical Sciences and Research. [Link]
- (2017). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative.
- (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
- (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
- (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
- (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wjarr.com [wjarr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
Safety Operating Guide
A Guide to the Safe Disposal of Chlorinated Pyrimidine Derivatives and Novel Chemical Entities
As a Senior Application Scientist, the responsible management of chemical waste is not merely a procedural task; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide addresses the proper disposal of specialized chemical compounds, taking 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine as a representative example of a substituted chlorinated pyrimidine. Given that specific public data on this exact compound is limited, this document provides a robust framework for handling such novel or un-characterized substances, grounding our protocol in established principles for managing halogenated organic compounds.
The causality behind these procedures is clear: chlorinated organic compounds can pose significant environmental and health risks if not handled correctly. They can be toxic to aquatic life, may not be readily biodegradable, and can form hazardous byproducts upon improper treatment or incineration.[1][2] Therefore, a conservative, safety-first approach is mandatory.
Part 1: Hazard Assessment - The Foundation of Safe Disposal
Before any disposal action, a thorough hazard assessment is paramount. For a novel compound, this involves evaluating its structure, known toxicological data of similar compounds, and any in-house safety testing results. The presence of a chlorinated pyrimidine core suggests several potential hazards based on structurally related chemicals.
The Safety Data Sheets (SDS) for analogous compounds, such as 2-Amino-4-chloro-6-methylpyrimidine, consistently identify specific risks.[3][4] This information provides a validated starting point for assessing the potential hazards of our target compound.
Table 1: Hazard Profile of Structurally Similar Chlorinated Pyrimidines
| Hazard Classification | Category | Description | Authoritative Source |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | Fisher Scientific[3], TCI Chemicals |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation. | Fisher Scientific[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation. | Fisher Scientific[3][5] |
Based on this data, it is prudent to handle this compound as, at minimum, a skin, eye, and respiratory irritant. All handling and disposal steps must be designed to mitigate these risks.
Part 2: Core Disposal Protocol - A Validated Workflow
This protocol is a self-validating system designed to ensure safety and regulatory compliance. Each step is a control point to prevent accidental release, improper mixing, or incorrect classification of waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. The rationale is to create a barrier between the researcher and the potentially hazardous material.
-
Eye Protection: Goggles that meet EN 166 or equivalent standards are required to protect against splashes.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, consider a chemical apron.[3]
Step 2: Waste Segregation
The principle of segregation is to prevent dangerous chemical reactions within a waste container.[7] Chlorinated organic compounds represent a specific waste stream that must not be mixed with other categories.
-
Halogenated vs. Non-Halogenated Waste: Collect waste containing this compound (both solid and any solutions) in a dedicated container for Halogenated Organic Waste .[8] This is critical because disposal methods, such as incineration, require different conditions for halogenated compounds to prevent the formation of dioxins and other toxic byproducts.[9]
-
Avoid Mixing Incompatibles: Never mix this waste with acids, bases, or strong oxidizing agents.[10]
Step 3: Containerization
The integrity of the waste containment is the primary defense against a spill or exposure.
-
Use a Compatible Container: Use a sturdy, leak-proof container with a secure, screw-on cap. High-density polyethylene (HDPE) is a common choice.[7][11]
-
Condition: The container must be in good condition, free from cracks or residue on the outside.
-
Headspace: Do not fill liquid waste containers more than 80% full to allow for vapor expansion and prevent spills.[8][12]
Step 4: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.[11]
-
Use an Official Hazardous Waste Label: Obtain this label from your institution's Environmental Health & Safety (EHS) department.
-
Complete All Fields:
-
Write the words "Hazardous Waste ".
-
List the full chemical name of all contents: "this compound". Do not use abbreviations.
-
Indicate the percentage or concentration of each component.
-
Check all applicable hazard boxes (e.g., Toxic, Irritant).
-
Record the accumulation start date (the date the first drop of waste enters the container).
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated SAA pending pickup.[7]
-
Designate the Area: The SAA can be a section of a workbench or a chemical fume hood.
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin (a larger, chemically resistant tray or tub) to contain any potential leaks.[12]
-
Secure and Segregate: Keep the SAA organized, with containers sealed and segregated from incompatible materials.[11]
Part 3: Disposal Decision Workflow
The following diagram illustrates the logical process for ensuring the safe and compliant disposal of a laboratory chemical.
Caption: Disposal workflow for novel or un-characterized chemical compounds.
Part 4: Final Disposition and Decontamination
The responsibility of the laboratory researcher ends with the proper collection, labeling, and storage of the waste. The final disposal must be handled by professionals.
-
EHS Pickup: Once your waste container is full or has reached its storage time limit (typically 90-180 days, check your institutional policy), submit a pickup request to your EHS office.[8][11] They are trained to handle, transport, and consolidate waste for shipment to a licensed treatment, storage, and disposal facility (TSDF).
-
Disposal of Empty Containers: A chemical container is not considered "empty" until it has been thoroughly rinsed. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal, but only if your institutional policy allows it. After rinsing and air-drying, deface or remove the original label and dispose of the container in the appropriate solid waste stream (e.g., glass disposal box).[11]
By adhering to this comprehensive, safety-driven protocol, you ensure that the disposal of this compound and other novel compounds is conducted in a manner that protects you, your colleagues, and the environment.
References
- Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine. (2009-09-22). [Link]
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
- Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine. Fisher Scientific. (10-Feb-2024). [Link]
- Chemical waste | Hazardous Waste Management. McGill University. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- Hazardous Waste Guidelines and How to dispose of your waste. University of San Francisco. [Link]
- Hazardous Waste Management and Disposal. University of Southern California Dornsife. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]
- Guidance Manual for the Disposal of Chlorinated W
- Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency. [Link]
- Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. U.S. Environmental Protection Agency. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.no [fishersci.no]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. dornsife.usc.edu [dornsife.usc.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. mcgill.ca [mcgill.ca]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. myusf.usfca.edu [myusf.usfca.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of pharmaceutical research and development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who bring these compounds to life. This guide provides essential, immediate safety and logistical information for handling 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a substituted pyrimidine likely to be encountered in medicinal chemistry campaigns.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar chlorinated and methoxylated pyrimidine derivatives. It is imperative to handle this chemical with caution and to conduct a thorough, lab-specific risk assessment before commencing any work.
Immediate Safety Profile: What You Need to Know First
Based on analogous compounds, this compound should be treated as a hazardous substance with the potential to cause significant irritation. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Anticipated Hazards:
-
Skin Irritation: Likely to cause redness, itching, and discomfort upon contact.[1][2][3][4]
-
Serious Eye Irritation: May cause significant eye irritation, potentially leading to damage if not addressed promptly.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]
Due to these potential hazards, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Chemical safety goggles or a face shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) | Inspect gloves for integrity before each use. Change gloves frequently, especially if contact is suspected. |
| Skin and Body Protection | Long-sleeved laboratory coat | Should be worn at all times in the laboratory. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Necessary if dust or aerosols are generated, or if working outside of a certified chemical fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is critical to minimizing exposure risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Preparation Phase
-
Donning PPE: Before entering the laboratory area where the chemical will be handled, put on your laboratory coat, followed by chemical safety goggles. The final step is to don chemically resistant gloves.
-
Engineering Controls: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
Handling Phase
-
Chemical Handling: Avoid direct contact with skin, eyes, and clothing.[3] Use appropriate tools, such as a spatula and weighing paper, to handle the solid compound. Prevent the formation of dust and aerosols.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.
Cleanup Phase
-
Decontamination: After handling is complete, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Doffing PPE: Remove gloves first, turning them inside out as you do so. Next, remove your laboratory coat, and finally, your eye protection. Wash your hands thoroughly with soap and water after all PPE has been removed.
Emergency and Disposal Plan
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air.[3] If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.[1]
-
Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
-
Waste Characterization: All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous halogenated organic waste.[6][7]
-
Containerization: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and all associated hazard warnings.
-
Storage and Disposal: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[8] Disposal must be carried out through your institution's hazardous waste management program in accordance with all local, state, and federal regulations.[8] Do not dispose of this chemical down the drain.
By internalizing and consistently applying these safety protocols, you contribute to a safer research environment for yourself and your colleagues, enabling the continued pursuit of scientific advancement without compromising personal well-being.
References
- Pyrimidine - Safety D
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Halogen
- 6-chloro-Nmethylpyrimidin-4-amine SDS, 65766-32-7 Safety D
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Halogenated Solvents in Laboratories.
- Solvent Wastes in the Labor
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
